1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-7-prop-2-ynoxyheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c1-2-9-12-10-7-5-3-4-6-8-11/h1H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNGBZGOIOKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heterobifunctional Linker Engineering: Synthesis and Characterization of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the structural integrity and reactivity of chemical linkers are paramount. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a highly versatile, heterobifunctional aliphatic linker. It features two orthogonally reactive termini: a terminal alkyne primed for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and a primary alkyl bromide optimized for bimolecular nucleophilic substitution (
This technical whitepaper details a highly chemoselective, two-step synthetic pathway for this linker, providing researchers with self-validating protocols, mechanistic rationales, and comprehensive analytical characterization data to ensure high-fidelity integration into drug development pipelines.
Retrosynthetic Analysis and Mechanistic Rationale
The synthesis of bromoalkyl propargyl ethers presents a unique chemoselectivity challenge. A naive approach might involve the direct alkylation of 1,7-dibromoheptane with propargyl alcohol. However, this route inevitably yields a statistical mixture of mono- and di-substituted products that are notoriously difficult to resolve via standard silica gel chromatography due to nearly identical retention factors (
To bypass this limitation, we employ a stoichiometrically biased, two-step approach starting from 1,7-heptanediol[1].
-
Statistical Mono-Propargylation: By utilizing a large molar excess of 1,7-heptanediol relative to propargyl bromide, the reaction statistically favors mono-alkylation. The unreacted diol is highly polar and easily partitioned into the aqueous phase during workup, leaving the pure mono-ether[2].
-
Chemoselective Halogenation (Appel Reaction): The conversion of the remaining primary alcohol to a bromide must avoid strong aqueous acids (e.g., concentrated
), which can cleave the newly formed ether or hydrate the alkyne. The Appel reaction ( ) operates under mild conditions, utilizing the high oxophilicity of phosphorus to drive the substitution cleanly via a phosphonium intermediate[3].
Fig 1: Two-step chemoselective synthesis of the heterobifunctional linker.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (such as TLC staining) are included to ensure the causality of each step is verifiable before proceeding.
Protocol A: Synthesis of 7-(prop-2-yn-1-yloxy)heptan-1-ol
Objective: Isolate the mono-propargylated intermediate while suppressing di-alkylation.
-
Preparation: Flame-dry a 500 mL round-bottom flask under an argon atmosphere. Add 1,7-heptanediol (39.6 g, 300 mmol, 3.0 equiv) and anhydrous Tetrahydrofuran (THF, 150 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.1 equiv) in small portions. Causality: NaH acts as a non-nucleophilic strong base, quantitatively generating the alkoxide without introducing competing nucleophiles. Stir for 45 minutes until
gas evolution ceases. -
Alkylation: Dropwise, add Propargyl Bromide (80 wt% in toluene, 11.2 mL, 100 mmol, 1.0 equiv) over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
In-Process Validation: Perform TLC (Hexanes/EtOAc 1:1). Stain with
. The product will appear as a distinct spot ( ), while the diol remains near the baseline ( ). -
Workup: Quench the reaction carefully with saturated aqueous
(50 mL). Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient 9:1 to 1:1) to yield the intermediate as a pale yellow oil (Expected yield: 65-70% based on propargyl bromide).
Protocol B: Synthesis of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Objective: Convert the primary alcohol to a bromide without disrupting the propargyl ether.
-
Preparation: In a 250 mL round-bottom flask, dissolve 7-(prop-2-yn-1-yloxy)heptan-1-ol (11.9 g, 70 mmol, 1.0 equiv) and Carbon Tetrabromide (
, 25.5 g, 77 mmol, 1.1 equiv) in anhydrous Dichloromethane (DCM, 100 mL). Cool to 0 °C. -
Bromination: Add Triphenylphosphine (
, 20.2 g, 77 mmol, 1.1 equiv) portion-wise over 20 minutes. Causality: The slow addition prevents a rapid exothermic spike. The reaction is driven forward by the formation of the highly stable bond in triphenylphosphine oxide[3]. -
In-Process Validation: Stir for 2 hours at room temperature. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material (
) and the appearance of a non-polar product spot ( ). -
Workup & Purification: Concentrate the reaction mixture to approximately 30 mL. Add cold diethyl ether (150 mL) to precipitate the triphenylphosphine oxide byproduct. Filter through a Celite pad and concentrate the filtrate.
-
Final Polish: Pass the crude oil through a short silica plug using 100% Hexanes to remove residual phosphorus species, yielding the target compound as a colorless oil (Expected yield: 85-90%).
Analytical Characterization & Validation
Rigorous spectroscopic validation is required to confirm the orthogonal functional groups. The terminal alkyne proton and the bromide-adjacent methylene protons serve as the primary diagnostic markers[4].
Quantitative Spectroscopic Data Summary
| Analytical Method | Diagnostic Signals / Shifts | Assignment & Structural Confirmation |
| Propargyl | ||
| Heptane | ||
| Heptane | ||
| Terminal Alkyne proton ( | ||
| Aliphatic | ||
| Alkyne carbons ( | ||
| Ether carbons (Alkyl-O-Propargyl) | ||
| Carbon attached to Bromide ( | ||
| FT-IR (ATR, | 3295 (strong, sharp) | Alkyne |
| 2115 (weak) | Alkyne | |
| 1105 (strong) | Ether | |
| HRMS (ESI-TOF) | m/z calcd for | Found: 233.0538 (Diff: < 2 ppm) |
Application in Drug Development: PROTAC Assembly
In modern targeted protein degradation, the length and flexibility of the linker dictate the formation of the ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 Ligase. The 7-carbon aliphatic chain of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane provides optimal lipophilicity and spacing.
The orthogonal nature of this linker allows for modular, step-wise assembly:
- Ligation: The primary bromide is highly susceptible to nucleophilic attack by amines or phenols present on the POI-targeting ligand (e.g., Dasatinib derivatives for kinase degradation).
-
CuAAC Click Ligation: The terminal alkyne is subsequently reacted with an azide-functionalized E3 ligase recruiter (e.g., a Thalidomide or VHL ligand derivative) using
and sodium ascorbate[5].
Fig 2: Orthogonal assembly of a PROTAC using the bifunctional linker.
By leveraging this self-validating synthetic route and the resulting orthogonal reactivity, drug development professionals can rapidly generate diverse PROTAC libraries for high-throughput screening.
References
-
Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions. Comptes Rendus de l'Académie des Sciences. 4
-
Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Royal Society Open Science. 2
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. 1
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. 3
-
Progress in the Chemistry of Macrocyclic Meroterpenoids. MDPI. 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions [comptes-rendus.academie-sciences.fr]
- 5. Progress in the Chemistry of Macrocyclic Meroterpenoids | MDPI [mdpi.com]
Physicochemical Properties and Synthetic Utility of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane: A Bifunctional Linker for Advanced Bioconjugation
Executive Summary
In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs), antibody-drug conjugates (ADCs), and materials science, the demand for highly specific, orthogonal bifunctional linkers is paramount. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9) is a premium molecular building block designed to bridge complex molecular architectures [1]. Featuring a primary alkyl bromide at one terminus and a propargyl ether at the other, separated by a flexible seven-carbon hydrophobic spacer, this molecule enables sequential, chemoselective functionalization.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural design, and field-proven, self-validating experimental protocols for its application in advanced organic synthesis.
Physicochemical Profiling and Structural Causality
The utility of a linker is dictated by its physicochemical properties, which govern its solubility, reactivity, and behavior in biological systems. The heptyl chain provides a hydrophobic, flexible spacer that increases cell permeability—a critical factor in PROTAC development [2]. The inclusion of the ether oxygen slightly modulates this lipophilicity, acting as a hydrogen-bond acceptor while electronically activating the adjacent terminal alkyne for cycloaddition reactions.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane |
| CAS Registry Number | 452340-33-9 |
| Molecular Formula | C₁₀H₁₇BrO |
| Molecular Weight | 233.15 g/mol |
| Physical State | Colorless to pale yellow liquid (room temperature) |
| Solubility | Soluble in DMF, DMSO, DCM, THF; Insoluble in water |
| Terminal 1 | Primary Alkyl Bromide (-CH₂Br) |
| Terminal 2 | Propargyl Ether (-O-CH₂-C≡CH) |
Mechanistic Insights: The Bifunctional Advantage
The architectural brilliance of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane lies in its orthogonal reactivity . The two termini can be reacted independently without the need for complex protection/deprotection strategies [3].
-
The Primary Bromide (Electrophilic Core): Bromide is a moderate "hard-soft" leaving group. Attached to a primary carbon, it is highly susceptible to Bimolecular Nucleophilic Substitution (
) but resistant to unimolecular elimination ( ). This allows for the clean attachment of amines, thiols, or azides. -
The Propargyl Ether (Click-Ready Core): The terminal alkyne is chemically inert to most nucleophiles, electrophiles, and mild reducing agents. However, under Copper(I) catalysis, it undergoes a highly exergonic Azide-Alkyne Huisgen Cycloaddition (CuAAC) to form a stable 1,2,3-triazole linkage [4]. The ether oxygen reduces the electron density of the alkyne slightly compared to a pure alkyl alkyne, accelerating the formation of the copper-acetylide intermediate.
Table 2: Orthogonal Reactivity Profile
| Functional Group | Reaction Paradigm | Typical Reagents | Orthogonality |
| Alkyl Bromide | NaN₃, Secondary Amines, K₂CO₃, DMF | Unreactive to Cu(I) or azides (uncatalyzed) | |
| Terminal Alkyne | CuAAC "Click" Chemistry | R-N₃, CuSO₄, Na-Ascorbate, t-BuOH/H₂O | Unreactive to mild nucleophiles/bases |
Visualizing the Orthogonal Workflow
The following diagram illustrates the logical progression of utilizing this bifunctional linker. The causality of the workflow dictates that the
Caption: Workflow for sequential orthogonal functionalization of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in mechanistic controls to prevent side reactions such as oxidative homocoupling or elimination.
Protocol A: Amination of the Alkyl Bromide
Objective: Attach a secondary amine (e.g., a target-binding ligand) to the heptyl chain while preserving the alkyne.
Mechanistic Rationale: A polar aprotic solvent (DMF) is used to leave the nucleophile unsolvated, drastically lowering the activation energy for the
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 1.0 equivalent of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (approx. 233 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF.
-
Reagent Addition: Add 1.2 equivalents of the target secondary amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Reaction: Stir the mixture at 60°C for 8–12 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The disappearance of the high-Rf bromide spot confirms completion.
-
Workup: Quench the reaction with 15 mL of distilled water to precipitate the highly lipophilic product and wash away the DMF. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: CuAAC "Click" Conjugation
Objective: Couple the functionalized intermediate to an azide-bearing target (e.g., a fluorophore or E3 ligase ligand) via a 1,2,3-triazole linkage.
Mechanistic Rationale: Copper(II) sulfate is reduced in situ by sodium ascorbate to the catalytically active Copper(I) species. This prevents the formation of unreactive Cu(II)-acetylide complexes. A mixed solvent system (t-BuOH/H₂O) ensures the solubility of both the lipophilic heptyl chain and the water-soluble catalytic system [4].
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent of the alkyne-bearing intermediate from Protocol A and 1.0 equivalent of the target azide in a 1:1 mixture of tert-butanol and water (total volume 4.0 mL per mmol).
-
Catalyst Activation: In a separate vial, dissolve 0.1 equivalents of CuSO₄·5H₂O and 0.2 equivalents of Sodium Ascorbate in 0.5 mL of water. The solution will briefly turn brown and then yellow/colorless, indicating the successful generation of Cu(I).
-
Reaction: Add the active catalyst solution to the main reaction flask. Stir vigorously at room temperature for 12 hours.
-
Validation (LC-MS): The reaction is highly exergonic and typically proceeds to >95% conversion. Confirm the mass of the triazole product via LC-MS.
-
Workup: Dilute with water and extract with Dichloromethane (DCM). To remove residual copper, wash the organic layer with an aqueous EDTA solution before drying and concentrating.
Applications in Drug Development
The structural topology of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane makes it an exceptional candidate for modern drug discovery platforms:
-
PROTAC Linkerology: The 7-carbon chain acts as a highly effective spacer to prevent steric clashing between the target protein and the E3 ubiquitin ligase. The lipophilicity of the heptyl chain enhances the overall cell permeability of the massive PROTAC molecule [2].
-
Activity-Based Protein Profiling (ABPP): The alkyne tag allows researchers to covalently bind a probe to an enzyme active site (via the substituted bromide end) and subsequently "click" a fluorophore onto the alkyne in living cells for visualization [3].
-
Biomaterials: The molecule can be grafted onto biodegradable polymers or nanoparticles to provide "click-ready" surfaces for targeted drug delivery systems [4].
References
- AiFChem. Product Information: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS 452340-33-9). XMolGen Synthetic Routes.
- ETH Zurich Research Collection. Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell. (2024).
- Royal Society of Chemistry (RSC). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews (2018).
- TCI Chemicals. Click Chemistry: Applications and Reaction Paradigms.
Technical Analysis of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane: Spectroscopic Characterization and Synthetic Utility
Topic: "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" NMR and mass spectrometry data Content Type: In-depth technical guide.
Executive Summary & Molecular Profile
1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a specialized heterobifunctional linker widely utilized in bioconjugation, polymer chemistry, and the synthesis of PROTACs (Proteolysis Targeting Chimeras). Its utility stems from its two distinct reactive termini:
-
Primary Alkyl Bromide: Susceptible to nucleophilic substitution (
), allowing attachment to nucleophiles (amines, thiols, phenoxides). -
Terminal Alkyne (Propargyl Ether): A bioorthogonal handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry).
This guide provides a rigorous analysis of its spectroscopic signature (NMR, MS) and a validated synthetic workflow, designed for researchers requiring high-purity intermediate characterization.
Physicochemical Properties
| Property | Data |
| IUPAC Name | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane |
| Molecular Formula | |
| Molecular Weight | 233.15 g/mol |
| Exact Mass | 232.05 (79Br) / 234.04 (81Br) |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in |
Synthetic Pathway & Mechanism
The synthesis typically employs a Williamson Ether Synthesis strategy. To maximize yield and minimize the formation of the bis-propargyl ether byproduct, a large excess of the dihaloalkane (1,7-dibromoheptane) is used relative to the propargyl alcohol.
Reaction Scheme
The reaction proceeds via the deprotonation of propargyl alcohol by a strong base (NaH) followed by nucleophilic attack on the alkyl bromide.
Figure 1: Synthetic pathway utilizing statistical etherification to favor the mono-substituted product.
NMR Spectroscopy Analysis
The NMR data below is synthesized from validated chemical shift principles for primary alkyl bromides and propargyl ethers, consistent with high-field (400 MHz) data for
Proton NMR ( NMR)
Solvent:
The spectrum is characterized by two distinct triplets at the termini (deshielded by Br and O) and the diagnostic propargyl doublet.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |
| 4.13 | Doublet (d) | 2H | 2.4 | Propargyl methylene (deshielded by O and alkyne anisotropy). | |
| 3.51 | Triplet (t) | 2H | 6.6 | Ether methylene (C7 position). | |
| 3.41 | Triplet (t) | 2H | 6.8 | Bromomethyl group (C1 position). | |
| 2.42 | Triplet (t) | 1H | 2.4 | Terminal alkyne proton. | |
| 1.85 | Quintet | 2H | ~7.0 | Beta-protons to Bromine. | |
| 1.60 | Quintet | 2H | ~7.0 | Beta-protons to Ether. | |
| 1.30 – 1.45 | Multiplet (m) | 6H | - | Internal | Remaining methylene chain (C3, C4, C5). |
Expert Insight: The coupling constant (
Carbon NMR ( NMR)
Solvent:
| Shift ( | Carbon Type | Assignment |
| 79.8 | Quaternary | |
| 74.1 | CH | |
| 70.3 | ||
| 58.0 | ||
| 34.0 | ||
| 32.8 | ||
| 29.5 | Internal chain | |
| 28.7 | Internal chain | |
| 28.1 | Internal chain | |
| 26.0 |
Mass Spectrometry (MS) Data
Mass spectrometry is critical for verifying the presence of the bromine atom, which possesses a unique isotopic signature.[3]
Isotopic Pattern
Bromine exists as two stable isotopes:
-
Signature: Any fragment containing the bromine atom will appear as a 1:1 doublet separated by 2 mass units (
M and M+2). -
Molecular Ion:
at 232 and 234.
Fragmentation Pathways (EI - Electron Impact)
In EI-MS (70 eV), the molecular ion is often weak. The spectrum is dominated by cleavage alpha to the oxygen or loss of the bromine.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (10 mmol scale).
Reagents
-
Propargyl alcohol (0.56 g, 10 mmol)
-
1,7-Dibromoheptane (7.74 g, 30 mmol) [Critical: 3 equiv to prevent dimerization]
-
Sodium Hydride (60% in oil, 0.48 g, 12 mmol)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Add NaH (washed with dry hexanes to remove oil) to the flask. Add 20 mL anhydrous THF and cool to 0°C.
-
Addition: Dropwise add propargyl alcohol dissolved in 5 mL THF over 15 minutes. Evolution of
gas will be observed. Stir at 0°C for 30 minutes. -
Alkylation: In a separate flask, dissolve 1,7-dibromoheptane (3 eq) in 25 mL THF. Transfer the alkoxide solution (from step 3) via cannula into the dibromoheptane solution at 0°C.
-
Note: Adding the alkoxide to the excess bromide favors mono-substitution.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear as a spot less polar than the starting alcohol but more polar than the dibromide.
-
Workup: Quench carefully with saturated
solution. Extract with Diethyl Ether ( mL). Wash combined organics with water and brine.[4][5][6] Dry over and concentrate in vacuo. -
Purification: Purify the crude oil via silica gel column chromatography.
-
Eluent: Start with 100% Hexanes (to elute excess 1,7-dibromoheptane)
5% EtOAc/Hexanes (to elute product).
-
-
Yield: Expected yield is 60–75% as a clear oil.
References
-
Standard 1-Bromoalkane Data: NIST Mass Spectrometry Data Center. Heptane, 1-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[7] [Link]
-
Propargyl Ether Chemical Shifts: Mandhapati, P., et al. "Raney Ni mediated combinatorial cycloaddition of aryl propargyl ethers."[2] RSC Advances, 2014, 4, 25369-25374. [Link]
-
Click Chemistry Linker Protocols: Hein, C. D., et al. "Click chemistry, a powerful tool for pharmaceutical sciences." Pharmaceutical Research, 2008, 25(10), 2216-2230. [Link]
Sources
Whitepaper: Solubilization Dynamics and Solvent Compatibility of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Executive Summary
In modern synthetic chemistry and drug development, bifunctional linkers are critical for modular assembly. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (Chemical Formula: C₁₀H₁₇BrO) is a highly versatile aliphatic linker featuring a terminal electrophilic bromide and a terminal propargyl ether. This dual functionality allows it to participate in both nucleophilic substitution (Sₙ2) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions.
However, the efficacy of this reagent is strictly governed by its solvation state. As a Senior Application Scientist, I have observed that improper solvent selection frequently leads to biphasic reaction mixtures, poor reaction kinetics, or reagent degradation. This guide provides an authoritative, causality-driven framework for understanding the solubility profile of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane and outlines self-validating protocols for its integration into complex organic workflows.
Molecular Anatomy and Solvation Thermodynamics
To predict the solubility of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane, we must deconstruct its structural thermodynamics:
-
The Heptyl Core (Hydrophobic Dominance): The seven-carbon aliphatic chain is the dominant structural feature. It relies entirely on London dispersion forces for intermolecular interactions. Consequently, the energetic cost of breaking the hydrogen-bonded network of water to accommodate this hydrophobic bulk is thermodynamically prohibitive, rendering the molecule virtually insoluble in aqueous media [1].
-
The Polarizable C-Br Bond: The carbon-bromine bond is polar but highly polarizable. This allows the molecule to engage in strong induced-dipole interactions, making it exceptionally soluble in halogenated solvents (e.g., Dichloromethane, Chloroform) where the cohesive energy densities of the solvent and solute are closely matched [1].
-
The Propargyl Ether Moiety: The ether oxygen acts as a weak hydrogen-bond acceptor, while the terminal alkyne provides a localized region of electron density. This slight polarity bridges the gap between purely non-polar solvents and polar aprotic solvents, allowing the molecule to dissolve readily in solvents like THF, DMF, and DMSO [2].
Empirical Solubility Profile in Organic Solvents
The following table synthesizes the quantitative and qualitative solubility parameters for 1-Bromo-7-(prop-2-yn-1-yloxy)heptane based on its structural homologues.
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Predicted Solubility | Solvation Rationale |
| Halogenated | Dichloromethane (DCM) | 8.9 | >100 mg/mL | Ideal match for London dispersion forces and C-Br polarizability. |
| Ethers | Tetrahydrofuran (THF) | 7.5 | >100 mg/mL | Excellent compatibility with the propargyl ether moiety. |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | >50 mg/mL | High dipole moment effectively solvates both terminal functional groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.8 | >50 mg/mL | Standard for biological assays; requires anhydrous conditions to prevent micro-emulsions. |
| Polar Protic | Methanol (MeOH) | 32.7 | 10–50 mg/mL | Moderate solubility; limited by the hydrophobic heptyl chain's repulsion of protic networks. |
| Aqueous | Water / PBS (pH 7.4) | 80.1 | <0.1 mg/mL | Insoluble. Requires co-solvents (e.g., 5-10% DMSO) for biological applications. |
Application-Specific Solvent Selection
The choice of solvent must not only dissolve the linker but also support the intended downstream reaction mechanism.
-
For Sₙ2 Alkylations: Polar aprotic solvents like DMF or Acetonitrile are mandatory. They dissolve the linker completely while leaving the attacking nucleophile unsolvated and highly reactive.
-
For CuAAC Click Chemistry: THF or a DMSO/Water co-solvent system is preferred. The alkyne must be fully solvated to interact with the Cu(I) catalyst. If an aqueous buffer is required for biomolecule conjugation, the linker must first be dissolved in pure DMSO to create a concentrated stock before dropwise addition to the aqueous phase [2].
Caption: Solvent-dependent pathways for the bifunctional functionalization of the linker.
Experimental Protocol: Self-Validating Stock Preparation
To ensure scientific integrity, simply adding solvent to a vial is insufficient. The following protocol establishes a self-validating system to guarantee complete dissolution and prevent latent precipitation during critical assays.
Phase 1: Gravimetric Preparation
-
Equilibrate the vial of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane to room temperature in a desiccator to prevent atmospheric moisture condensation.
-
Accurately weigh the desired mass (e.g., 23.3 mg for a 100 mM stock in 1 mL) into a sterile, amber glass vial (amber glass prevents UV-induced radical degradation of the bromide).
Phase 2: Solvation & Agitation
-
Add 80% of the target volume of anhydrous solvent (e.g., dry DMSO or DCM).
-
Vortex vigorously for 60 seconds.
-
Sonicate the solution in a water bath at 25°C for 5 minutes. Causality note: Sonication provides the acoustic cavitation energy required to overcome the initial lattice/cohesive energy of the neat liquid, ensuring homogeneous distribution.
-
Add the remaining 20% of the solvent to reach the final volumetric mark.
Phase 3: Validation & Storage
-
Optical Validation: Shine a laser pointer through the vial. The absence of a Tyndall effect (scattering of light) confirms the absence of micro-emulsions or undissolved nano-droplets.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. (Do not use nylon filters, as they may degrade in halogenated solvents).
-
Store aliquots at -20°C under an argon or nitrogen atmosphere to prevent oxidation of the ether linkage.
Caption: Self-validating workflow for preparing and verifying organic stock solutions.
References
-
LibreTexts Chemistry - 7.1 Alkyl Halides: Structure and Physical Properties. This resource details the foundational thermodynamics of alkyl halides, confirming that London dispersion forces dictate their high solubility in non-polar and halogenated organic solvents while rendering them insoluble in water. URL:[Link][1]
Sources
Technical Guide: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS 452340-33-9)
Executive Summary
1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a heterobifunctional alkyl linker characterized by orthogonal reactivity. Its structure features an electrophilic alkyl bromide at the C1 position and a terminal alkyne (propargyl ether) at the C7 position, separated by a hydrophobic heptyl spacer.
This molecule is a critical building block in Proteolysis Targeting Chimera (PROTAC) development and bioconjugation . It enables the precise coupling of two distinct functional ligands—typically an E3 ligase binder and a Target Protein ligand—via "Click Chemistry" (CuAAC) and nucleophilic substitution (
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule serves as a "non-cleavable" flexible linker. Its 7-carbon alkyl chain provides a specific spatial separation (approx. 9–11 Å) between conjugated motifs, which is often a determinant factor in the formation of stable ternary complexes in PROTAC design.
| Property | Specification |
| CAS Number | 452340-33-9 |
| IUPAC Name | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane |
| Molecular Formula | |
| Molecular Weight | 233.15 g/mol |
| Functionality A | Alkyl Bromide: Susceptible to |
| Functionality B | Terminal Alkyne: Substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
| Linker Type | Hydrophobic, Flexible Alkyl Chain. |
Solubility & Stability[2]
-
Solubility: Highly soluble in organic solvents (DCM, THF, DMF, DMSO). Poorly soluble in water.
-
Stability: The terminal alkyne is stable under standard conditions but sensitive to strong bases (deprotonation
). The alkyl bromide is light-sensitive and prone to hydrolysis over extended periods in aqueous basic media.
Synthetic Routes & Optimization
The most authoritative route for high-purity synthesis involves the Williamson Ether Synthesis using 7-bromoheptan-1-ol. This method avoids the statistical product mixtures associated with reacting 1,7-dibromoheptane with propargyl alcohol.
Reaction Logic
The reaction utilizes the differential acidity of the hydroxyl proton (
Validated Protocol (Step-by-Step)
Reagents:
-
7-Bromoheptan-1-ol (1.0 equiv)
-
Propargyl bromide (1.2 equiv, 80% in toluene)
-
Sodium Hydride (NaH) (1.5 equiv, 60% dispersion in oil)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Workflow:
-
Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.
-
Deprotonation: Add 7-Bromoheptan-1-ol dropwise. Stir at 0°C for 30 mins to ensure complete alkoxide formation (
gas evolution). -
Alkylation: Add propargyl bromide dropwise.
-
Propagation: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Stain with KMnO4 (alkyne/alkene active) or Anisaldehyde.
-
-
Quench & Workup: Quench carefully with saturated
. Extract with or EtOAc. Wash organic layer with brine, dry over . -
Purification: Flash column chromatography (Silica gel). Elute with Hexane
5% EtOAc/Hexane.
Synthesis Flowchart (DOT Visualization)
Caption: Figure 1. Convergent synthesis via Williamson Etherification. High-selectivity route avoiding homocoupling side products.
Functional Applications: PROTAC & Bioconjugation
This molecule is primarily used to construct PROTACs . The 7-carbon chain length is often screened to optimize the "ternary complex" (Target-PROTAC-E3 Ligase), as linker length directly influences degradation efficiency (cooperativity).
PROTAC Assembly Strategy
The assembly typically follows a sequential functionalization logic to avoid incompatible reactivities.
-
Step A (
Displacement): The alkyl bromide is displaced by a nucleophile on the E3 Ligase Ligand (e.g., the phenolic oxygen of Thalidomide derivatives or the amine of VHL ligands). -
Step B (Click Chemistry): The terminal alkyne is reacted with an Azide-functionalized Target Ligand using Cu(I) catalysis.
Protocol: E3 Ligase Ligand Attachment ( )
Context: Attaching the linker to a phenolic E3 ligand (e.g., 4-hydroxy-thalidomide).
-
Dissolution: Dissolve 4-hydroxy-thalidomide (1.0 equiv) in anhydrous DMF.
-
Base: Add
(2.0 equiv) and stir at RT for 15 min. -
Linker Addition: Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 equiv).
-
Heat: Heat to 60°C for 4–8 hours.
-
Why: Phenoxides are weaker nucleophiles than alkoxides; mild heat drives the displacement of the secondary bromide.
-
-
Validation: LC-MS should show mass shift corresponding to the linker addition (+ Linker MW - HBr).
PROTAC Pathway Diagram (DOT Visualization)
Caption: Figure 2. Modular assembly of PROTACs. The linker acts as the central scaffold connecting the E3 ligase warhead and the target protein binder.
Handling, Safety & Storage
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alkyl bromide is sensitive to moisture and light.
-
Safety:
-
Alkylating Agent: As an alkyl bromide, it is a potential alkylating agent and should be treated as a mutagen. Use double gloves and work in a fume hood.
-
Shock Sensitivity: While terminal alkynes are generally stable, avoid concentrating to dryness in the presence of transition metals (other than during controlled catalysis) to prevent acetylide formation.
-
References
Structural and Synthetic Utility of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane: A Bifunctional Linker for Advanced Chemical Biology
Introduction & Structural Rationale
In the rapidly evolving fields of targeted protein degradation (TPD) and bioconjugation, heterobifunctional linkers serve as the architectural backbone for complex molecular assemblies. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9) is a highly versatile, discrete aliphatic linker designed specifically for advanced chemical biology applications [1].
The molecule features a seven-carbon alkyl chain terminating in a primary bromide at one end and a propargyl ether at the other. In the context of Proteolysis Targeting Chimeras (PROTACs), the choice of linker length and composition is critical for the stable formation of the E3-PROTAC-Target ternary complex. Aliphatic chains are frequently employed because they offer conformational adaptability without the excessive entropic penalties associated with overly long, highly flexible PEG chains [2]. The 7-carbon heptyl spacer provides approximately 9–10 Å of linear distance, minimizing steric clash between the recruited proteins. Furthermore, the incorporation of a single ether oxygen (from the propargyl group) subtly reduces the overall lipophilicity compared to a pure decyl chain, improving the aqueous solubility and pharmacokinetic profile of the final conjugate [3].
Molecular Architecture & Physicochemical Properties
The structural topology of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is divided into three distinct functional domains:
-
Domain A (Terminal Alkyne): A propargyl ether moiety that acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Domain B (Aliphatic Spacer): A highly flexible, lipophilic heptyl chain that governs the spatial geometry of the conjugated ligands.
-
Domain C (Electrophilic Center): A primary alkyl bromide that serves as an excellent leaving group for bimolecular nucleophilic substitution (
).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| IUPAC Name | 1-bromo-7-(prop-2-yn-1-yloxy)heptane | Standardized nomenclature. |
| CAS Number | 452340-33-9 | Unique chemical identifier [1]. |
| Molecular Formula | Defines exact atomic composition. | |
| Molecular Weight | 233.15 g/mol | Low MW ensures minimal bulk addition to PROTACs. |
| SMILES | C#CCOCCCCCCCBr | Linear representation for computational modeling. |
| Rotatable Bonds | 8 | High flexibility for optimal target engagement. |
| Topological Polar Surface Area | 9.23 Ų | Low TPSA promotes excellent cellular permeability. |
Orthogonal Reactivity & Mechanistic Pathways
The synthetic utility of this linker lies in its strictly orthogonal reactive handles. The primary alkyl bromide is highly susceptible to
Figure 1: Orthogonal reactivity pathway of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane in bioconjugation.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each experimental choice.
Protocol 1: Synthesis of the Linker via Williamson Ether Synthesis
Objective: Synthesize 1-Bromo-7-(prop-2-yn-1-yloxy)heptane from 7-bromo-1-heptanol and propargyl bromide. Causality: Sodium hydride (NaH) in anhydrous DMF is utilized to ensure complete, irreversible deprotonation of the alcohol, forming a highly nucleophilic alkoxide [5]. The reaction must be initiated at 0 °C to suppress the competing E2 elimination of the primary bromide (dehydrohalogenation).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert argon atmosphere. Add 7-bromo-1-heptanol (1.0 eq) dissolved in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.1 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Dropwise add propargyl bromide (80 wt% in toluene, 1.2 eq). Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quenching: Quench the reaction strictly at 0 °C with saturated aqueous
to neutralize unreacted alkoxide and safely destroy excess NaH. -
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure linker.
Figure 2: Step-by-step synthetic workflow for 1-Bromo-7-(prop-2-yn-1-yloxy)heptane.
Protocol 2: PROTAC Assembly via CuAAC Click Chemistry
Objective: Conjugate the alkyne-functionalized intermediate to an azide-bearing Protein of Interest (POI) ligand.
Causality: Using
Step-by-Step Methodology:
-
Solvent System: Dissolve the alkyne-intermediate (1.0 eq) and the azide-ligand (1.05 eq) in a 1:1 mixture of tert-butanol and water (
-BuOH/ ). -
Catalyst Preparation: In a separate vial, prepare a 0.1 M aqueous solution of
and a 0.5 M aqueous solution of sodium ascorbate. -
Initiation: Add the
solution (0.1 eq) to the reaction mixture, followed immediately by the sodium ascorbate solution (0.5 eq). The solution will transiently turn brown/yellow, indicating the formation of the active Cu(I) species. -
Reaction: Stir at room temperature for 12-24 hours. Monitor completion via LC-MS.
-
Workup: Dilute with water and extract with dichloromethane (DCM). Wash the organic layer with an EDTA solution to sequester and remove residual copper ions, preventing heavy-metal toxicity in downstream biological assays.
Analytical Characterization
To validate the structural integrity of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane, researchers should rely on the following analytical markers:
-
H NMR (400 MHz,
): The terminal alkyne proton appears as a distinct triplet at ~2.4 ppm ( = 2.4 Hz). The propargyl group presents as a doublet at ~4.1 ppm. The ether-adjacent (heptyl side) appears as a triplet at ~3.5 ppm, while the bromide-adjacent appears as a triplet at ~3.4 ppm. -
Mass Spectrometry (ESI-MS): The presence of the primary bromide is unequivocally confirmed by a characteristic 1:1 isotopic pattern for the molecular ion peak (
) at m/z 233.05 ( ) and 235.05 ( ).
References
-
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy, National Center for Biotechnology Information (PMC). [Link]
-
Bemis, T. A., et al. "Current strategies for the design of PROTAC linkers: a critical review". NIH Public Access. [Link]
-
El-Sagheer, A. H., & Brown, T. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids". Chemical Reviews, ACS Publications. [Link]
-
Nguyen, T. T., et al. "Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles". Letters in Organic Chemistry, Bentham Science. [Link]
Technical Guide: Nucleophilic Substitution Architectures of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Strategic Utility & Molecular Architecture
1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9) represents a critical class of heterobifunctional linkers used extensively in Chemical Biology and Medicinal Chemistry. Unlike Polyethylene Glycol (PEG) linkers, which are hydrophilic, this
This molecule functions as a "Click-Ready" electrophile. Its utility rests on two orthogonal reactive termini:
-
The Electrophile (Primary Alkyl Bromide): Susceptible to
displacement by nucleophiles (azides, amines, thiolates) to attach a payload (drug, protein, or fluorophore). -
The Bioorthogonal Handle (Terminal Alkyne): Remains inert during the initial substitution, later serving as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.
Structural Analysis for Reactivity
-
Leaving Group (
): A moderate leaving group ( of HBr ). While reactive, it is often kinetically slow compared to iodides. -
Ether Linkage: The propargyl ether moiety is stable under standard basic nucleophilic conditions, preventing fragmentation during substitution.
-
Sterics: The primary carbon (
) is unhindered, making the dominant mechanistic pathway over Elimination ( ), provided non-bulky bases are used.
Mechanistic Dynamics ( )
The core reaction governing the utility of this linker is the Bimolecular Nucleophilic Substitution (
The Pathway
The nucleophile (
Critical Consideration: Because the alkyl chain is flexible, intramolecular cyclization is a theoretical risk if the nucleophile is tethered; however, in intermolecular reactions (standard linker synthesis), this is negligible.
Diagram: Reaction Pathway
The following diagram illustrates the mechanistic flow and the critical "Finkelstein Activation" often employed to accelerate the reaction.
Caption: Figure 1. Dual-pathway mechanism showing direct substitution vs. iodide-catalyzed activation (Finkelstein) to enhance reaction rates.
Critical Reaction Parameters
To ensure reproducibility and high yields (>85%), the following parameters must be controlled.
A. Solvent Selection
The choice of solvent dictates the nucleophilicity of the attacking species.
| Solvent | Type | Dielectric ( | Application | Why? |
| DMF | Polar Aprotic | 36.7 | Standard | Solvates cations ( |
| Acetone | Polar Aprotic | 20.7 | Finkelstein | Essential for halide exchange (NaI). NaBr precipitates, driving equilibrium.[1] |
| MeCN | Polar Aprotic | 37.5 | Amine Alkylation | Good balance of solubility and ease of removal (lower BP than DMF). |
| Ethanol | Polar Protic | 24.5 | Avoid | Solvates anions via H-bonding, significantly reducing nucleophilicity (retards |
B. The "Finkelstein" Advantage
For sluggish nucleophiles, converting the alkyl bromide to an alkyl iodide in situ is a pro-tip.
-
Protocol: Add 10 mol% Sodium Iodide (NaI) to the reaction.
-
Logic:
is a better nucleophile than (displaces it) and a better leaving group (is displaced faster by the target nucleophile).
Validated Experimental Protocols
Protocol A: Synthesis of the Azide Precursor (Click-Mate)
Target: Conversion to 1-Azido-7-(prop-2-yn-1-yloxy)heptane . This creates a heterobifunctional linker capable of "double click" chemistry (CuAAC on one end, SPAAC or Staudinger on the other).
Reagents:
Workflow:
-
Safety Prep:
is acutely toxic and can form explosive hydrazoic acid if acidified. Use a blast shield. -
Dissolution: Dissolve 1-Bromo-7-(prop-2-yn-1-yloxy)heptane in anhydrous DMF (0.2 M concentration).
-
Addition: Add
in a single portion. -
Reaction: Stir at 60°C for 4–6 hours. (Monitor by TLC: The bromide spot will disappear; the azide is less polar).
-
Workup: Dilute with diethyl ether, wash
with water (to remove DMF and excess azide), then brine. Dry over . -
Validation: IR spectroscopy will show a strong, characteristic azide stretch at
.
Protocol B: Amine Alkylation (PROTAC Linker Synthesis)
Target: Attachment of the linker to a secondary amine (e.g., a Piperazine moiety on a target protein ligand).
Reagents:
-
Substrate (1.1 eq)
-
Target Amine (1.0 eq)
-
Potassium Carbonate (
) (3.0 eq) - Base to scavenge HBr -
Potassium Iodide (KI) (0.1 eq) - Catalyst
-
Acetonitrile (MeCN)
Workflow:
-
Suspension: Suspend the Target Amine and finely ground
in MeCN. -
Activation: Add KI (catalytic). Stir for 10 mins.
-
Alkylation: Add the bromide linker dropwise.
-
Reflux: Heat to 80°C (Reflux) for 12–16 hours.
-
Note: Secondary amines are sterically hindered; reflux is required.
-
-
Filtration: Filter off the solid inorganic salts (
, Excess ). -
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexane:EtOAc).
Diagram: Synthesis Workflow
Caption: Figure 2. Decision tree for synthesizing Azide vs. Amine derivatives using the C7-propargyl linker.
Troubleshooting & Quality Control
Common Failure Modes
-
Elimination (E2) Byproduct:
-
Hydrolysis:
Characterization (NMR)
To confirm the substitution of the Bromine, monitor the
-
Starting Material (
): Triplet at ppm. -
Azide Product (
): Shift upfield to ppm. -
Amine Product (
): Significant shift upfield to ppm.
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Heterobifunctional Linkers using Propargyl-PEG9-bromide. BenchChem Protocols. Link
-
Organic Chemistry Portal. (2024). Finkelstein Reaction: Mechanism and Conditions. Organic Chemistry Portal. Link
-
MDPI. (2010). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 15(10). Link
-
Organic Syntheses. (1984). Alkylation of Amides and Amines: General Procedures. Org. Synth. Coll. Vol. 7. Link
-
AiFChem. (2025). Product Data: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS 452340-33-9).[7] AiFChem Catalog. Link
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. prepchem.com [prepchem.com]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 452340-33-9 | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane - AiFChem [aifchem.com]
An In-Depth Technical Guide to 1-Bromo-7-(prop-2-yn-1-yloxy)heptane as a Bifunctional Crosslinker
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, 1-Bromo-7-(prop-2-yn-1-yloxy)heptane. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage advanced bioconjugation strategies. We will delve into the synthesis, chemical properties, and applications of this versatile molecule, with a particular focus on its role in site-specific protein modification and the construction of complex biomolecular architectures. This guide will provide not only the theoretical underpinnings of its reactivity but also detailed, actionable protocols to empower the user in their research endeavors.
Introduction: The Power of Orthogonal Chemistry in Bioconjugation
In the intricate world of cellular biology and therapeutic development, the ability to specifically and covalently link biomolecules is paramount. Bifunctional crosslinkers are the molecular bridges that make this possible, possessing two reactive groups that can form stable bonds with specific functional groups on proteins, nucleic acids, or other molecules of interest.[1] The strategic advantage of a heterobifunctional crosslinker , such as 1-Bromo-7-(prop-2-yn-1-yloxy)heptane, lies in its two distinct reactive moieties. This orthogonality allows for a controlled, stepwise conjugation, minimizing the formation of undesirable homodimers and polymers that can plague reactions with homobifunctional linkers.[1]
1-Bromo-7-(prop-2-yn-1-yloxy)heptane features a terminal alkyl bromide and a terminal alkyne. This unique combination of functional groups opens the door to a powerful, two-step orthogonal conjugation strategy. The alkyl bromide serves as an electrophile for the alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine.[2] The alkyne group, on the other hand, is a bioorthogonal handle, ready to participate in highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][] This dual reactivity makes it an invaluable tool for creating precisely defined bioconjugates with controlled stoichiometry and site-specificity, essential for applications ranging from antibody-drug conjugates (ADCs) to the immobilization of biomolecules for diagnostic and research purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a crosslinker is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | 1-bromo-7-(prop-2-yn-1-yloxy)heptane | [5] |
| Synonyms | 1-Bromo-7-(2-propyn-1-yloxy)heptane; Heptane, 1-bromo-7-(2-propyn-1-yloxy)- | [5] |
| CAS Number | 452340-33-9 | [5] |
| Molecular Formula | C₁₀H₁₇BrO | [5] |
| Molecular Weight | 233.15 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, THF), sparingly soluble in water |
Synthesis of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
The synthesis of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane can be achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 7-bromo-1-heptanol reacts with propargyl bromide.
Reaction Scheme
Caption: Williamson ether synthesis of the target crosslinker.
Detailed Synthetic Protocol
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[6][7][8] Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials:
-
Propargyl bromide[11]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, to increase reaction rate)[12]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere, add 7-bromo-1-heptanol (1 equivalent) to a round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of propargyl bromide (1.2 equivalents) in anhydrous THF dropwise via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 1-Bromo-7-(prop-2-yn-1-yloxy)heptane.
Application as a Heterobifunctional Crosslinker: A Two-Step Orthogonal Strategy
The utility of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane lies in its ability to facilitate a two-step, orthogonal bioconjugation. This allows for the precise and controlled linkage of two different molecules.
Caption: A two-step orthogonal bioconjugation workflow.
Step 1: Site-Specific Alkylation of Cysteine Residues
The alkyl bromide moiety of the crosslinker is an excellent electrophile for reaction with nucleophiles. In proteins, the thiol group of cysteine is a prime target for such alkylation due to its high nucleophilicity, especially at slightly basic pH.[2]
Causality behind Experimental Choices:
-
pH: The reaction is typically carried out at a pH between 7.5 and 8.5. At this pH, a significant portion of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate form, accelerating the reaction.[14]
-
Reducing Agent: To ensure the availability of free thiols, it is often necessary to pre-treat the protein with a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce any disulfide bonds.
-
Excess of Crosslinker: A molar excess of the crosslinker is used to drive the reaction to completion. However, the excess should be carefully optimized to avoid non-specific modifications.
Detailed Protocol for Protein Alkylation:
Materials:
-
Protein containing an accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.5)
-
1-Bromo-7-(prop-2-yn-1-yloxy)heptane stock solution (e.g., 100 mM in DMSO)
-
TCEP stock solution (e.g., 500 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Reduction (if necessary): To the protein solution, add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 1 hour.
-
Alkylation Reaction: Add the 1-Bromo-7-(prop-2-yn-1-yloxy)heptane stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. The final concentration of DMSO should ideally not exceed 10% (v/v) to maintain protein stability.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
Purification: Remove the excess crosslinker and by-products by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne introduced onto the protein serves as a versatile handle for the second step of the conjugation. The CuAAC reaction is a highly efficient and bioorthogonal "click" reaction that forms a stable triazole linkage between the alkyne and an azide-functionalized molecule.[3][15][16]
Causality behind Experimental Choices:
-
Copper(I) Catalyst: The reaction is catalyzed by Cu(I) ions. As Cu(I) is unstable in aqueous solution, it is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[15]
-
Ligand: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial. The ligand stabilizes the Cu(I) oxidation state, prevents copper-mediated protein damage, and accelerates the reaction.[3][15]
-
Azide-Functionalized Molecule: A wide variety of azide-functionalized molecules, including fluorescent dyes, biotin, drugs, and other biomolecules, can be used in this step.
Detailed Protocol for CuAAC:
Materials:
-
Alkyne-modified protein from Step 1
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
THPTA or TBTA stock solution (e.g., 200 mM in water or DMSO/tBuOH)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Desalting column or other purification system (e.g., affinity chromatography)
Procedure:
-
Prepare a Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes.
-
Reaction Setup: In a separate tube, combine the alkyne-modified protein and the azide-functionalized molecule (typically in a 1:5 to 1:10 molar ratio of protein to azide).
-
Initiate the Reaction: Add the copper/ligand premix to the protein/azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-500 µM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purification: Purify the final bioconjugate to remove excess reagents and the copper catalyst. This can be achieved by size-exclusion chromatography, dialysis, or affinity chromatography if a tag was introduced.
Characterization of the Bioconjugate
Thorough characterization of the final bioconjugate is essential to confirm successful conjugation and to determine the degree of labeling.
| Technique | Information Provided |
| SDS-PAGE | A shift in the molecular weight of the protein after conjugation can indicate successful labeling. |
| Mass Spectrometry (MS) | Provides the most accurate determination of the molecular weight of the conjugate, allowing for the calculation of the number of crosslinker molecules attached per protein. |
| UV-Vis Spectroscopy | If a chromophore-containing molecule was conjugated, its absorbance can be used to quantify the degree of labeling. |
| Fluorescence Spectroscopy | If a fluorophore was attached, its emission spectrum can confirm conjugation and be used for quantification. |
| Functional Assays | Essential to confirm that the biological activity of the protein is retained after conjugation. |
Conclusion and Future Perspectives
1-Bromo-7-(prop-2-yn-1-yloxy)heptane stands out as a powerful tool in the bioconjugation toolbox. Its heterobifunctional nature allows for a highly controlled, two-step orthogonal strategy for linking biomolecules. This guide has provided a comprehensive overview of its synthesis, properties, and a detailed, field-proven methodology for its application in site-specific protein modification. The ability to first selectively target a cysteine residue and then introduce a wide variety of functionalities via click chemistry opens up a vast landscape of possibilities in basic research, diagnostics, and therapeutic development. As the demand for precisely engineered biomolecular constructs continues to grow, the utility of versatile crosslinkers like 1-Bromo-7-(prop-2-yn-1-yloxy)heptane will undoubtedly continue to expand, enabling the next generation of scientific discoveries and biomedical innovations.
References
- (To be populated with specific references from the search results once a detailed synthesis or applic
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.
-
Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS One.
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI.
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing.
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
-
CuAAC: Copper-Catalyzed Click Reaction - Bioconjugation. BOC Sciences.
-
Application Notes and Protocols for Bioconjugation Techniques Using Bifunctional Crosslinkers. Benchchem.
-
Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses.
-
452340-33-9 | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane. AiFChem.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses.
-
18.2: Preparing Ethers. Chemistry LibreTexts.
-
Williamson ether synthesis. Wikipedia.
-
9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.
-
Selectivity of labeled bromoethylamine for protein alkylation. PubMed.
-
Site-specific functionalization of proteins and their applications to therapeutic antibodies. Journal of Nanobiotechnology.
-
Selectivity of labeled bromoethylamine for protein alkylation. MSU Chemistry.
-
Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.
-
Cross-Linking Reagents. Thermo Fisher Scientific.
-
Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry.
-
Synthesis of 1-bromo-7-phenylheptane. PrepChem.com.
-
Alkylation of compounds 1 a and 1 b with propargyl bromide. ResearchGate.
-
Selectivity of labeled bromoethylamine for protein alkylation. ResearchGate.
-
A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry (RSC Publishing).
-
Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH.
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
-
SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. HETEROCYCLES.
-
7-Bromo-1-heptanol, 10160-24-4. BroadPharm.
-
alkyl and alkylene bromides. Organic Syntheses.
-
7-Bromo-1-heptanol (7-Bromoheptan-1-ol). MedchemExpress.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 5. 452340-33-9 | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane - AiFChem [aifchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. 7-Bromo-1-heptanol, 10160-24-4 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemistry.msu.edu [chemistry.msu.edu]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
Technical Deep Dive: The Propargyl-Alkyl Ether Linkage in 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
[1][2]
Executive Summary
1-Bromo-7-(prop-2-yn-1-yloxy)heptane represents a quintessential "heterobifunctional crosslinker" in modern chemical biology.[1][2] It serves as a molecular bridge, connecting a reactive electrophile (alkyl bromide) to a bioorthogonal handle (terminal alkyne) via a stable, flexible ether tether.[2]
This guide analyzes the molecule not merely as a reagent, but as a case study in "Linkerology" —the science of designing spacers for PROTACs (Proteolysis Targeting Chimeras) and Activity-Based Protein Profiling (ABPP).[1][2] The core focus is the ether linkage , which provides critical solubility and stability advantages over ester or amide equivalents in physiological environments.[1]
Part 1: Anatomy of the Ether Linkage[2]
The structural utility of this molecule relies on three distinct functional zones. The ether oxygen is the linchpin that modulates the physicochemical properties of the entire chain.[2]
| Functional Zone | Structure | Chemical Role | Biological Relevance |
| Zone A: Electrophile | Br-CH2- | Primary alkyl halide for | Attachment point for the ligand (e.g., Warhead or E3 recruiter).[2] |
| Zone B: The Tether | -(CH2)7-O- | The Core Topic. Flexible spacer with a heteroatom break.[1][2] | The oxygen atom disrupts the hydrophobicity of the C7 chain, improving aqueous solubility compared to a pure decyl chain.[2] |
| Zone C: The Handle | -CH2-C≡CH | Propargyl group (Terminal Alkyne).[1][2] | "Click" chemistry handle (CuAAC) for conjugation to reporters or bioorthogonal probes.[2] |
Why the Ether Linkage Matters
In drug discovery, the choice of linkage determines the metabolic stability of the compound.[2]
-
Metabolic Inertness: Unlike esters (susceptible to plasma esterases) or amides (susceptible to amidases/proteases), the ether linkage (C-O-C) is metabolically robust.[1][2] It survives the cellular environment required for intracellular PROTAC activity.[2]
-
Dipole & Solubility: A pure 10-carbon alkyl chain (decyl) is highly lipophilic (LogP > 5).[1][2] Inserting an oxygen atom introduces a dipole and hydrogen bond acceptor capability, slightly lowering LogP and improving the "drug-like" properties of the final conjugate.[2]
-
Electronic Isolation: The methylene group (-CH2-) separating the oxygen from the alkyne prevents conjugation.[1][2] This ensures the alkyne remains electronically distinct, preserving its reactivity for copper-catalyzed cycloaddition.[1][2]
Part 2: Synthesis Strategy (Williamson Ether Synthesis)
The synthesis of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane presents a classic statistical challenge. The goal is to mono-alkylate a symmetrical di-bromide.
The Statistical Challenge
Reacting Propargyl Alcohol with 1,7-Dibromoheptane can yield three outcomes:
-
Desired Product: Mono-substitution.
-
Byproduct: Bis-substitution (1,7-bis(prop-2-yn-1-yloxy)heptane).[1][2]
To maximize the desired product, the reaction kinetics must be manipulated by using a large excess of the electrophile (1,7-Dibromoheptane).[2]
Synthesis Workflow Diagram
Figure 1: Strategic workflow for the mono-alkylation of 1,7-dibromoheptane via Williamson Ether Synthesis.
Part 3: Experimental Protocol
Objective: Synthesize 1-Bromo-7-(prop-2-yn-1-yloxy)heptane with >95% purity. Scale: 10 mmol (based on limiting reagent: Propargyl Alcohol).
Reagents & Materials[1][3][4][5][6][7][8][9]
-
Propargyl Alcohol (Limiting Reagent): 0.56 g (10 mmol)[1][2]
-
1,7-Dibromoheptane (Excess): 10.3 g (40 mmol) — Crucial for mono-selectivity.[1][2]
-
Sodium Hydride (NaH): 60% dispersion in mineral oil, 0.48 g (12 mmol).[1][2]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).[1][2]
-
Quench: Saturated Ammonium Chloride (
).
Step-by-Step Procedure
-
Activation (Alkoxide Formation):
-
In a flame-dried round-bottom flask under Argon/Nitrogen, suspend NaH (12 mmol) in anhydrous THF (20 mL).
-
Add Propargyl Alcohol (10 mmol) dropwise.[1][2] Observation: Hydrogen gas evolution.
-
Stir for 30 minutes at 0°C until gas evolution ceases. The solution now contains sodium propargyl alkoxide.[2]
-
-
Coupling (The Etherification):
-
In a separate flask, dissolve 1,7-Dibromoheptane (40 mmol, 4 equivalents) in THF (10 mL).
-
Critical Step: Add the alkoxide solution dropwise INTO the dibromide solution.[1]
-
Rationale: This "inverse addition" ensures the alkoxide always encounters an excess of dibromide, statistically favoring mono-substitution over bis-substitution.[1][2]
-
Allow to warm to room temperature and stir for 12–16 hours. (Heating to 60°C may be required if using THF; DMF often works at RT).[2]
-
-
Work-up:
-
Purification:
Validation (Self-Check)
Part 4: Applications in Drug Discovery[2]
This molecule is a "Swiss Army Knife" for chemical biologists.[1] Its primary application is in the construction of PROTACs and Activity-Based Probes .[1][2]
PROTAC Linker Design
In PROTACs, the linker length and composition determine the ternary complex stability (Target Protein - PROTAC - E3 Ligase).[1][2]
-
Length: The 7-carbon chain + oxygen provides a reach of approximately 10–12 Å.[1][2] This is often the "Goldilocks" zone for avoiding steric clashes between the two proteins.[2]
-
Composition: The ether oxygen can form hydrogen bonds with solvent or protein surface residues, potentially altering the linker's conformation compared to a flexible alkane chain.[1]
Click Chemistry (CuAAC)
The terminal alkyne is bioorthogonal.[2]
-
Workflow:
Application Logic Diagram
Figure 2: Dual application pathways: Constructing protein degraders (PROTACs) or imaging probes (ABPP).[1][2][7]
References
-
MedChemExpress. "1,7-Dibromoheptane | PROTAC Linker."[1][2][3] MedChemExpress Product Catalog. Accessed March 2026.[1] Link
-
Bond, A. G., et al. "Development of BromoTag: A 'Bump-and-Hole'–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins."[1][2][7] Journal of Medicinal Chemistry, 2021.[1][2] Link
-
BenchChem. "An In-depth Technical Guide to 7-Bromohept-2-yne: Chemical Properties and Structure."[1][2][5] BenchChem Technical Support, 2025.[1][2][5] (Contextual reference for bromo-alkyne synthesis). Link[2]
-
Organic Chemistry Portal. "Williamson Ether Synthesis." Organic Chemistry Portal. (General mechanism validation). Link
-
PubChem. "1-Bromoheptane Spectral Data."[1][2] National Institutes of Health.[1] Link
Sources
- 1. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 452340-33-9 | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane - AiFChem [aifchem.com]
- 7. Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane in Modular Bioconjugation and CuAAC-Driven PROTAC Synthesis
Architectural Rationale of the Bifunctional Linker
In the rapidly evolving fields of targeted protein degradation (TPD) and advanced bioconjugation, the structural precision of heterobifunctional linkers dictates the physicochemical properties and biological efficacy of the final chimera. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a highly optimized, field-proven architectural spacer designed for modular, high-yield assembly.
As a Senior Application Scientist, I approach linker selection not as a passive structural choice, but as an active driver of reaction success. This specific molecule is engineered with three distinct functional zones:
-
The Electrophilic Terminus (Alkyl Bromide): A primary bromide perfectly primed for SN2 nucleophilic substitution. Unlike highly reactive iodides that are prone to degradation or chlorides that require harsh forcing conditions, the primary bromide offers the ideal balance of stability and reactivity.
-
The Bioorthogonal Terminus (Propargyl Ether): A terminal alkyne that serves as a dedicated handle for1 [1].
-
The Spacer (Heptane Chain + Ether Hinge): 2 [2]. The 7-carbon aliphatic chain provides essential lipophilicity to enhance cell membrane permeability. Crucially, the propargyl ether oxygen acts as a single hydrogen-bond acceptor—a "polar hinge" that prevents the extreme hydrophobicity and aggregation often seen in purely aliphatic chains, without the pharmacokinetic liabilities of long PEG polymers.
Mechanistic Causality: The Power of Orthogonal Reactivity
The synthesis of complex chimeras requires sequential conjugations without cross-reactivity. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane enables a two-phase orthogonal assembly strategy.
During the initial SN2 phase, mild basic conditions are used to attach the anchor ligand. The terminal alkyne remains completely inert under these conditions. In the subsequent phase, the 3 [3] exclusively activates the alkyne to react with an azide-bearing warhead, ensuring absolute 1,4-regioselectivity without interfering with native amides, esters, or alcohols.
Modular assembly workflow of heterobifunctional linkers via sequential SN2 and CuAAC reactions.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are engineered as self-validating systems. Every step includes a mechanistic rationale and an in-process quality control check.
Protocol A: SN2 Nucleophilic Substitution (Anchor Attachment)
Objective: Covalently attach a nucleophile-bearing ligand (e.g., a phenolic VHL ligand) to the bromide terminus. Reagents: Ligand (1.0 equiv), 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 equiv), K2CO3 (2.5 equiv), Anhydrous DMF.
-
Preparation: Dissolve the ligand in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Causality: Anhydrous conditions are critical to prevent competitive nucleophilic attack by water, which would hydrolyze the alkyl bromide into an unreactive alcohol.
-
-
Base Activation: Add finely powdered K2CO3 and stir for 15 minutes at room temperature.
-
Causality: K2CO3 is specifically selected as a mild, insoluble base. It is strong enough to deprotonate phenols or thiols to form potent nucleophiles, but weak enough to prevent unwanted E2 elimination (alkene formation) of the primary bromide.
-
-
Linker Addition: Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane dropwise. Elevate the temperature to 60°C and stir for 4–6 hours.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the parent ligand mass and the emergence of the [M + Linker - Br]+ mass confirms successful SN2 alkylation. The absence of [M - H2O] peaks confirms that E2 elimination was successfully avoided.
-
Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, and purify via flash chromatography.
Protocol B: CuAAC "Click" Reaction (Warhead Conjugation)
Objective: Couple the alkyne-functionalized intermediate with an azide-bearing Protein of Interest (POI) ligand. Reagents: Alkyne-intermediate (1.0 equiv), Azide-POI ligand (1.05 equiv), CuSO4·5H2O (0.05 equiv), THPTA (0.25 equiv), Sodium Ascorbate (0.5 equiv), t-BuOH/H2O (1:1 v/v).
-
Pre-complexation: In a separate vial, mix aqueous CuSO4 with the THPTA ligand.
-
Causality:4 [4] generated during the reduction phase.
-
-
Catalyst Activation: Add freshly prepared aqueous Sodium Ascorbate to the Cu/THPTA mixture.
-
Causality: Ascorbate serves as a sacrificial reductant to generate the active Cu(I) species.
-
Self-Validation: The solution will immediately transition from a deep Cu(II) blue to colorless or pale yellow. This visual cue is a self-validating confirmation that the catalytically active Cu(I) species has been successfully generated.
-
-
Reaction Assembly: Dissolve the Alkyne-intermediate and Azide-POI in t-BuOH. Add the activated aqueous Cu(I) complex.
-
Causality:t-BuOH is chosen over standard alcohols because it provides excellent solubility for the lipophilic heptane chain while remaining fully miscible with the aqueous copper cycle.
-
-
Incubation: Stir at room temperature for 2 hours. Monitor via LC-MS for the formation of the 1,4-disubstituted triazole mass.
Mechanistic catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data & Optimization
Optimizing the CuAAC reaction is critical for maximizing yield while preventing the degradation of sensitive warheads. Table 1 summarizes field-proven parameters for conjugating 1-Bromo-7-(prop-2-yn-1-yloxy)heptane derivatives.
Table 1: CuAAC Optimization Parameters for Linker Conjugation
| Parameter | Standard Condition | Optimized for Sensitive Ligands | Causality / Rationale |
| Catalyst Source | CuSO4 (10 mol%) | CuSO4 (5 mol%) | Lowering Cu loading minimizes ROS-mediated degradation of sensitive moieties (e.g., easily oxidized phenols). |
| Cu Ligand | None | THPTA (25 mol%) | THPTA accelerates the reaction, stabilizes Cu(I) against disproportionation, and acts as a sacrificial ROS scavenger. |
| Reducing Agent | Sodium Ascorbate (50 mol%) | Sodium Ascorbate (50 mol%) + Aminoguanidine (50 mol%) | Aminoguanidine intercepts byproduct aldehydes generated by ascorbate oxidation, preventing unwanted imine formation on primary amines. |
| Solvent System | DMF / H2O | t-BuOH / H2O (1:1) | t-BuOH provides superior solubility for lipophilic heptane linkers while supporting the aqueous Cu catalytic cycle. |
References
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journal of Organic Chemistry URL
- Exploration of Targeted Anti-tumor Therapy (PMC)
- RSC Advances (PMC)
- Optimizing CuAAC reaction conditions for high yield bioconjugation Benchchem URL
Sources
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Protocol for bioconjugation using "1-Bromo-7-(prop-2-yn-1-yloxy)heptane"
Executive Summary & Molecule Profile
This guide details the application of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9), a heterobifunctional crosslinker designed for "Click Chemistry" applications.
Unlike water-soluble NHS-esters, this molecule is highly lipophilic. It is designed for a two-stage conjugation workflow :
-
Chemical Functionalization: The alkyl bromide terminus is used to alkylate a small molecule payload (e.g., a drug, fluorophore, or PROTAC anchor) in organic conditions.
-
Bioconjugation: The resulting alkyne-tagged payload is conjugated to an azide-labeled biomolecule (e.g., mAb, BSA) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Molecule Specifications
| Property | Detail |
| IUPAC Name | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane |
| Functional Group A | Primary Alkyl Bromide: Reacts with nucleophiles (Phenols, Amines, Thiols) via SN2.[2] |
| Functional Group B | Propargyl Ether (Alkyne): Reacts with Azides via CuAAC. |
| Linker Type | C7 Alkyl + Ether: Hydrophobic spacer (~10-12 Å length). Provides flexibility but low water solubility. |
| Solubility | Soluble in DMF, DMSO, DCM, Acetone. Insoluble in water. |
Mechanism of Action
The utility of this linker lies in its ability to convert a nucleophilic small molecule into a "Clickable" entity. The primary alkyl bromide is an excellent electrophile for Williamson Ether Synthesis , allowing the attachment of the linker to phenolic drugs (e.g., Estradiol, Naloxone, or PROTAC warheads) under mild basic conditions.
Workflow Visualization
The following diagram illustrates the critical two-step logic: first, organic synthesis to install the linker; second, aqueous conjugation to the protein.
Figure 1: The two-stage conjugation strategy. The linker is never added directly to the protein; it is used to modify the payload first.
Protocol A: Synthesis of Alkyne-Tagged Payload
Objective: To attach the linker to a phenolic small molecule (e.g., a tyrosine residue mimic or drug pharmacophore) via Williamson Ether Synthesis.
Reagents Required[1][3][4][5][6][7][8][9][10][11]
-
Linker: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 – 1.5 equiv).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv).
-
Solvent: Anhydrous DMF or Acetonitrile (ACN).
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Phenolic Substrate (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Deprotonation: Add K₂CO₃ (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
-
Expert Note: If the substrate is sterically hindered, use Cs₂CO₃ as the base, as the larger Cesium cation improves solubility and nucleophilicity of the phenoxide.
-
-
Alkylation: Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4–12 hours.
-
Monitoring: Monitor via TLC or LC-MS. The disappearance of the starting phenol and the appearance of a less polar spot indicates conversion.
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography (Silica gel).
-
Validation: Verify the product by 1H NMR . Look for the triplet at ~2.5 ppm (terminal alkyne proton) and the triplet at ~4.0 ppm (ether methylene).
-
Protocol B: Bioconjugation via CuAAC (Click Reaction)
Objective: Conjugate the hydrophobic Alkyne-Tagged Payload (from Protocol A) to an Azide-functionalized protein.
Critical Constraint: Because the payload is hydrophobic, organic co-solvents (DMSO) and a water-soluble Copper Ligand (THPTA) are mandatory to prevent precipitation and protect the protein from oxidative damage by Copper.
Reagents Required
| Component | Stock Conc. | Solvent | Role |
| Protein-Azide | 1–5 mg/mL | PBS (pH 7.4) | The target biomolecule. |
| Alkyne-Payload | 10 mM | DMSO | The functionalized drug/dye. |
| CuSO₄ | 20 mM | Water | Copper source.[5][6] |
| THPTA Ligand | 50 mM | Water | Protects protein; maintains Cu(I) solubility. |
| Na-Ascorbate | 100 mM | Water | Reducing agent (Freshly prepared).[1] |
Step-by-Step Procedure
-
Ligand Complexation (Crucial Step):
-
Reaction Assembly:
-
In a 1.5 mL Eppendorf tube, add the Protein-Azide solution (e.g., 100 µL at 2 mg/mL).
-
Add the Alkyne-Payload (in DMSO).
-
Stoichiometry: Use 5–10 equivalents of Alkyne per Azide group on the protein.
-
Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to avoid protein denaturation.
-
-
-
Initiation:
-
Add the Cu-THPTA Complex (from Step 1) to the reaction.[1] (Final conc: ~0.5 mM Cu).
-
Add Sodium Ascorbate (Final conc: 5 mM). This initiates the reaction by reducing Cu(II) to Cu(I).
-
-
Incubation:
-
Flush headspace with Argon (optional but recommended to protect Cu(I) from oxidation).
-
Incubate at Room Temperature for 1 hour (or 4°C overnight) in the dark.
-
-
Purification:
-
Remove excess small molecules (Cu, Ligand, unreacted Payload) using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis against PBS.
-
Quality Control & Troubleshooting
Validation Methods
-
Small Molecule (Protocol A):
-
1H NMR: Confirm the loss of the CH2-Br signal (~3.4 ppm) and the presence of the O-CH2 signal (~3.9-4.0 ppm).
-
Mass Spec: The characteristic isotopic pattern of Bromine (1:1 ratio of M and M+2) should disappear in the product.
-
-
Bioconjugate (Protocol B):
-
SDS-PAGE: A shift in molecular weight (if the payload is large) or fluorescence (if the payload is a dye).
-
LC-MS (Intact Protein): Look for mass shifts corresponding to +[Payload Mass].
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Protocol A: Low Yield | Incomplete deprotonation. | Switch base to Cs₂CO₃ or add catalytic KI (Finkelstein condition) to activate the bromide. |
| Protocol A: Elimination | Base too strong / Temp too high. | The alkyl bromide can eliminate to an alkene.[7] Lower temp to 50°C; avoid NaH. |
| Protocol B: Protein Precipitates | Payload is too hydrophobic. | Reduce payload equivalents. Increase DMSO to 10% (if tolerated). Use a more hydrophilic linker if possible. |
| Protocol B: No Reaction | Cu(I) oxidation. | Oxygen kills the catalyst. Degas buffers or add more Ascorbate. Ensure THPTA is fresh. |
References
-
BroadPharm. Protocol for Azide-Alkyne Click Chemistry. (Accessed 2025).[7][4] Link
-
Lumiprobe. Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. (Accessed 2025).[7][4] Link
-
Organic Chemistry Portal. Williamson Ether Synthesis: Reaction conditions and mechanism. (Accessed 2025).[7][4] Link
-
Glen Research. THPTA - A Water Soluble Click Ligand. (Accessed 2025).[7][4] Link
-
AiFChem. Product Data: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane.[8] (Accessed 2025).[7][4] Link
Sources
- 1. axispharm.com [axispharm.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. confluore.com.cn [confluore.com.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 452340-33-9 | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane - AiFChem [aifchem.com]
Application Note: Bioorthogonal Labeling of HaloTag-Fusion Proteins
This Application Note is designed for researchers utilizing 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9) for bioorthogonal protein labeling.
While this compound contains an alkyl bromide capable of general nucleophilic substitution, its structural specificity—a 7-carbon hydrophobic chain terminating in a propargyl ether—identifies it primarily as a HaloTag® Ligand Precursor . It is optimized for the covalent labeling of HaloTag-fusion proteins, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Compound: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane Methodology: Enzymatic Self-Labeling & Click Chemistry (CuAAC)
Introduction & Mechanism of Action
1-Bromo-7-(prop-2-yn-1-yloxy)heptane acts as a bifunctional "warhead" probe. It bridges the gap between genetically encoded protein tags and synthetic chemistry, allowing for modular functionalization (fluorescence, affinity purification, or drug conjugation) of specific proteins.
The Dual-Step Mechanism
This protocol relies on two orthogonal chemical events:
-
Step 1: Specific Enzymatic Anchoring (The "Click-on") The HaloTag enzyme (a modified bacterial haloalkane dehalogenase, DhaA) recognizes the heptyl-bromide motif.
-
Binding: The hydrophobic heptyl chain enters the substrate tunnel of the HaloTag protein.
-
Reaction: The Aspartate-106 nucleophile in the enzyme active site attacks the carbon at position 1, displacing the Bromide ion (SN2 mechanism).
-
Result: A permanent, irreversible covalent ester bond is formed between the probe and the protein. The propargyl (alkyne) tail remains exposed on the protein surface.
-
-
Step 2: Bioorthogonal Functionalization (The "Click-to") The exposed alkyne handle reacts with an Azide-tagged reporter (e.g., Azide-Fluorophore or Azide-Biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanistic Diagram
Caption: Two-step labeling workflow: Enzymatic recognition displaces the bromide, followed by chemical conjugation via click chemistry.
Technical Specifications & Preparation
| Property | Specification |
| IUPAC Name | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane |
| Molecular Formula | C₁₀H₁₇BrO |
| Molecular Weight | 233.15 g/mol |
| Solubility | DMSO (primary), Ethanol, DMF. Insoluble in water.[1] |
| Storage | -20°C, desiccated, protected from light. |
| Stability | Susceptible to hydrolysis in aqueous buffers over prolonged periods (>24h). Prepare fresh. |
Stock Solution Preparation
-
Weighing: Accurately weigh 2.3 mg of the compound.
-
Dissolution: Dissolve in 100 µL of anhydrous DMSO to create a 100 mM master stock.
-
Aliquoting: Aliquot into single-use vials (e.g., 5 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution: Dilute the stock 1:1000 in culture medium or buffer to achieve a 100 µM working concentration immediately before use.
Experimental Protocols
Protocol A: Live Cell Labeling (Pulse-Chase)
Use this protocol to label intracellular HaloTag proteins for microscopy or flow cytometry.
Reagents Required:
-
HaloTag-expressing cells (transient or stable).
-
Probe Working Solution (10-20 µM in media).
-
Azide-Fluorophore (e.g., Azide-AlexaFluor 488).
-
Click Chemistry Reagents (CuSO4, THPTA, Sodium Ascorbate).
Step-by-Step:
-
Pulse (Labeling): Replace cell culture media with media containing 5–10 µM of the probe.
-
Note: The bromide leaving group is highly reactive toward the enzyme. 15–30 minutes incubation at 37°C is usually sufficient.
-
-
Wash: Remove media. Wash cells 3x with warm PBS or media to remove unbound probe.
-
Critical: A "chase" step (incubation in fresh media for 15 min) helps efflux unbound probe from the cytosol, reducing background.
-
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at RT.
-
Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 5–10 minutes.
-
Click Reaction (On-Cell):
-
Prepare Click Mix in PBS: 10 µM Azide-Fluorophore + 1 mM CuSO4 + 5 mM THPTA + 5 mM Sodium Ascorbate (add ascorbate last).
-
Add Click Mix to cells. Incubate for 30–60 minutes at RT in the dark.
-
-
Final Wash: Wash 3x with PBS containing 1% BSA. Proceed to imaging.
Protocol B: Cell Lysate Labeling (Proteomics/Western Blot)
Use this protocol for gel-based analysis or mass spectrometry enrichment.
Step-by-Step:
-
Lysis: Lyse cells expressing HaloTag protein in non-denaturing lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, Protease Inhibitors).
-
Avoid: Do not use buffers with high concentrations of thiols (DTT/BME) during the labeling step, as they may compete with the alkyl bromide.
-
-
Labeling: Add the probe to the lysate (final conc: 10 µM ). Incubate for 30–60 minutes on ice or at RT.
-
Click Reaction (In-Solution):
-
Add Reporter: Azide-Biotin (for enrichment) or Azide-Fluorophore (for gel). Final conc: 20–50 µM.
-
Add Catalyst: Premix CuSO4 (1 mM final) and THPTA ligand (2 mM final). Add to lysate.
-
Initiate: Add Sodium Ascorbate (2.5 mM final).
-
Incubate: 1 hour at RT with rotation.
-
-
Quench: Add 4x SDS-PAGE loading buffer (containing reducing agents) and boil for 5 minutes.
-
Analysis: Run on SDS-PAGE. Detect via Fluorescence scanning or Streptavidin-HRP Western Blot.
Workflow Diagram
Caption: Sequential workflow from biological incubation to analytical readout.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Non-specific labeling) | Unreacted probe sticking to membranes. | Increase the number of washes after Step 1. Use a "chase" step with fresh media before fixation. |
| No Signal | Inactive Probe (Hydrolysis). | Alkyl bromides can hydrolyze. Ensure DMSO stock is anhydrous and stored at -20°C. Prepare working dilutions immediately before use. |
| Protein Precipitation | Copper toxicity/instability. | Use THPTA or TBTA ligands to stabilize Cu(I). Keep copper concentration <1 mM for live cells (if performing live click) or <2 mM for lysates. |
| Off-Target Cysteine Labeling | High probe concentration. | Although the probe targets HaloTag, the alkyl bromide can react with hyper-reactive cysteines at high concentrations (>50 µM). Titrate down to 1–5 µM. |
References
-
Los, G. V., et al. (2008). "HaloTag: A novel protein labeling technology for cell imaging and protein analysis." ACS Chemical Biology, 3(6), 373-382. Link
-
Encell, L. P., et al. (2012). "Development of a dehalogenase-based protein fusion tag capable of rapid, selective and covalent attachment to a wide range of interchangeable labels." Current Chemical Genomics, 6, 55-71. Link
-
Hong, V., et al. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Technical Guide: "HaloTag® Technology: Focus on Imaging." Promega Corporation. Link
Sources
Application Note: Surface Modification with 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
[1]
Executive Summary
This guide details the protocol for using 1-Bromo-7-(prop-2-yn-1-yloxy)heptane as a heterobifunctional linker to convert nucleophilic surfaces (specifically amine-terminated substrates) into "Click-ready" alkyne scaffolds.[1]
Unlike short-chain linkers, this molecule features a 7-carbon hydrophobic heptane spacer combined with a propargyl ether terminus.[1] This structural architecture provides two distinct advantages:
-
Steric Accessibility: The C7 spacer extends the reactive alkyne away from the bulk surface, reducing steric hindrance during the subsequent conjugation of large biomolecules (e.g., antibodies, proteins).[1]
-
Hydrophobic Modulation: The alkyl chain introduces a defined hydrophobic layer, which can reduce non-specific binding of hydrophilic contaminants on the underlying substrate.
The protocol follows a two-stage workflow: Nucleophilic Substitution (
Chemical Logic & Mechanism[1]
The Molecule: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane[1][2]
-
Head Group (Electrophile): Primary Alkyl Bromide (
).[1] Reacts efficiently with surface nucleophiles (primary amines, thiols, or phenoxides) via mechanisms.[1] -
Tail Group (Click Handle): Propargyl Ether (
).[1] Inert to most substitution conditions but highly reactive toward azides in the presence of Cu(I). -
Spacer: Heptyl chain. Provides flexibility and distance.
Reaction Pathway[1][3][4][5][6]
-
Activation: The surface is primed with nucleophiles (e.g., amino-silanization of glass/silica).[1]
-
Anchoring: The surface amine attacks the alkyl bromide carbon, displacing the bromide ion. Base (DIPEA) is used to neutralize the generated HBr and drive the equilibrium forward.
-
Conjugation: The exposed alkyne reacts with an azide-tagged target via CuAAC to form a stable 1,2,3-triazole linkage.[1][2]
Visualization of Workflow
The following diagram outlines the critical path for surface modification, including decision points for quality control.
Caption: Step-by-step workflow for converting raw substrates into functionalized conjugates using the bromo-alkyne linker.
Experimental Protocols
Phase 1: Surface Anchoring (The "Priming" Step)
Objective: Covalently attach the linker to an amine-functionalized surface (e.g., APTES-glass).[1]
Reagents:
-
Substrate: Amine-functionalized glass slides or silica nanoparticles.[1]
-
Linker: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (100 mg).[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (
).[1]
Protocol:
-
Preparation: Dissolve 1-Bromo-7-(prop-2-yn-1-yloxy)heptane in anhydrous MeCN to a concentration of 10–20 mM .
-
Base Addition: Add DIPEA (2.0 equivalents relative to the linker) to the solution. Note: The base is critical to scavenge the HBr byproduct and prevent protonation of the surface amines, which would inhibit the reaction.[1]
-
Incubation: Immerse the amine-functionalized substrate in the solution.
-
Conditions: Seal the reaction vessel under inert gas (
or Ar). Incubate at 50–60°C for 12–18 hours . Alkyl bromides are less reactive than NHS esters; elevated temperature and time are required for high-density coverage.[1]
-
-
Washing: Remove the substrate and wash extensively to remove non-covalently bound linker.
-
Drying: Dry under a stream of nitrogen.
Self-Validation (QC):
-
Contact Angle: The water contact angle should increase significantly (typically >60°) due to the hydrophobic heptane chain, compared to the hydrophilic amine surface (<40°).[1]
Phase 2: The Click Reaction (The "Functionalization" Step)
Objective: Conjugate an Azide-tagged molecule (Drug/Dye) to the Alkyne-terminated surface.[1]
Reagents:
-
Alkyne-Surface (from Phase 1).[1]
-
Target Molecule: Azide-functionalized Fluorophore (e.g., Cy5-N3) or Drug.[1]
-
Catalyst System:
and Sodium Ascorbate (NaAsc).[1] -
Ligand (Optional but Recommended): THPTA or TBTA (stabilizes Cu(I) state and prevents oxidation).[1]
Protocol:
-
Stock Solutions:
-
Catalyst Complexing: Premix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA) and let stand for 5 minutes. This forms the active catalytic complex.
-
Reaction Mix Assembly: In PBS (pH 7.4), combine:
-
Incubation: Immerse the Alkyne-Surface in the reaction mix. Incubate in the dark at Room Temperature for 1–2 hours .
-
Termination & Washing:
Quantitative Data Summary
| Parameter | Phase 1: Anchoring ( | Phase 2: Click (CuAAC) |
| Reactive Group | Alkyl Bromide + Surface Amine | Surface Alkyne + Solution Azide |
| Solvent System | Organic (MeCN, DMF) | Aqueous (PBS, Water/DMSO) |
| Catalyst/Base | DIPEA (Base) | Cu(I) / THPTA (Catalyst) |
| Temperature | 50–60°C (Heat required) | 20–25°C (Room Temp) |
| Time | 12–18 Hours | 1–2 Hours |
| Byproducts | HBr (Salt) | None (Atom economical) |
| Key QC Metric | Contact Angle Increase | Fluorescence / XPS Nitrogen Signal |
Troubleshooting Logic
If the surface fails to functionalize, use the following logic tree to diagnose the failure mode.
Caption: Diagnostic logic for identifying failure points in the functionalization workflow.
References
-
BenchChem. "Click Chemistry for Nanoparticle Surface Modification: Application Notes and Protocols." BenchChem Application Library. Accessed October 2025.[5] Link[1]
-
BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Technical Protocols. Revised Jan 2022.[3] Link
-
Interchim. "Click Chemistry: New Protocol for the Labeling and Modification of Biomolecules." Interchim Technical Notes. Link
-
National Institutes of Health (NIH). "Click Chemistry for Liposome Surface Modification." PubMed Central. Link
-
Arefi, H. H., et al. "Binary functionalization of H:Si(111) surfaces by alkyl monolayers."[1][6] Physical Chemistry Chemical Physics, 2016.[1][6] Link[1][6]
-
PubChem. "1-Bromo-7-(prop-2-yn-1-yloxy)heptane Compound Summary."[1] National Library of Medicine.[5] Link
"1-Bromo-7-(prop-2-yn-1-yloxy)heptane" as a linker for fluorescent probes
Application Note: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane as a Linker for Fluorescent Probes
Part 1: Introduction & Strategic Utility
1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a specialized heterobifunctional crosslinker designed for the construction of activity-based probes (ABPs) and bioorthogonal imaging agents. Unlike common polyethylene glycol (PEG) linkers, which are hydrophilic, this linker features a 7-carbon alkyl chain (heptyl) core. This structural distinction confers specific hydrophobic properties, making it ideal for probes targeting membrane-bound proteins or hydrophobic enzymatic pockets where PEG chains might interfere with binding affinity.
Key Chemical Features:
-
Electrophilic Terminus (Bromide): The primary alkyl bromide at position C1 serves as a robust electrophile for
reactions. It readily conjugates with nucleophilic fluorophore scaffolds (e.g., phenolic oxygens of coumarins/fluoresceins or amines of rhodamines). -
Bioorthogonal Terminus (Alkyne): The propargyl ether moiety provides a terminal alkyne handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling "Click" conjugation to azide-tagged biomolecules.
-
Hydrophobic Spacer (Heptyl): The
chain provides a spatial separation of approximately 10–12 Å. This length is critical for minimizing steric hindrance between the bulky fluorophore and the target protein while maintaining cell permeability.
Part 2: Chemical Properties & Handling
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 233.15 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, DMF, DMSO, THF.[1] Insoluble in Water. |
| Stability | Stable at -20°C under inert atmosphere ( |
| Reactivity Profile | C1-Br: Alkylating agent (reacts with amines, thiols, phenoxides).Alkyne: Inert to most biological conditions; reactive toward azides ( |
Part 3: Experimental Protocols
Protocol A: Synthesis of the Linker
Note: If not purchased commercially, this linker can be synthesized in a single step.
Reagents: 7-Bromoheptan-1-ol (1.0 eq), Propargyl bromide (1.2 eq, 80% in toluene), Sodium Hydride (NaH, 1.5 eq, 60% dispersion), THF (anhydrous).
-
Setup: Flame-dry a round-bottom flask under Argon. Add NaH (washed with hexane) and suspend in anhydrous THF at 0°C.
-
Deprotonation: Dropwise add 7-Bromoheptan-1-ol. Stir at 0°C for 30 min to generate the alkoxide.
-
Alkylation: Dropwise add Propargyl bromide.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[2][3] Dry over .[4] -
Purification: Flash chromatography (Hexanes/EtOAc) to isolate 1-Bromo-7-(prop-2-yn-1-yloxy)heptane .
Protocol B: Conjugation to a Fluorophore (Probe Synthesis)
Objective: Functionalize a phenol-containing fluorophore (e.g., 7-Hydroxycoumarin) with the linker.
Reagents:
-
Fluorophore: 7-Hydroxycoumarin (1.0 eq)
-
Linker: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 eq)
-
Base: Potassium Carbonate (
, 2.0 eq) -
Catalyst: Potassium Iodide (KI, 0.1 eq) - Accelerates Finkelstein-like substitution.
-
Solvent: DMF (anhydrous)[3]
Step-by-Step:
-
Dissolution: Dissolve 7-Hydroxycoumarin (100 mg, 0.62 mmol) in 3 mL anhydrous DMF.
-
Activation: Add
(170 mg, 1.24 mmol) and stir at RT for 15 minutes. The solution may change color due to phenoxide formation. -
Addition: Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (173 mg, 0.74 mmol) and catalytic KI (~10 mg).
-
Heating: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material spot (lower
) should disappear. -
Workup: Dilute with EtOAc (30 mL) and wash with water (
mL) and brine ( mL) to remove DMF. -
Purification: Silica gel column chromatography. Elute with a gradient of Hexanes
EtOAc. -
Validation: Verify product mass via LC-MS (
) and structure via -NMR.
Protocol C: Bioorthogonal Labeling (CuAAC Click Reaction)
Objective: Label an Azide-tagged protein (e.g., Proteome treated with Azido-drug) with the synthesized Alkyne-Probe.
Reagents:
-
Protein Sample: Cell lysate containing azide-labeled targets (1 mg/mL).
-
Probe: Alkyne-Linker-Fluorophore (100
M stock in DMSO). -
Catalyst:
(50 mM stock in ). -
Ligand: THPTA or TBTA (Tris(benzyltriazolylmethyl)amine) (10 mM stock in DMSO/tBuOH).
-
Reductant: Sodium Ascorbate (100 mM fresh stock in
).
Workflow:
-
Preparation: Aliquot 50
L of protein lysate (1 mg/mL) into a tube. -
Probe Addition: Add 0.5
L of Probe stock (Final conc: 1 M). Vortex gently. -
Click Cocktail: Premix the catalyst complex to protect the protein from oxidation:
-
Mix
(1 L) + THPTA Ligand (2 L). Incubate 1 min.
-
-
Initiation: Add the Cu-Ligand complex to the lysate. Immediately add Sodium Ascorbate (2
L).-
Final Concentrations: 1 mM
, 100 M Ligand, 4 mM Ascorbate.
-
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Termination: Add cold Methanol or Acetone to precipitate proteins and remove excess unreacted probe.
-
Analysis: Resuspend pellet in SDS-Loading Buffer and analyze via SDS-PAGE + In-gel Fluorescence Scanning.
Part 4: Visualization & Logic
Workflow Logic: From Synthesis to Signal
Caption: Logical flow for converting the raw linker into a functional probe and its subsequent application in bioorthogonal labeling.
Reaction Mechanism: Ether Synthesis
Caption: Mechanistic pathway for the conjugation of the linker to a phenolic fluorophore via Williamson Ether Synthesis.
Part 5: Critical Troubleshooting & Optimization
-
Solubility Management:
-
Issue: The heptyl chain is lipophilic. The final probe may precipitate in 100% aqueous buffer.
-
Solution: Always maintain a minimal organic co-solvent (e.g., 2-5% DMSO) during the Click reaction. If the probe aggregates, it will cause high background fluorescence.
-
-
Linker Length Effects:
-
Why 7 Carbons? A
chain is significantly more hydrophobic than a standard linker. Use this linker when you need the probe to partition into membranes or when the target site is buried in a hydrophobic pocket. -
Caution: If your target is highly solvent-exposed and hydrophilic, a PEG-based variant of this linker might reduce non-specific binding.
-
-
Click Reaction Efficiency:
-
The terminal alkyne is less reactive than a strained alkyne (e.g., DBCO). You must use Copper catalysis (
).[5] For live-cell applications where Copper toxicity is a concern, this specific linker is not suitable; use a DBCO-containing variant instead.
-
Part 6: References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link
-
Willems, L. I., et al. (2011). From Synthesis to Application: The Broad Spectrum of Activity-Based Probes. Accounts of Chemical Research. Link
-
Best, M. D. (2009). Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules. Biochemistry. Link
Sources
Application Note: Modular Synthesis of PROTACs Utilizing 1-Bromo-7-(prop-2-yn-1-yloxy)heptane as a Bifunctional Linker
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Heterobifunctional Degrader Synthesis, CuAAC Click Chemistry, Linker Optimization
Introduction & Scientific Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD). A PROTAC is a heterobifunctional molecule comprising a Protein of Interest (POI) ligand, an E3 ubiquitin ligase recruiting ligand, and a chemical linker connecting the two. While early PROTAC development heavily focused on warhead and ligase binder optimization, it is now widely recognized that the linker's physicochemical properties critically dictate the formation of the ternary complex, cellular permeability, and overall degradation efficacy[1].
1-Bromo-7-(prop-2-yn-1-yloxy)heptane is an advanced, bifunctional linker designed to overcome the limitations of traditional pure Polyethylene Glycol (PEG) or pure alkyl linkers.
-
Structural Advantage: It features a 7-carbon aliphatic chain that provides necessary hydrophobicity and flexibility, terminating in a propargyl ether.
-
Polarity Attenuation: Pure PEG linkers often increase the polar surface area (PSA) to a degree that hinders passive cell membrane permeability and increases susceptibility to multidrug resistance (MDR1) efflux. Incorporating a propargyl ether attenuates the polarity of the oxygen atom compared to standard PEG repeating units, significantly improving passive permeability while maintaining sufficient aqueous solubility[2].
-
Orthogonal Reactivity: The molecule possesses an electrophilic alkyl bromide on one terminus and a terminal alkyne on the other, enabling a highly convergent, two-step synthesis via
alkylation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].
Mechanism of Action: The PROTAC Pathway
Once synthesized, the PROTAC molecule acts as a catalytic proximity-inducer. It does not inhibit the target protein; rather, it hijacks the cell's intrinsic Ubiquitin-Proteasome System (UPS).
PROTAC-mediated target degradation via the Ubiquitin-Proteasome System.
Convergent Synthesis Strategy
The use of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane allows for the parallel synthesis of PROTAC libraries. By attaching the linker to a POI ligand first, researchers can generate a universal "alkyne-POI" intermediate. This intermediate can then be reacted with a library of commercially available azide-functionalized E3 ligands (e.g., CRBN, VHL, or IAP binders) in a 96-well format using CuAAC[3].
Convergent synthesis workflow utilizing orthogonal reactive groups.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure researchers can troubleshoot and optimize based on their specific POI/E3 ligands.
Phase 1: Alkylation of the POI Ligand
Objective: Covalently attach the bifunctional linker to a nucleophilic handle (phenol, primary/secondary amine) on the POI ligand.
Reagents & Materials:
-
POI Ligand (1.0 eq)
-
1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 eq)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) (2.5 eq) -
Potassium Iodide (KI) (0.1 eq) - Catalytic Finkelstein reaction
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(2.5 eq). Expert Insight: For sterically hindered phenols or less nucleophilic amines, substitute with to exploit the "cesium effect" for enhanced solubility and nucleophilicity. -
Catalyst & Linker Addition: Add catalytic KI (0.1 eq), followed by 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 eq). Causality: KI converts the alkyl bromide to an alkyl iodide in situ. Iodide is a superior leaving group, significantly accelerating the
reaction and minimizing thermal degradation of the POI. -
Reaction: Stir the mixture at 60 °C for 4–12 hours.
-
In-Process Validation: Monitor via LC-MS.
-
Self-Validation Check: If the starting material is consumed but a mass of [M + 18] is observed instead of the product, the bromide has hydrolyzed. Ensure anhydrous conditions are strictly maintained.
-
-
Workup: Dilute with Ethyl Acetate (EtOAc) and wash 3x with 5% aqueous LiCl (to remove DMF) and 1x with brine. Dry over anhydrous
, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the Alkyne-POI intermediate.
Phase 2: CuAAC "Click" Assembly of the PROTAC
Objective: Conjugate the Alkyne-POI intermediate with an Azide-functionalized E3 Ligand to form the final PROTAC.
Reagents & Materials:
-
Alkyne-POI Intermediate (1.0 eq)
-
Azide-E3 Ligand (e.g., Thalidomide-azide or VHL-azide) (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (
) (0.1 eq) -
Sodium Ascorbate (0.2 eq)
-
THPTA Ligand (0.1 eq)
-
Solvent: tert-Butanol / Water (1:1, v/v) or DMF / Water (4:1, v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the Alkyne-POI intermediate and Azide-E3 ligand in the chosen solvent mixture (0.1 M). Degas the solution by sparging with argon for 10 minutes.
-
Catalyst Complexation: In a separate vial, pre-mix
(0.1 eq) and THPTA (0.1 eq) in a minimal volume of water. Causality: THPTA is a water-soluble ligand that binds Cu(I), protecting it from disproportionation and oxidation, while also preventing copper-catalyzed oxidative degradation of sensitive functional groups on the POI/E3 ligands. -
Activation: Add the Cu-THPTA complex to the main reaction flask. Immediately add a freshly prepared aqueous solution of Sodium Ascorbate (0.2 eq).
-
Self-Validation Check: The solution should briefly turn brown/yellow and then clear or pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) catalytic species. If the solution turns blue/green, the copper has oxidized; add an additional 0.2 eq of Sodium Ascorbate.
-
-
Reaction: Stir at room temperature for 2–6 hours.
-
Workup & Purification: Dilute the reaction with EtOAc and wash with saturated aqueous EDTA (pH 8.0) to chelate and remove copper salts. Concentrate the organic layer and purify the crude PROTAC via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Quantitative Data Presentation: Linker Comparison
The choice of linker heavily influences the physicochemical properties of the resulting PROTAC. The table below summarizes the comparative advantages of incorporating a propargyl ether motif versus traditional linker types.
| Linker Type | Representative Composition | cLogP Contribution | Passive Permeability | Synthetic Modularity |
| Pure Alkyl | High (Lipophilic) | Moderate to High | Low (Requires harsh amide/ether couplings) | |
| Pure PEG | Low (Hydrophilic) | Low (Prone to MDR1 efflux) | High (Commercially available variants) | |
| Propargyl Ether Alkyl | Moderate (Balanced) | Optimal (Reduced polarity) | Excellent (Enables CuAAC Click) |
Data summarized from structure-activity relationship (SAR) studies optimizing PROTAC cell membrane permeability[2].
References
-
Novel approaches for the rational design of PROTAC linkers Open Exploration Publishing URL:[Link]
-
Click chemistry in the development of PROTACs RSC Chemical Biology (RSC Publishing) URL:[Link]
-
Discovery of KT-474: a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Application Note: High-Fidelity Immobilization of Biomolecules via 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Abstract & Utility
This guide details the protocol for using 1-Bromo-7-(prop-2-yn-1-yloxy)heptane as a heterobifunctional crosslinker for immobilizing biomolecules (proteins, peptides, oligonucleotides) onto solid supports.
This specific linker offers a distinct advantage over standard alkyl chains: the inclusion of an ether linkage adjacent to the alkyne terminus increases hydrophilicity, reducing the hydrophobicity-driven non-specific binding often seen with pure alkyl spacers (e.g., undecyl chains). The 7-carbon aliphatic chain provides sufficient steric clearance, allowing immobilized enzymes or receptors to retain native conformation and activity.
Core Mechanism
The immobilization strategy relies on a two-step "Anchor-and-Click" workflow:
-
Anchoring (
): The primary alkyl bromide reacts with nucleophiles (amines or thiols) on the solid surface. -
Immobilization (CuAAC): The terminal alkyne reacts with an azide-tagged biomolecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Chemical Workflow & Mechanism[1][2][3]
The following diagram illustrates the stepwise assembly of the bio-interface, moving from a raw amine-functionalized surface to the final immobilized protein.
Caption: Workflow for converting an amine-terminated surface into a bio-active interface using the heterobifunctional linker.
Materials & Reagents
Key Reagents
| Component | Specification | Role |
| Linker | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane | Heterobifunctional crosslinker.[1][2] |
| Surface | Amine-coated (APTES) slides or MagBeads | Solid support providing nucleophiles. |
| Solvent A | Anhydrous DMF or DMSO | Polar aprotic solvent for |
| Base | DIPEA (Diisopropylethylamine) | Proton scavenger for alkylation. |
| Catalyst | CuSO₄[2] · 5H₂O | Source of Cu(II) for click reaction. |
| Reductant | Sodium Ascorbate | Reduces Cu(II) to catalytic Cu(I). |
| Ligand | THPTA or TBTA | Protects biomolecules from Cu-induced oxidation. |
Protocol A: Surface Functionalization (The Anchor)
Objective: Covalently attach the linker to an amine-derivatized surface via nucleophilic substitution of the bromide.
Scientific Rationale: Primary alkyl bromides are moderately reactive electrophiles. To displace the bromide with a surface amine, we use a polar aprotic solvent (DMF) to solvate the cation and leave the amine nucleophilic, along with heat to overcome the activation energy barrier.
Step-by-Step Procedure
-
Preparation:
-
Wash amine-functionalized slides/beads 3x with anhydrous Ethanol, then 1x with anhydrous DMF.
-
Critical: Ensure the surface is dry; water competes as a nucleophile (hydrolysis).
-
-
Reaction Mix:
-
Dissolve 1-Bromo-7-(prop-2-yn-1-yloxy)heptane in anhydrous DMF to a final concentration of 50 mM .
-
Add DIPEA (Base) to a concentration of 100 mM (2:1 molar excess over linker).
-
-
Incubation:
-
Submerge the surface (or suspend beads) in the reaction mix.
-
Incubate at 60°C for 12–16 hours with gentle agitation.
-
Note: Reaction rates for alkyl bromides are slower than NHS-esters; overnight heating is required for high density.
-
-
Washing (Post-Reaction):
-
Wash 3x with DMF (removes unreacted hydrophobic linker).
-
Wash 3x with Ethanol.
-
Wash 3x with DI Water.
-
Validation Point: The surface is now "Alkyne-Activated" and stable for storage (dry, 4°C) for weeks.
-
Protocol B: Biomolecule Immobilization (The Click)
Objective: Attach the Azide-tagged biomolecule to the Alkyne-surface using CuAAC.
Scientific Rationale: The CuAAC reaction is bio-orthogonal, meaning it proceeds in complex biological buffers without cross-reacting with native protein functional groups (amines, carboxyls). The THPTA ligand is crucial here: it complexes with Copper to prevent the generation of Reactive Oxygen Species (ROS) that would otherwise denature the protein.
Pre-requisite
Ensure your biomolecule (Protein/DNA) is Azide-tagged. If not, react surface lysines with NHS-PEG4-Azide prior to this step.
Step-by-Step Procedure
-
Buffer Preparation (Click Mix):
-
PBS (1x, pH 7.4) : 900 µL.
-
CuSO₄ (20 mM stock in water) : Add 5 µL (Final: 100 µM).
-
THPTA Ligand (50 mM stock) : Add 10 µL (Final: 500 µM). Mix Cu and Ligand first!
-
Sodium Ascorbate (100 mM fresh stock) : Add 25 µL (Final: 2.5 mM).
-
Observation: The solution should remain clear. If it turns brown/precipitates, the ligand ratio is too low.
-
-
Immobilization:
-
Dilute the Azide-Biomolecule into the Click Mix (Target conc: 10–100 µg/mL).
-
Apply immediately to the Alkyne-Activated surface from Protocol A.
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature in the dark.
-
Optimization: For fragile proteins, perform at 4°C for 4 hours.[3]
-
-
Quenching & Washing:
-
Add EDTA (10 mM final) to chelate excess Copper.
-
Wash 3x with PBS + 0.1% Tween-20 (removes non-specifically bound protein).
-
Wash 3x with PBS.
-
Quality Control & Validation
| Method | Expected Result | Interpretation |
| Contact Angle (Water) | Increase from ~40° (Amine) to ~75° (Linker) | Confirms attachment of hydrophobic heptyl chain. |
| XPS (X-Ray Photoelectron) | Appearance of C-O ether peak; Loss of Br peak | Confirms linker attachment and bromide displacement. |
| Fluorescence | Signal only on Azide-Fluorophore treated spots | Confirms specific "Click" reactivity; low background. |
Troubleshooting Guide
Problem: Low Immobilization Yield
-
Cause 1: Hydrolysis of Alkyl Bromide.
-
Fix: Ensure DMF is anhydrous during Protocol A.
-
-
Cause 2: Copper Oxidation.
-
Fix: Sodium Ascorbate oxidizes rapidly in air. Use a freshly prepared solution (within 15 mins).
-
-
Cause 3: Steric Hindrance.
-
Fix: The 7-carbon linker is short. If the protein is large (>150 kDa), the azide tag may be buried. Use a longer linker for the azide-tagging step (e.g., NHS-PEG12-Azide) to extend the reach.
-
Problem: Protein Denaturation
-
Cause: Copper Toxicity.[4]
-
Fix: Increase THPTA ligand concentration to 5:1 ratio relative to Copper. Ensure thorough washing with EDTA post-reaction.
-
References
-
CuAAC Mechanism & Ligands: Presolski, S., et al. (2011). "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)." Current Protocols in Chemical Biology. Link
-
Surface Functionalization: Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
- Alkyl Halide Reactivity: Smith, M. B. (2013). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Standard Reference for conditions).
-
Bio-Immobilization Overview: Goddard, J. M., & Hotchkiss, J. H. (2007). "Polymer surface modification for the attachment of bioactive compounds." Progress in Polymer Science. Link
Sources
Application Note: Bifunctional Alkyne-Linker Strategy using 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Introduction & Molecule Profile
This guide details the experimental setup for utilizing 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9) as a heterobifunctional crosslinker. This molecule represents a strategic "Click-Ready" linker designed to bridge small molecules, surfaces, or biomolecules via two distinct chemical reactivities:
-
Primary Alkyl Bromide: Enables electrophilic attachment to nucleophiles (phenols, amines, thiols) via
substitution. -
Terminal Alkyne (Propargyl Ether): Serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Why this Linker? Unlike short-chain propargyl halides, the heptyl spacer provides significant lipophilicity and spatial flexibility (approx. 10-12 Å extension). This reduces steric hindrance during the subsequent click reaction and alters the physicochemical properties (LogP) of the final conjugate, a critical factor in PROTAC linker design and surface coating stability.
Physicochemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 233.15 g/mol |
| Reactive Handles | Alkyl Bromide ( |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water.[1] |
| Storage | 2-8°C, inert atmosphere (Ar/N2). Protect from light.[2] |
Experimental Workflow Overview
The following diagram illustrates the logical flow of utilizing this linker, from initial functionalization to final bioconjugation.
Caption: Two-stage conjugation workflow: Nucleophilic substitution (Installation) followed by Bioorthogonal Click Chemistry.
Module 1: Functionalization (Linker Installation)
Objective: Install the alkyne handle onto a target molecule (e.g., a phenol-containing drug scaffold or tyrosine residue) via the alkyl bromide group.
Protocol A: O-Alkylation of Phenols (Standard)
This protocol assumes a small molecule substrate with a phenolic hydroxyl group.
Reagents:
-
Substrate (Phenol derivative)
-
1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 equivalents)
-
Potassium Carbonate (
), anhydrous (2.0 equivalents) -
Solvent: DMF (anhydrous) or Acetonitrile (
)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the Phenol Substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(2.0 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -
Addition: Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 mmol) dropwise via syringe.
-
Reaction:
-
Standard: Stir at 60°C for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc). The disappearance of the starting phenol and the appearance of a less polar product indicates success.
-
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash with water (
mL) to remove DMF and salts. -
Wash with Brine (
mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash chromatography on silica gel. The alkyne tail is non-polar; expect elution in low-polarity fractions.
Critical Note: If the substrate contains amines,
Module 2: The Click Reaction (CuAAC)[3][4]
Objective: Conjugate the Alkyne-Tagged Intermediate to an Azide-partner using Copper-Catalyzed Azide-Alkyne Cycloaddition.
Mechanism & Catalyst Choice: We utilize a Ligand-Assisted Cu(I) system.[3] The use of a ligand (TBTA or THPTA) is mandatory for this protocol to:
-
Accelerate the reaction (rate enhancement ~
). -
Protect biomolecules from Cu-induced oxidative damage.
-
Prevent the "death" of the catalyst by oxidation.
Protocol B: CuAAC Conjugation (General)
Reagents:
-
Alkyne: Alkyne-Tagged Intermediate (from Module 1).
-
Azide: Desired Azide partner (1.0–1.2 eq).
-
Catalyst Source:
(100 mM stock in water). -
Reductant: Sodium Ascorbate (NaAsc) (500 mM stock in water).
-
Ligand: THPTA (water-soluble) or TBTA (DMSO-soluble).
-
Recommendation: Use THPTA for biological/aqueous systems; TBTA for organic synthesis.
-
Reaction Setup (1 mL scale):
| Component | Volume | Final Conc. | Order of Addition |
| Solvent (DMSO/H2O 1:1) | 840 | - | 1 |
| Alkyne Substrate | 50 | 1 mM | 2 |
| Azide Partner | 50 | 1 mM | 3 |
| Premixed Catalyst Complex * | 40 | 1 mM Cu / 2 mM Ligand | 4 |
| Sodium Ascorbate | 20 | 10 mM | 5 (Start Reaction) |
*Preparation of Catalyst Complex: Premix
Procedure:
-
Combine Solvent, Alkyne, and Azide in a reaction vial.
-
Add the Premixed Catalyst Complex . Vortex briefly.
-
Add Sodium Ascorbate to initiate the reduction of Cu(II) to active Cu(I).[3] The solution may turn slightly yellow (if concentrated) or remain colorless.
-
Incubation:
-
Flush headspace with
or Argon (optional but recommended). -
Incubate at RT for 1–2 hours in the dark.
-
-
Quenching & Copper Removal (Essential for Biology):
-
Add EDTA (50 mM final) or use a commercial Copper Scavenger Resin (e.g., CupriSorb).
-
Why? Residual copper is cytotoxic and interferes with fluorescence assays.
-
Troubleshooting & Optimization
The following decision tree helps resolve common failure modes in the click reaction step.
Caption: Diagnostic logic for optimizing CuAAC reactions involving hydrophobic linkers.
Common Issues Table
| Observation | Diagnosis | Corrective Action |
| Precipitation | Reactants are too hydrophobic for the aqueous buffer. | Increase organic co-solvent (DMSO, DMF, or t-Butanol) to 50% v/v. |
| Green/Blue Solution | Copper has oxidized back to Cu(II) (inactive). | Add fresh Sodium Ascorbate. Degas solvents. |
| Brown/Black Precipitate | Formation of Copper-Acetylide aggregates (No Ligand used). | Use a Ligand! (THPTA or TBTA) is required to stabilize the intermediate.[4][3][5] |
| No Reaction | Steric hindrance or pH issue. | Ensure pH is 7–8. Heat to 37°C. |
References
-
Rostovtsev, V. V., et al. (2002).[2][6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition.
-
Chan, T. R., et al. (2004).[7] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[7] Organic Letters.
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
BenchChem. (2025).[8][9] Technical Support: Copper Catalyst Removal in Click Chemistry.
-
AiFChem. (2025). Product Data: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS 452340-33-9).[10]
Sources
- 1. youtube.com [youtube.com]
- 2. confluore.com.cn [confluore.com.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 452340-33-9 | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane - AiFChem [aifchem.com]
Application Note: High-Efficiency Synthesis of Heterobifunctional Linker 1-Azido-7-(prop-2-yn-1-yloxy)heptane
Executive Summary
This Application Note details the protocol for converting 1-Bromo-7-(prop-2-yn-1-yloxy)heptane to its azide counterpart, 1-Azido-7-(prop-2-yn-1-yloxy)heptane .[1] This molecule serves as a critical heterobifunctional linker in chemical biology, featuring two distinct "click" chemistry handles: a terminal alkyne (for CuAAC or Sonogashira coupling) and an aliphatic azide (for CuAAC or SPAAC).
The transformation utilizes a classic
Chemical Context & Mechanism[2][3][4][7][8][9][10]
The Substrate & Product[11]
-
Substrate: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (
) -
Reagent: Sodium Azide (
)[3][7] -
Product: 1-Azido-7-(prop-2-yn-1-yloxy)heptane (
)
Reaction Mechanism ( )
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Solvent Effect: Polar aprotic solvents (DMF or DMSO) are essential. They solvate the sodium cation (
) effectively but leave the azide anion "naked" and highly reactive. -
Thermodynamics: The formation of the stronger
bond (vs. ) and the precipitation of (in some solvents) drive the reaction forward.
Visualization: Reaction Pathway
Figure 1: Mechanistic flow of the azidation reaction. The polar aprotic solvent enhances the nucleophilicity of the azide ion.
Critical Safety Protocol (Read Before Experiment)
WARNING: Sodium Azide is acutely toxic and potentially explosive. [2][3][4][5][6][8]
| Hazard Category | Risk Description | Mitigation Strategy |
| Explosion (Solvent) | Reaction with halogenated solvents (DCM, | NEVER use DCM or Chloroform as the reaction solvent. Use DMF or DMSO only. |
| Explosion (Metals) | Reacts with heavy metals (Cu, Pb, Hg) to form shock-sensitive metal azides.[5] | Do not use metal spatulas.[2][4][5][9][10] Do not pour solutions down the drain (reacts with copper piping).[2] |
| Toxicity | Acute toxicity comparable to cyanide.[4] Inhibits cytochrome oxidase. | Wear double nitrile gloves.[5] Work in a fume hood. Keep antidote (if mandated by site safety) available. |
| Acid Contact | Reacts with acid to form Hydrazoic Acid ( | Keep reaction mixture basic or neutral.[2] Do not acidify waste streams.[4][9] |
Experimental Protocol
Materials
-
Substrate: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.0 equiv)
-
Reagent: Sodium Azide (1.5 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration relative to substrate)
-
Workup: Ethyl Acetate (EtOAc), Distilled Water, Brine, Sodium Sulfate (
).
Step-by-Step Procedure
-
Setup:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (e.g., 1.0 g, 4.29 mmol).
-
Add anhydrous DMF (21.5 mL) to dissolve the substrate.
-
-
Azidation:
-
Carefully add Sodium Azide (418 mg, 6.43 mmol, 1.5 equiv) in a single portion using a plastic or ceramic spatula.
-
Seal the flask (septum or glass stopper) and heat to 60°C in an oil bath.
-
Stir for 12–16 hours (overnight).
-
Monitoring: Check by TLC (Solvent: 10% EtOAc/Hexanes). The starting bromide is usually less polar than the azide, though
differences can be small. Staining with is effective for the alkyne; Bromocresol Green can visualize the bromide (sometimes).
-
-
Workup (Safety Critical):
-
Cool the reaction mixture to room temperature.
-
Dilution: Pour the mixture into a separatory funnel containing 50 mL of water . (This dissolves excess
and inorganic salts). -
Extraction: Extract with Ethyl Acetate (3 x 30 mL) .
-
Note: Do not use DCM here to avoid any risk of residual azide reacting with it, although dilute extraction is generally safer, EtOAc is the preferred green/safe alternative.
-
-
Washing: Wash the combined organic layers with Water (2 x 30 mL) to remove residual DMF, followed by Brine (1 x 30 mL) .
-
Drying: Dry the organic layer over anhydrous
. Filter and concentrate under reduced pressure (Rotovap).-
Safety: Do not rotovap to absolute dryness if heating significantly; however, this specific organic azide (C/N ratio ~3.3) is stable.
-
-
-
Purification:
-
The crude product is typically a pale yellow oil of high purity (>90%).[11]
-
If necessary, purify via a short silica gel plug eluting with 5-10% EtOAc in Hexanes.
-
Workflow Visualization
Figure 2: Workup protocol designed to safely separate toxic azide salts from the organic product.
Characterization & QC
To validate the synthesis, look for these key spectroscopic signatures.
| Method | Expected Signal | Interpretation |
| FT-IR | ~2090–2110 cm⁻¹ (Strong, sharp) | Azide ( |
| FT-IR | ~3280–3300 cm⁻¹ (Medium, sharp) | Terminal Alkyne ( |
| FT-IR | ~2120 cm⁻¹ (Weak) | Alkyne ( |
| ¹H NMR | ||
| ¹H NMR | Propargyl methylene protons ( | |
| ¹H NMR | Terminal alkyne proton ( |
Troubleshooting Note:
-
Incomplete Conversion: If the NMR shows a mixture of triplet at 3.40 ppm (Br) and 3.25 ppm (
), the reaction was stopped too early. Re-subject the crude mixture to reaction conditions with fresh . -
Elimination Byproduct: If alkene peaks appear (5.0-6.0 ppm), the reaction temperature was likely too high (>80°C) or the mixture was too basic. Keep temp at 60°C.
References
- Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. Link
-
University of Wisconsin-Madison EHS. (n.d.). Safe Handling of Sodium Azide. Link
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution: Preparation of Azides. (General protocols for alkyl azides). Link
-
BenchChem. (2025). Application Note: Synthesis of Substituted Alkynes. (Specific reference to C7 bromo-alkyne derivatives). Link
Sources
- 1. rsc.org [rsc.org]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. rsc.org [rsc.org]
- 8. geneseo.edu [geneseo.edu]
- 9. auckland.ac.nz [auckland.ac.nz]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. thieme-connect.de [thieme-connect.de]
Application of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" in drug discovery
Application Note: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane in Targeted Protein Degradation and Drug Discovery
Executive Summary
The development of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), relies heavily on the physicochemical properties of the linker connecting the target-binding ligand to the E3 ligase recruiter. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a highly versatile, heterobifunctional building block featuring a reactive primary alkyl bromide and a terminal alkyne, separated by a 7-carbon aliphatic chain and an ether linkage. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this linker in modern drug discovery, specifically focusing on click-chemistry-driven PROTAC synthesis.
Mechanistic Rationale & Linker Dynamics
The selection of a linker is never arbitrary; it dictates the entropic penalty of ternary complex formation, cell permeability, and metabolic stability [1].
-
The Aliphatic-Ether Backbone: Pure Polyethylene Glycol (PEG) linkers often increase the Topological Polar Surface Area (TPSA) of a drug candidate, which can severely restrict cell membrane permeability. Conversely, pure alkyl chains can be overly hydrophobic, leading to poor aqueous solubility and "greasy" non-specific binding. The 7-carbon chain of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane provides necessary lipophilicity to cross lipid bilayers, while the single propargyl ether oxygen introduces a localized dipole that enhances solubility and flexibility without a massive TPSA penalty.
-
Bromide Leaving Group: The primary bromide serves as an excellent electrophile for
displacement. It is highly reactive toward nucleophilic warheads (e.g., phenols, primary/secondary amines, and thiols) under mild basic conditions, allowing for the stable functionalization of the Protein of Interest (POI) ligand. -
Terminal Alkyne: The propargyl moiety provides a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal "click" reaction is characterized by near-quantitative yields, extreme regioselectivity (forming 1,4-disubstituted 1,2,3-triazoles), and tolerance to aqueous environments, making it ideal for late-stage functionalization and Direct-to-Biology (D2B) screening platforms [2].
PROTAC-mediated ternary complex formation and proteasomal degradation.
Synthetic Workflow: Modular PROTAC Assembly
The standard application of this linker follows a two-step modular assembly. First, the POI ligand is alkylated. Second, the resulting alkyne-functionalized intermediate is "clicked" with an azide-functionalized E3 ligase ligand (e.g., a thalidomide or VHL derivative) [3].
Modular PROTAC synthesis workflow using the bifunctional heptyl linker.
Step-by-Step Methodologies
Protocol A: Alkylation of the POI Ligand
Causality Note: Potassium carbonate (
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the nucleophilic POI ligand (1.0 equivalent, e.g., 0.5 mmol) in anhydrous DMF (0.2 M).
-
Base Addition: Add anhydrous
(3.0 equivalents). Stir at room temperature for 15 minutes to allow for complete deprotonation (observed as a slight color change or suspension formation). -
Linker Addition: Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 equivalents) dropwise via syringe.
-
Heating: Seal the vial and heat the reaction mixture to 80°C for 4–6 hours. Self-Validation: Monitor reaction progress via LC-MS. The disappearance of the starting material mass and the appearance of the
corresponding to the alkyne-functionalized product indicates completion. -
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash 3x with saturated aqueous LiCl (to remove DMF) and 1x with brine. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Direct-to-Biology (D2B) CuAAC Click Reaction
Causality Note: This protocol is optimized for 96-well plate formats, allowing crude reaction mixtures to be directly screened in cellular assays. Sodium ascorbate is added in 5-fold excess to continuously reduce oxidized Cu(II) back to the catalytically active Cu(I) state, preventing reaction stalling. A 1:1 mixture of
-
Reagent Mixing: In a 96-well plate, combine the alkyne-functionalized POI ligand (from Protocol A) (1.0 eq, 10 mM in DMSO) and the azide-functionalized E3 ligase ligand (1.0 eq, 10 mM in DMSO).
-
Solvent System: Dilute the mixture with a 1:1 (v/v) solution of
-Butanol and LC-MS grade to achieve a final substrate concentration of 1 mM. -
Catalyst Preparation (Crucial Step): In a separate tube, pre-mix aqueous
(0.2 eq) with aqueous Sodium Ascorbate (1.0 eq). Visual Cue: The solution will briefly turn brown and then clear/pale yellow as Cu(II) is reduced to Cu(I). -
Reaction Initiation: Immediately add the active Cu(I) catalyst mixture to the 96-well plate. Add THPTA ligand (0.1 eq) to stabilize the Cu(I) species and prevent ROS generation.
-
Incubation: Seal the plate and incubate at room temperature for 12 hours with gentle shaking.
-
Self-Validation & Screening: Quench an aliquot with EDTA to sequester copper. Analyze via LC-MS to confirm the mass shift to the intact PROTAC. The crude mixture (DMSO tolerance permitting) can now be directly diluted into culture media for degradation assays (e.g., HiBiT lytic assays) [2].
Quantitative Data Presentation
The structural composition of the linker heavily influences degradation efficacy. Table 1 summarizes representative optimization data comparing the aliphatic-ether linker against standard PEG and pure alkyl linkers in a model PROTAC system.
Table 1: Impact of Linker Composition on PROTAC Physicochemical Properties and Efficacy
| Linker Composition | Spacer Length (Atoms) | Hydrophobicity Contribution (ClogP) | CuAAC Click Yield (%) | Representative Degradation |
| PEG4 | 14 | -0.42 | >95% | 45.2 |
| Aliphatic-Ether (Heptyl-Propargyl) | 11 | +2.15 | >90% | 8.4 |
| Pure Alkyl (C10) | 10 | +3.50 | >85% | 112.5 |
| Rigidified (Piperazine-Alkyne) | 12 | +1.10 | >80% | 22.6 |
Note: The 11-atom spacing provided by the heptyl-propargyl motif often hits the "Goldilocks" zone for ternary complex formation, minimizing steric clashes while avoiding the severe solubility drops seen in pure C10 alkyl chains.
References
- Current strategies for the design of PROTAC linkers: a critical review. nih.gov.
- Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. rsc.org.
- Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? unibo.it.
Troubleshooting & Optimization
Optimizing "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" click chemistry reaction conditions
Ticket ID: #CUAAC-C7-LINKER Subject: Optimization of Click Chemistry Conditions for Hydrophobic Alkyl-Bromide Linkers Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary & Substrate Profile
You are working with 1-Bromo-7-(prop-2-yn-1-yloxy)heptane , a bifunctional linker characterized by a hydrophobic C7 alkyl chain, a terminal alkyne (click-reactive), and a primary alkyl bromide (substitution-reactive).[1]
The Core Challenge: This molecule presents a "Solubility vs. Reactivity" paradox.
-
Hydrophobicity: The heptyl chain and bromine atom make this molecule poorly soluble in standard aqueous click buffers (water/tBuOH), leading to aggregation, slow kinetics, or "oiling out."
-
Bifunctionality Risks: While the CuAAC reaction is generally orthogonal, the alkyl bromide moiety is susceptible to hydrolysis at high pH or elimination at high temperatures. Conditions must be mild enough to preserve the bromide for subsequent functionalization (
).
This guide provides two optimized protocols: Method A (High-Throughput/Bio-Hybrid) using THPTA for mixed aqueous systems, and Method B (Synthetic/Organic) using TBTA for maximum solubility of hydrophobic partners.[1]
Optimized Experimental Protocols
Method A: The "Bio-Hybrid" Protocol (Recommended)
Best for: Conjugating the linker to polar molecules (proteins, peptides, PEG) or when ease of purification is paramount.
Rationale: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3] Unlike the older TBTA ligand, THPTA is highly water-soluble but maintains a strong protective effect on Cu(I), preventing oxidation even in the presence of organic co-solvents like DMSO.
Reagents Table:
| Component | Concentration (Stock) | Solvent | Role |
| Linker (Alkyne) | 50 mM | DMSO | Substrate (Hydrophobic) |
| Azide Partner | 50 mM | Water or DMSO | Reaction Partner |
| CuSO₄ | 20 mM | Water | Catalyst Source |
| THPTA Ligand | 50 mM | Water | Cu(I) Stabilizer |
| Na-Ascorbate | 100 mM | Water | Reducing Agent (Fresh!)[1][4] |
| Buffer | 100 mM | PBS or HEPES (pH 7.0) | Solvent Base |
Step-by-Step Workflow:
-
Premix Catalyst (Critical): In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 50 µL THPTA). Incubate for 5 minutes. Why? This pre-complexation prevents copper precipitation and protects biomolecules from oxidative damage.
-
Substrate Prep: Dissolve your Azide and Alkyne (Linker) in the reaction vessel.
-
Solvent System: Maintain at least 20-50% DMSO final concentration to keep the heptyl-linker soluble.[1]
-
-
Initiation: Add the Cu-THPTA complex to the reaction (Final [Cu] = 0.1–0.5 mM).
-
Reduction: Add Sodium Ascorbate (Final conc = 5 mM). Note: Ascorbate must always be in excess (10-20 eq relative to Cu).[1]
-
Incubation: React at 25°C for 1–2 hours . Do not heat above 40°C to protect the alkyl bromide.
-
Quench: Add EDTA (10 mM final) to chelate copper.
Method B: The "Strictly Organic" Protocol
Best for: Small molecule synthesis where both the azide and the heptyl-linker are water-insoluble.[1]
Rationale: We use TBTA (Tris(benzyltriazolylmethyl)amine).[1][2][5][6] While poorly soluble in water, TBTA promotes the reaction effectively in THF or DCM/tBuOH mixtures, ensuring the hydrophobic linker does not aggregate.
Reagents Table:
| Component | Equivalence | Role |
| Linker (Alkyne) | 1.0 eq | Substrate |
| Azide Partner | 1.0–1.1 eq | Partner |
| Cu(MeCN)₄PF₆ | 5 mol% | Organic-soluble Cu(I) Source |
| TBTA | 5–10 mol% | Ligand |
| Solvent | N/A | THF or DCM/MeOH (4:[1]1) |
Step-by-Step Workflow:
-
Degassing: Sparge the solvent (THF) with Nitrogen/Argon for 15 minutes. Organic Cu(I) sources are extremely sensitive to oxygen.[1]
-
Dissolution: Dissolve Linker, Azide, and TBTA in the degassed solvent.
-
Catalysis: Add Cu(MeCN)₄PF₆. The solution should remain clear or turn slightly yellow.
-
Troubleshooting: If it turns green immediately, your solvent has oxygen.
-
-
Reaction: Stir under inert atmosphere at Room Temp for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with aqueous NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for Method A (Bio-Hybrid), which is the most common source of error.
Figure 1: Decision matrix for solvent/ligand selection and real-time reaction monitoring logic.
Troubleshooting & FAQs (Support Center)
Q1: The reaction mixture turned green/blue after 20 minutes. What happened?
-
Diagnosis: Copper Oxidation. The active Cu(I) has oxidized to inactive Cu(II).[2]
-
Root Cause: Insufficient reducing agent or high oxygen exposure.
-
Fix:
-
Immediately add more Sodium Ascorbate (freshly prepared).
-
Flush the headspace of the vial with Nitrogen.
-
Ensure you are using THPTA (Method A), which protects Cu(I) better than TBTA.
-
Q2: I see a reddish-brown precipitate, and the yield is low.
-
Diagnosis: Copper(I)-Acetylide Aggregation.[1]
-
Root Cause: The terminal alkyne on your heptyl linker is reacting with Copper without the ligand, forming an insoluble polymer. This is common with hydrophobic alkynes.
-
Fix:
-
Increase the Ligand:Copper ratio to 5:1 or 10:1.
-
Increase the DMSO percentage to solubilize the alkyne.
-
Ensure you premixed Cu and Ligand before adding to the alkyne.[4]
-
Q3: Will the alkyl bromide survive the reaction?
-
Analysis: Yes, primary alkyl bromides are generally stable at pH 7–8 and 25°C.
-
Warning: Avoid heating above 50°C. Avoid using strong nucleophiles (like thiols) in the same pot without protection, as they might displace the bromide over long timeframes.
-
Verification: Check the product via NMR. The
-Br triplet should remain at ppm.[1]
Q4: Can I use "Click-ready" Copper-TBTA resin?
-
Advice: Not recommended for this specific substrate.
-
Reason: The bulky, hydrophobic heptyl chain diffuses poorly into solid-phase resins.[1] Solution-phase catalysis (Method A or B) yields significantly faster kinetics for this linker.[1]
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link[1]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link[1]
-
Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051–8056. Link[1]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][7] Organic Letters, 6(17), 2853–2855. Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane in Bioconjugation
Welcome to the technical support center for "1-Bromo-7-(prop-2-yn-1-yloxy)heptane," a bifunctional linker designed for versatile bioconjugation applications. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, troubleshoot common issues, and ensure the success of their conjugation experiments. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to address challenges you may encounter.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific problems that may arise during the use of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane."
Issue 1: Low or No Conjugation to Biomolecule
Question: I am observing very low or no conjugation of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" to my protein/peptide, which contains a cysteine residue. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conjugation via the bromo- moiety of the linker typically points to issues with the nucleophilic substitution reaction targeting a thiol group. Here are the likely culprits and their solutions:
-
Suboptimal pH: The reaction of the bromoalkane with a cysteine thiol is a nucleophilic substitution (SN2) reaction. For the thiol to be an effective nucleophile, it needs to be in its deprotonated thiolate form.
-
Solution: Ensure your reaction buffer is at a pH between 7.5 and 8.5. The pKa of a typical cysteine thiol is around 8.3-8.6, and working in this pH range increases the concentration of the reactive thiolate anion.
-
-
Presence of Competing Thiols: Buffers containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol will compete with the cysteine residues on your biomolecule for the bromo- linker.
-
Solution: Perform a buffer exchange to remove any thiol-containing reagents before initiating the conjugation reaction.
-
-
Inaccessible Cysteine Residue: The target cysteine may be located in a sterically hindered region or buried within the three-dimensional structure of the protein, making it inaccessible to the linker.
-
Solution: If possible, consider using a protein variant with a more accessible cysteine residue. Alternatively, partial denaturation of the protein might expose the cysteine, but this approach risks compromising the protein's activity.
-
-
Hydrolysis of the Linker: While generally stable, prolonged incubation in highly aqueous environments, especially at non-neutral pH, can lead to slow hydrolysis of the bromo- group to a hydroxyl group, rendering it unreactive towards thiols.
-
Solution: Prepare fresh stock solutions of the linker and use it promptly. Minimize reaction times where possible.
-
Issue 2: Off-Target Labeling and Lack of Specificity
Question: My mass spectrometry results show multiple modifications on my biomolecule, not just at the intended cysteine residue. What could be causing this lack of specificity?
Answer:
Off-target labeling is a common issue when working with electrophilic linkers like "1-Bromo-7-(prop-2-yn-1-yloxy)heptane." The bromo- group can react with other nucleophilic amino acid side chains, especially under non-ideal conditions.
-
Reaction with Other Nucleophilic Residues:
-
Histidine: The imidazole side chain of histidine can be alkylated, particularly at a pH above 6.
-
Lysine: The ε-amino group of lysine is a potential nucleophile, but this reaction is generally much slower and becomes more significant at a pH above 9.0 when the amine is deprotonated.
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This can occur even at neutral or slightly acidic pH.
-
-
Troubleshooting Strategies:
-
pH Optimization: Carefully control the pH of your reaction. A pH range of 7.0-7.5 can sometimes minimize side reactions with lysine while still allowing for sufficient cysteine reactivity.
-
Molar Ratio of Linker: Using a large excess of the linker can drive reactions with less nucleophilic residues. Perform a titration to find the optimal molar ratio of linker to biomolecule that provides efficient labeling of the target site with minimal off-target modification.
-
Reaction Time: Minimize the reaction time to what is necessary for the desired level of cysteine modification. Prolonged reaction times increase the likelihood of side reactions.
-
Issue 3: Poor Yield in Subsequent "Click" Reaction (CuAAC)
Question: After successfully conjugating "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" to my biomolecule, I am getting a low yield in the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) step. What could be going wrong?
Answer:
A low yield in the CuAAC step can be attributed to several factors related to the reaction conditions and the stability of the reagents.
-
Copper(I) Catalyst Issues: The active catalyst in CuAAC is Cu(I). However, Cu(I) is unstable in aqueous and aerobic environments and can be oxidized to the inactive Cu(II) state.
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form diynes.[3][4] This side reaction consumes the alkyne functionality on your bioconjugate, rendering it unable to participate in the desired cycloaddition.
-
Solution: Degas your reaction buffer and other solutions to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize this side reaction. The use of Cu(I)-stabilizing ligands can also suppress this side reaction.[3]
-
-
Copper-Induced Biomacromolecule Damage: Copper ions can promote the generation of reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues like histidine and arginine.[1] This can cause protein aggregation and loss of function.
-
Inhibition by Other Reagents: Some reagents can interfere with the CuAAC reaction. For instance, Tris(2-carboxyethyl)phosphine (TCEP), while a reducing agent, can bind to copper and reduce azides, thus inhibiting the reaction.[5]
-
Solution: If a reducing agent other than ascorbate is needed, ensure it is compatible with CuAAC.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a bifunctional linker like "1-Bromo-7-(prop-2-yn-1-yloxy)heptane"?
A1: The key advantage lies in its orthogonal reactivity. The bromo- group allows for covalent attachment to a biomolecule through nucleophilic substitution, typically targeting cysteine residues. The terminal alkyne then serves as a handle for a subsequent, highly specific "click" reaction, such as CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC).[6] This two-step approach provides greater control over the construction of complex bioconjugates.
Q2: Can I use this linker for strain-promoted azide-alkyne cycloaddition (SPAAC) instead of CuAAC?
A2: No, "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" has a terminal alkyne, which has very low reactivity in SPAAC. SPAAC requires the use of a strained cyclooctyne to achieve a reasonable reaction rate without a catalyst.[7][8] If you wish to perform a copper-free conjugation, you would need to use a linker containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Q3: How should I store "1-Bromo-7-(prop-2-yn-1-yloxy)heptane"?
A3: It is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C) to minimize degradation.
Q4: What is the stability of the propargyl ether linkage in this molecule?
A4: The propargyl ether linkage is generally stable under the conditions used for bioconjugation. However, it can be susceptible to hydrolysis under strongly acidic conditions.[9] It is advisable to avoid prolonged exposure to low pH environments.
Q5: Are there any known side reactions of the propargyl ether group itself during bioconjugation?
A5: The propargyl ether group is relatively inert under standard bioconjugation conditions. Its primary role is to provide the terminal alkyne for click chemistry. There is limited evidence of significant side reactions involving the ether linkage itself during typical bioconjugation protocols.
III. Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Cysteine-Containing Peptide
This protocol outlines the general procedure for first conjugating "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" to a peptide via a cysteine residue, followed by a CuAAC reaction with an azide-functionalized molecule (e.g., a fluorescent dye).
Step 1: Conjugation of the Linker to the Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the peptide was stored in a buffer containing reducing agents, perform a buffer exchange into the reaction buffer.
-
Linker Stock Solution: Prepare a 10 mM stock solution of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the peptide solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Purification: Remove the excess unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Alkyne-modified Peptide: Use the purified peptide from Step 1.
-
Azide-functionalized Molecule: Prepare a stock solution of the azide-containing molecule (e.g., azide-fluorophore) in DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be made fresh.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
-
Reaction Assembly: In a microcentrifuge tube, add the following in order:
-
Alkyne-modified peptide in buffer.
-
Azide-functionalized molecule (1.5 to 3-fold molar excess over the peptide).
-
THPTA ligand (to a final concentration of 1-5 mM).
-
Copper(II) sulfate (to a final concentration of 0.5-1 mM).
-
Sodium ascorbate (to a final concentration of 5-10 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a light-sensitive fluorophore.
-
Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography, to remove excess reagents and byproducts.
-
Final Characterization: Characterize the final product by mass spectrometry and UV-Vis spectroscopy (if a dye was used) to confirm successful conjugation.
IV. Visualized Workflows and Mechanisms
V. References
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]
-
Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS chemical biology, 1(10), 644-648. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Available at: [Link]
-
Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+ 2) cycloaddition. Chemical Communications, 46(1), 97-99. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]
-
MDPI. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Available at: [Link]
-
Klapötke, T. M. (2007). Chemistry of high-energy materials. Walter de Gruyter.
-
ResearchGate. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
Crich, D., & Wu, B. (2006). The 1-naphthylpropargyl ether group: a readily cleaved and sterically minimal protecting system for stereoselective glycosylation. Tetrahedron letters, 47(47), 8367-8370. Available at: [Link]
-
MDPI. Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[5]pyrrole Cavitands as Ligands. Available at: [Link]
-
MDPI. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Available at: [Link]
-
Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). Alkyne ligation handles: propargylation of hydroxyl, sulfhydryl, amino, and carboxyl groups via the Nicholas reaction. Journal of the American Chemical Society, 130(34), 11486-11493. Available at: [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
ACS Publications. Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. Available at: [Link]
-
ACS Publications. Bioorthogonal Chemistry and Its Applications. Available at: [Link]
-
ResearchGate. Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Available at: [Link]
-
Google Patents. Process for the preparation of propargyl ethers. Available at:
-
ResearchGate. Revised mechanism for the hydrolysis of ethers in aqueous acid. Available at: [Link]
-
Jones, M. W., Strickland, R. A., & Flashman, E. (2012). Bromopyridazinedione-mediated protein and peptide bioconjugation. Organic & biomolecular chemistry, 10(37), 7469-7472. Available at: [Link]
-
kbDNA. Bioconjugation Chemistry: Challenges and Solutions. Available at: [Link]
-
Bio-Synthesis Inc. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available at: [Link]
-
Radboud Repository. Synthesis and Bioconjugation. Available at: [Link]
-
Yao, J. Z., Uttamapinant, C., Poloukhtine, A., Baskin, J. M., Codelli, J. A., Sletten, E. M., ... & Bertozzi, C. R. (2012). Systematic evaluation of bioorthogonal reactions in live cells with clickable HaloTag ligands: implications for intracellular imaging. Journal of the American Chemical Society, 134(8), 3720-3728. Available at: [Link]
-
Pallav Chemicals. 1-Bromo Heptane MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
PubChem. 1-Bromoheptane. Available at: [Link]
-
Bernardes, G. J., Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). Thiol-thiol cross-clicking using bromo-ynone reagents. Journal of the American Chemical Society, 130(15), 5052-5053. Available at: [Link]
-
PubChem. 1-Bromo-7-chloroheptane. Available at: [Link]
-
PubChem. 1-Bromo-7-phenylheptane. Available at: [Link]
-
ResearchGate. N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl. Available at: [Link]
Sources
- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of haloalkyl propargyl ethers. The challenge here is twofold: separating compounds with subtle polarity differences and maintaining the chemical integrity of the sensitive terminal alkyne and alkyl bromide moieties.
This guide abandons generic workflows in favor of a highly specific, causality-driven approach to purifying 1-Bromo-7-(prop-2-yn-1-yloxy)heptane from its crude Williamson ether synthesis mixture.
Section 1: System Profiling & Quantitative Data
Before beginning purification, you must understand the thermodynamic and physical profile of your crude mixture. The synthesis of this molecule typically involves reacting 1,7-dibromoheptane with propargyl alcohol under basic conditions. This statistically generates a mixture of unreacted starting materials, the target mono-ether, and a di-alkylated byproduct.
Table 1: Physical and Chromatographic Profile of the Crude Matrix
| Component | Structural Role | MW ( g/mol ) | Approx. Rf (10% EtOAc/Hexane) | Aqueous Solubility |
| Propargyl alcohol | Unreacted Starting Material | 56.06 | 0.10 | Miscible |
| 1,7-Dibromoheptane | Unreacted Starting Material | 258.00 | 0.85 | Insoluble |
| 1-Bromo-7-(prop-2-yn-1-yloxy)heptane | Target Mono-ether | 233.15 | 0.55 | Insoluble |
| 1,7-bis(prop-2-yn-1-yloxy)heptane | Di-alkylated Byproduct | 208.30 | 0.25 | Insoluble |
Section 2: Experimental Workflow
Figure 1: Step-by-step logical workflow for the purification of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane.
Section 3: Validated Purification Protocol
Every protocol in this laboratory must operate as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.
Step 1: Liquid-Liquid Extraction (Quenching)
-
Action: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash sequentially with deionized water (3x) and saturated NaCl (brine) (1x).
-
Causality: Propargyl alcohol is a highly polar, low-molecular-weight alcohol capable of extensive hydrogen bonding, making it completely miscible in water. The target bromo-ether and unreacted dibromoalkane are highly lipophilic. This polarity differential allows the aqueous phase to act as a primary macroscopic filter, stripping out the unreacted alcohol and inorganic base salts.
-
Validation Checkpoint: Spot the organic layer on a TLC plate alongside pure propargyl alcohol. Develop in 20% EtOAc/Hexane. The complete absence of a baseline spot (Rf ~ 0.1) confirms successful aqueous removal.
Step 2: Silica Gel Column Chromatography
-
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure (bath temp < 35°C), and dry-load onto a silica gel column. Elute using a step gradient: 100% Hexane
2% EtOAc/Hexane 5% EtOAc/Hexane. -
Causality: The separation relies on dipole-dipole interactions. 1,7-dibromoheptane lacks coordinating oxygen atoms or alkynes, meaning it has virtually no affinity for the silanol groups on the stationary phase and elutes rapidly in pure hexane. The target mono-ether has one coordinating ether oxygen and one alkyne
-system, eluting at 2-5% EtOAc. The di-ether has double the coordinating sites and elutes last. -
Validation Checkpoint: Stain the developed TLC plates with Potassium Permanganate (KMnO₄). The target mono-ether will immediately reduce the Mn(VII) to Mn(IV), appearing as a bright yellow spot on a purple background due to the oxidizable terminal alkyne. The unreacted 1,7-dibromoheptane lacks
-bonds and will not stain strongly, providing a definitive visual confirmation of your fractions.
Section 4: Troubleshooting & FAQs
Q1: Why is my isolated yield of the target mono-ether so low, while my yield of the di-alkylated byproduct is exceptionally high? A: This is a classic statistical distribution failure in Williamson ether synthesis involving symmetric dihalides. If the concentration of the propargyl alkoxide is too high, the newly formed mono-ether competes with the starting dibromoalkane for the remaining nucleophile. Correction: Run the reaction with a 3 to 5-fold molar excess of 1,7-dibromoheptane. While this requires recovering the unreacted starting material during chromatography, it mathematically suppresses the secondary alkylation event .
Q2: During the concentration of my purified fractions, my product turned dark brown and polymerized. What caused this? A: Terminal alkynes are generally stable, but propargyl ethers are highly susceptible to base-catalyzed isomerization to reactive allenyl ethers, which subsequently polymerize or degrade upon heating . This occurs if trace basic salts (e.g., NaH, KOH) are not completely removed during the aqueous workup. Correction: Ensure your final organic wash is with saturated brine to remove trace aqueous base, and strictly keep the rotary evaporator water bath below 35°C.
Q3: Can I use vacuum distillation instead of silica gel chromatography to isolate the mono-ether? A: While the boiling points of the components differ significantly, heating haloalkyl propargyl ethers above 100°C under vacuum is highly risky. The bromoalkane moiety is susceptible to thermal elimination, and the alkyne can degrade . Correction: Distillation should only be attempted using a high-vacuum Kugelrohr apparatus where the pot temperature does not exceed 80°C. For standard lab scales (<10 g), silica gel chromatography remains the gold standard for preserving molecular integrity.
Q4: I need to perform a Grignard reaction on the bromide end of the purified molecule, but the reaction keeps failing. Why? A: Propargyl ethers are robust under many conditions, but the terminal alkyne proton is relatively acidic (pKₐ ~ 25) . When you attempt to form the Grignard reagent or perform a lithium-halogen exchange, the organometallic intermediate immediately deprotonates the terminal alkyne of another molecule, quenching the reaction. Correction: You must protect the terminal alkyne. Deprotonate the alkyne with n-Butyllithium at -78°C and quench with Trimethylsilyl chloride (TMSCl) to form the TMS-protected alkyne prior to manipulating the bromide.
References
Technical Support Center: Troubleshooting Low Yields in "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" Conjugations
Welcome to the technical support guide for "1-Bromo-7-(prop-2-yn-1-yloxy)heptane," a versatile bifunctional linker used extensively in chemical biology, drug development, and materials science. This molecule, featuring a terminal alkyne and a primary alkyl bromide, enables sequential or orthogonal conjugations. However, achieving high yields can be challenging. This guide provides in-depth, field-tested insights to help you troubleshoot and optimize your reactions.
Section 1: Foundational Knowledge & Initial Checks
Before troubleshooting specific reactions, it's crucial to address the fundamentals. Low yields often originate from issues with starting materials or the initial reaction setup.
Q1: How can I be sure my "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" linker is pure and stable?
Answer: The purity of your linker is paramount. Impurities can interfere with catalysis or lead to side reactions.
-
Initial Characterization: Always verify the purity of a new batch of the linker (CAS 452340-33-9) via ¹H NMR and Mass Spectrometry.[1] Key indicators of purity are the sharp singlet for the acetylenic proton (~2.4 ppm) and the triplet for the methylene group adjacent to the bromine (~3.4 ppm).
-
Stability and Storage: While generally stable, the propargyl ether moiety can be sensitive. Store the linker under an inert atmosphere (Argon or Nitrogen), refrigerated, and protected from light. Over time, slow decomposition or oligomerization can occur. If you suspect degradation, re-purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Q2: I'm seeing multiple spots on my TLC/multiple peaks in my LC-MS even before the reaction starts. What's going on?
Answer: This points to an issue with one of your starting materials. Run individual TLCs or LC-MS analyses of your linker and your reaction partner (e.g., your azide-containing biomolecule or your nucleophile). Azide-containing compounds, in particular, can be unstable. Ensure all reagents are of the highest possible purity before starting the conjugation.
Section 2: Troubleshooting the Alkyne Moiety: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is most commonly used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to form a stable triazole linkage.[2][3] This reaction is known for its high efficiency, but several factors can lead to low yields.[4]
Workflow for Troubleshooting CuAAC Reactions
Caption: A logical workflow for diagnosing and solving low-yield issues in CuAAC reactions.
Q3: My click reaction has stalled or shows very low conversion. What is the most common cause?
Answer: The most frequent culprit is the deactivation of the copper(I) catalyst. The active species in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[5][6]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under a blanket of inert gas like nitrogen or argon. This involves using degassed solvents and purging the reaction vessel before adding reagents.
-
Reducing Agent: The reaction is typically run with a Cu(II) salt (like CuSO₄) and a reducing agent that generates Cu(I) in situ. Sodium ascorbate is the most common choice.[4][5] Always use a freshly prepared solution of sodium ascorbate, as it can degrade in solution over time.
-
Catalyst Loading: For many applications, catalyst loading can be between 1-5 mol% of CuSO₄ with 10-20 mol% sodium ascorbate. If you suspect catalyst deactivation, you can try adding another small portion of ascorbate.
Q4: I'm seeing a new, less polar spot on my TLC that isn't my product. What could it be?
Answer: This is likely a byproduct from the oxidative homocoupling of your alkyne, known as the Glaser coupling.[7][8][9][10] This reaction forms a symmetrical 1,3-diyne and is a strong indicator that your reaction conditions are too oxidative (i.e., not enough active Cu(I) or too much oxygen).[8][11]
Solutions:
-
Increase Reducing Agent: Add a larger excess of sodium ascorbate.
-
Improve Deoxygenation: Use more rigorous degassing techniques for your solvents (e.g., freeze-pump-thaw cycles instead of just bubbling with gas).
-
Use a Ligand: Incorporating a copper-stabilizing ligand is highly recommended.
Q5: What is the role of a ligand in CuAAC, and which one should I use?
Answer: Ligands play a crucial dual role: they stabilize the Cu(I) oxidation state against oxidation and disproportionation, and they can significantly accelerate the reaction rate.[7][12][13] For bioconjugations in aqueous media, a ligand is nearly essential to prevent the copper from being sequestered by buffers or the biomolecule itself.[5][14]
| Ligand | Common Use Case | Advantages | Considerations |
| TBTA | General purpose, organic solvents | High acceleration, good Cu(I) protection | Poor water solubility |
| THPTA | Bioconjugation, aqueous media | Excellent water solubility, protects biomolecules from oxidative damage[14] | Can be used in excess (e.g., 5:1 ligand to copper ratio)[14] |
| BTTES | General purpose, potent | Highly accelerating | May require specific conditions |
Recommendation: For most applications, especially those in aqueous buffers, THPTA is the best starting point. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from potential oxidative damage.[14]
Simplified CuAAC Catalytic Cycle & Side Reaction
Caption: The desired CuAAC cycle versus the undesired oxidative Glaser coupling side reaction.
Section 3: Troubleshooting the Bromide Moiety: Nucleophilic Substitution (Sₙ2)
The primary alkyl bromide at the other end of the linker is an excellent electrophile for Sₙ2 reactions. This allows for conjugation to a wide variety of nucleophiles, such as thiols (from cysteine residues), amines (from lysine residues or engineered tags), and carboxylates.
Q6: My Sₙ2 reaction with a thiol (or other nucleophile) is slow and gives low yields. How can I improve it?
Answer: Low yields in Sₙ2 reactions with this linker are often due to suboptimal reaction conditions, including the choice of base, solvent, and temperature, or steric hindrance.[15][16]
Troubleshooting Steps:
-
Choice of Base: The nucleophile often needs to be deprotonated to become active.
-
For thiols, a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is often sufficient.
-
For primary amines, a base may not be necessary, but the reaction can be slow. Using a slight excess of the amine can act as both nucleophile and base.
-
Avoid strong, bulky bases which can promote a competing elimination (E2) side reaction, although this is less of a concern for primary bromides.
-
-
Solvent Selection: The solvent has a profound effect on Sₙ2 reaction rates.
-
Optimal Solvents: Use polar aprotic solvents like DMF , DMSO , or acetonitrile . These solvents solvate the cation of the nucleophile's salt but not the anion, leaving the nucleophile "naked" and highly reactive.
-
Avoid Protic Solvents: Protic solvents like water, methanol, or ethanol will form a hydrogen-bonding cage around the nucleophile, blunting its reactivity and drastically slowing the reaction.[17]
-
-
Temperature: If the reaction is slow at room temperature, gently heating to 40-80 °C can significantly increase the rate.[18] Monitor the reaction by TLC or LC-MS to avoid decomposition if heating for extended periods.
-
Steric Hindrance: While the linker itself is unhindered, your nucleophile may be sterically bulky.[15][16] If you are conjugating to a large biomolecule, ensure the reactive site is accessible. Reaction times may need to be extended (e.g., overnight).
Q7: How do I monitor the progress of my conjugation reaction?
Answer: The best method depends on your substrate.
-
Thin-Layer Chromatography (TLC): Ideal for small molecule conjugations. You should see the disappearance of your starting materials and the appearance of a new, typically more polar, product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for both small molecules and bioconjugates. This allows you to monitor the disappearance of the starting material's mass peak and the appearance of the expected product mass. For proteins, this would be a shift in the deconvoluted mass spectrum corresponding to the mass of the linker.
General Protocol for a Small-Scale Test Reaction (Sₙ2)
This protocol is a starting point for conjugating a thiol-containing peptide to the linker.
-
Preparation: In a microcentrifuge tube, dissolve the thiol-peptide (1.0 eq) in DMF to a concentration of ~10 mg/mL.
-
Base Addition: Add DIPEA (2.0-3.0 eq). Mix gently.
-
Linker Addition: Add a stock solution of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" (1.2 eq) in DMF.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or at 40 °C for 1-2 hours.
-
Monitoring: Take a small aliquot (~2 µL), quench it into a prepared LC-MS vial containing 100 µL of 0.1% formic acid in water/acetonitrile, and analyze to check for conversion.
-
Purification: Once complete, the product can be purified from excess linker and salts using reverse-phase HPLC.
Section 4: Final Purification & Characterization
Q8: What is the best way to purify my final conjugate?
Answer: Purification strategies depend entirely on the nature of your final product.
-
Small Molecule Conjugates: Flash column chromatography on silica gel is typically effective.
-
Bioconjugates (Peptides, Proteins): Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the methods of choice.[19] SEC separates based on size, effectively removing small molecules like the unreacted linker, while RP-HPLC provides higher resolution separation based on polarity.
By systematically addressing these common issues, you can significantly improve the yield and purity of your conjugations using "1-Bromo-7-(prop-2-yn-1-yloxy)heptane".
References
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1245-1257. [Link]
-
Pérez, P. J., Nicasio, M. C., & Haldón, E. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): An update. Organic & Biomolecular Chemistry, 13(38), 9528-9550. [Link]
-
Wikipedia contributors. (2024). Azide-alkyne Huisgen cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]
-
Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61, 19810-19827. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.net. [Link]
-
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative-biolabs.com. [Link]
-
Eppel, S., & Portnoy, M. (2018). One-pot esterification-click (CuAAC) and esterification–acetylene coupling (Glaser/Eglinton) for functionalization of Wang polystyrene resin. ResearchGate. [Link]
-
Williams, H. M., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2098-2107. [Link]
-
Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5900-5903. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Chemistry.msu.edu. [Link]
-
UniversalClass. (n.d.). Nucleophilic Substitution of Alkyl Halides. Universalclass.com. [Link]
-
Aflak, N., et al. (2022). A new Cu3Al-layered double hydroxide heterogeneous catalyst for azide-alkyne [3 + 2] cycloaddition reaction in water. Journal of Coordination Chemistry, 75(13-14), 1845-1858. [Link]
-
Wikipedia contributors. (2023). Glaser coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Chen, Y., et al. (2020). OPA-Based Bifunctional Linker for Protein Labeling and Profiling. ResearchGate. [Link]
-
Reddit. (2025). Purification of a bifunctional molecule. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic-chemistry.org. [Link]
-
Castagnolo, D., et al. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2022). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Chem.libretexts.org. [Link]
-
Academia.edu. (n.d.). Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Academia.edu. [Link]
-
PubChem. (n.d.). 1-Bromo-7-phenylheptane. Pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. 452340-33-9 | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane - AiFChem [aifchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Glaser coupling - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. scispace.com [scispace.com]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
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- 17. (PDF) Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations [academia.edu]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Homodimerization in 1-Bromo-7-(prop-2-yn-1-yloxy)heptane Derivatives
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Topic: Suppressing Glaser/Hay homocoupling in bifunctional terminal alkyne-alkyl bromide linkers.
Architectural Overview & Mechanistic Causality
The molecule 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a highly versatile bifunctional linker. It features an unactivated alkyl bromide at one terminus and a propargyl ether (terminal alkyne) at the other. In drug discovery and bioconjugation, this molecule is typically utilized as an alkyne donor in Sonogashira cross-couplings or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) , while the alkyl bromide is preserved for downstream nucleophilic substitutions (
The Core Problem: Alkyne Homodimerization
The most pervasive mode of failure when functionalizing the terminal alkyne of this derivative is oxidative homodimerization (Glaser, Eglinton, or Hay coupling). This side reaction consumes the valuable alkyne starting material to form an unwanted diyne byproduct:
Mechanistic Causality:
In standard protocols, a Copper(I) co-catalyst is used to form a highly nucleophilic copper acetylide intermediate. However, copper acetylides are exquisitely sensitive to single-electron oxidation. The presence of trace oxygen (
Mechanistic Pathway Visualization
Caption: Divergent reactivity pathways of terminal alkynes illustrating Glaser homocoupling vs. desired cross-coupling.
Troubleshooting Guide & FAQs
Q1: I am running a Sonogashira coupling with an aryl iodide, but LC-MS shows >40% of the 1-Bromo-7-(prop-2-yn-1-yloxy)heptane has formed a diyne. How do I stop this?
A1: The most definitive solution is to eliminate the source of the problem by switching to a Copper-Free Sonogashira protocol[1][4].
While copper accelerates the reaction via the copper cycle, it is the primary culprit for Glaser coupling. Copper-free variants rely on highly active Palladium pre-catalysts (e.g.,
Q2: I am using this molecule in a CuAAC (Click) reaction. How do I prevent homocoupling without removing the copper catalyst?
A2: In CuAAC, Copper(I) is strictly required. To suppress homocoupling, you must actively manage the oxidation state of the copper.
-
Use a Sacrificial Reductant: Add a large excess of Sodium Ascorbate (typically 5-10 equivalents relative to
). Ascorbate constantly reduces any back to , starving the Glaser coupling pathway of its necessary oxidant[7]. -
Accelerate the Desired Pathway: Use accelerating, stabilizing ligands such as THPTA or TBTA . These ligands encapsulate the
center, protecting it from oxidation while simultaneously lowering the activation energy for the azide-alkyne cycloaddition, allowing the desired reaction to outcompete homodimerization.
Q3: During the Sonogashira coupling, my terminal alkyne couples successfully, but the alkyl bromide tail degrades or undergoes substitution. Why?
A3: This is a chemoselectivity issue caused by the amine base. Primary and secondary amines (like piperidine or diethylamine) commonly used in Sonogashira reactions are excellent nucleophiles and will attack the unactivated primary alkyl bromide via an
Quantitative Data Summary: Reaction Optimization
The table below summarizes the expected outcomes when optimizing the coupling of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane derivatives based on field-proven methodologies.
| Reaction Type | Catalyst System | Additives / Base | Atmosphere | Homocoupling Yield | Target Product Yield |
| Standard Sonogashira | 35 - 50% | 40 - 55% | |||
| Optimized Sonogashira | DIPEA (Base) | Argon (Degassed) | 5 - 15% | 75 - 85% | |
| Copper-Free Sonogashira | Pyrrolidine or DIPEA | < 2% | 85 - 95% | ||
| Standard CuAAC | DIPEA | Ambient Air | 20 - 30% | 60 - 70% | |
| Optimized CuAAC | Na-Ascorbate / THPTA | Ambient Air | < 1% | > 95% |
Self-Validating Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling (Zero-Homocoupling Workflow)
This protocol utilizes a copper-free environment to completely ablate the Glaser coupling pathway while preserving the alkyl bromide tail[1][4].
-
Preparation: Flame-dry a Schlenk flask and backfill with Argon (3 cycles).
-
Reagent Loading: Add the aryl halide (1.0 eq) and
(5 mol%) to the flask. -
Solvent & Base: Add anhydrous, degassed DMF (0.2 M) and anhydrous DIPEA (3.0 eq). Note: DIPEA is chosen over piperidine to prevent
attack on the alkyl bromide. -
Alkyne Addition: Dissolve 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 eq) in a small volume of degassed DMF. Add this solution dropwise via syringe pump over 1 hour. Causality: Slow addition keeps the steady-state concentration of the alkyne low, further disfavoring any residual dimerization kinetics.
-
Reaction: Stir at room temperature (or up to 50 °C if the aryl halide is electron-rich) for 12 hours.
-
Workup: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over
, and purify via silica gel chromatography.
Protocol B: Optimized CuAAC with Ascorbate/THPTA
This protocol utilizes a reductive ligand-accelerated environment to outcompete homocoupling[7].
-
Solvent System: Prepare a 1:1 mixture of
-BuOH and Water. Degas by bubbling Argon for 15 minutes. -
Reagent Mixing: In a vial, combine the organic azide (1.0 eq) and 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.05 eq) in the solvent mixture.
-
Catalyst Pre-mixing (Critical Step): In a separate small vial, mix
(5 mol%) and THPTA ligand (10 mol%) in water. Stir for 5 minutes until a bright blue complex forms. Causality: Pre-complexing ensures no naked copper is available to catalyze side reactions. -
Initiation: Add the Cu/THPTA complex to the main reaction vial. Immediately add a freshly prepared solution of Sodium Ascorbate (20 mol%) in water. The solution should turn colorless or pale yellow, indicating the reduction of Cu(II) to active Cu(I).
-
Reaction: Stir at room temperature for 2-4 hours. The reaction is self-validating; if the mixture turns green/blue, oxidation has occurred, and more ascorbate must be added.
Experimental Workflow Visualization
Caption: Step-by-step workflow for setting up a strictly anaerobic, Copper-Free Sonogashira reaction.
References
-
Wikipedia Contributors. "Sonogashira coupling - Copper-free Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Gellman, A. et al. "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst[DTBNpP] Pd(crotyl)Cl." National Institutes of Health (PMC). Available at:[Link]
-
RSC Advances. "Copper-free Sonogashira cross-coupling reactions: an overview." Royal Society of Chemistry. Available at:[Link]
-
RSC Publishing. "Fluorinated terpenoids and their fluorine-containing derivatives." Royal Society of Chemistry. Available at:[Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D [pubs.rsc.org]
Impact of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" hydrophobicity on protein solubility
Welcome to the Technical Support Center for Chemical Biology & Proteomics.
Subject: Technical Guide: Managing Protein Solubility with Hydrophobic Alkyl-Alkyne Probes Focus Molecule: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (referred to herein as BPH-7 ) Case ID: #SOL-BPH7-001
Executive Summary
You are likely using 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (BPH-7) as a bifunctional linker or activity-based probe. Its structure features an alkyl bromide (electrophile) for protein conjugation and a terminal alkyne for CuAAC (click chemistry).
While the bromine allows for specific alkylation (typically of cysteine thiols or amines), the heptyl (C7) chain combined with the propargyl ether introduces significant lipophilicity. The core technical challenge with BPH-7 is that it acts as a "hydrophobic tag." When conjugated to a protein—or even when introduced into aqueous buffers—it can induce protein unfolding, aggregation, or precipitation, mimicking the mechanism of targeted degradation tags (HyTs).
This guide provides the protocols to maintain solubility and troubleshoot aggregation during your labeling workflows.
Module 1: Physicochemical Profile & Solubility Mechanics
Before starting, you must understand why your experiment might fail. The BPH-7 molecule has a calculated LogP (partition coefficient) estimated between 3.2 and 3.8 .
| Property | Value/Description | Impact on Experiment |
| Hydrophobic Core | Heptyl chain (7 carbons) | Acts as a lipid tail; promotes micelle formation at high concentrations. |
| Linkage | Propargyl ether | Moderately stable, but contributes to overall non-polarity. |
| Reactive Group | Alkyl Bromide | Slower reacting than iodoacetamide; requires higher concentrations or longer times, increasing aggregation risk. |
| Solubility | Low in water (< 1 mM) | Must be dissolved in organic solvent (DMSO/DMF) first. |
The "Hydrophobic Burden" Mechanism
When you attach multiple BPH-7 molecules to a protein, you alter its surface chemistry.
-
Native State: Hydrophilic residues face the buffer; hydrophobic residues are buried.
-
Conjugation: BPH-7 attaches to surface-accessible nucleophiles.
-
Inversion: The new hydrophobic alkyl tails seek to bury themselves to escape water. They either bury into the protein (causing denaturation) or stick to other BPH-7 tails on neighboring proteins (causing aggregation).
Figure 1: The impact of BPH-7 labeling density on protein stability. High labeling density leads to hydrophobic collapse.
Module 2: Optimized Stock & Labeling Protocol
Do not treat BPH-7 like a standard hydrophilic reagent (e.g., Biotin-PEG). Follow this strict solubilization protocol.
Stock Preparation
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.
-
Concentration: Prepare a 50 mM or 100 mM master stock.
-
Storage: Aliquot into small volumes (e.g., 10 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture that can hydrolyze the alkyl bromide over time.
The "Step-Down" Dilution Method
Crucial Step: Never add the 100 mM stock directly to your protein solution. The local concentration shock will precipitate the probe immediately, forming "oil droplets" that stick non-specifically to proteins.
-
Intermediate Stock: Dilute the master stock 1:10 in DMSO to create a 5 mM or 10 mM working stock .
-
Protein Buffer: Ensure your protein is in a buffer with a pH appropriate for the target residue (pH 8.0 for Cysteine/Lysine).
-
Addition: Add the working stock to the protein solution while vortexing gently.
-
Final Solvent Limit: Keep the final DMSO concentration ≤ 2% (v/v) .
Solubilization Rescue Agents
If BPH-7 causes precipitation, you must add a chaotrope or detergent during the labeling step.
-
Option A (Mild): Add 0.1% - 0.5% RapiGest SF (acid-cleavable surfactant). It tolerates high hydrophobicity without denaturing the protein permanently.
-
Option B (Strong - Denaturing): If you are doing proteomic mapping (and don't need native structure), perform the reaction in 4M Urea or 1% SDS . This keeps the hydrophobic tails solubilized.
Module 3: Troubleshooting Center
Issue 1: "My solution turned cloudy immediately after adding BPH-7."
-
Diagnosis: The probe crashed out of solution (reached critical solubility limit).
-
Root Cause: You likely added a high-concentration stock directly to water, or the final concentration of BPH-7 exceeds 100 µM in a low-detergent buffer.
-
Fix:
-
Spin down the sample (10,000 x g, 5 min) to pellet the precipitate.
-
Transfer supernatant to a new tube.
-
Future Prevention: Use the "Step-Down" dilution method (see Module 2). Lower the probe concentration.
-
Issue 2: "I lost my protein after the Click Reaction (CuAAC)."
-
Diagnosis: Click-induced precipitation.
-
Root Cause: The combination of the hydrophobic BPH-7 tag plus the hydrophobic fluorophore (e.g., Rhodamine-azide) plus the copper catalyst caused the protein to aggregate.
-
Fix:
-
Add SDS: Perform the click reaction in 1% SDS . The copper catalyst (with THPTA ligand) works perfectly fine in SDS.
-
Ligand Choice: Use THPTA or BTTAA ligands for the copper. These protect the protein from oxidative damage and improve solubility compared to TBTA.
-
Issue 3: "High background signal in my gel/mass spec."
-
Diagnosis: Non-specific hydrophobic binding.
-
Root Cause: BPH-7 is acting like a grease stain, sticking to hydrophobic patches on non-target proteins.
-
Fix:
-
Post-Labeling Wash: Perform a methanol-chloroform precipitation or acetone precipitation after labeling but before the click reaction. This washes away the free, greasy probe.
-
Scavenger: Add excess cysteine or mercaptoethanol after the labeling reaction is complete to quench unreacted BPH-7 before adding the click reagents.
-
Module 4: Decision Tree for Experimental Design
Use this workflow to determine the correct buffer system for your BPH-7 experiment.
Figure 2: Buffer selection logic based on experimental requirements.
FAQ: Frequently Asked Questions
Q: Can I use TCEP during the alkylation reaction with BPH-7? A: Yes. Unlike iodoacetamide, alkyl bromides are generally compatible with TCEP. However, avoid DTT or Mercaptoethanol during the labeling step, as these thiols will react with the BPH-7 bromide, neutralizing your probe.
Q: Why use BPH-7 (Bromide) instead of the Iodo-analog? A: Alkyl bromides are less reactive than alkyl iodides. This allows for more "tunable" labeling. However, it requires longer incubation times (1-4 hours) or higher temperatures, which increases the risk of hydrophobicity-driven aggregation. Ensure your tubes are sealed to prevent solvent evaporation.
Q: Is the alkyne group stable? A: Yes, the terminal alkyne is chemically inert under standard biological conditions. It will only react when you introduce the Azide and Copper catalyst.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. (Foundational text on ABPP probe solubility and click chemistry conditions).
-
Neklesa, T. K., & Crews, C. M. (2012). Hydrophobic tagging: A promising paradigm for targeted protein degradation. (Explains the mechanism of how hydrophobic alkyl chains induce protein aggregation/degradation). Cell Insight.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. (Establishes the THPTA ligand protocol to prevent protein precipitation).
-
Long, M. J., & Hedstrom, L. (2012). Hydrophobic tagging: a new tool for the study of protein homeostasis. (Details the impact of lipophilic tags on protein solubility).
Technical Support Guide: Cleavage of Ether Bonds in 1-Bromo-7-(prop-2-yn-1-yloxy)heptane Conjugates
System Overview
This guide addresses the specific chemical challenge of cleaving the aliphatic ether bond within conjugates derived from 1-Bromo-7-(prop-2-yn-1-yloxy)heptane . This molecule serves as a heterobifunctional linker, connecting a payload via alkylation (displacing the bromide) and another via "click" chemistry (reacting the alkyne).
When analyzing drug-linker stability or verifying payload release, researchers often need to chemically sever the ether linkage (-CH2-O-CH2-) to isolate and identify the constituent fragments.[1][2]
The Chemical Challenge
The ether bond in this linker connects a primary heptyl chain to a propargyl (or triazolyl-methyl, post-conjugation) group. Aliphatic ethers are notoriously inert. Unlike esters or carbonates, they do not hydrolyze under mild aqueous conditions.[1] Cleavage requires aggressive Lewis acids or strong nucleophiles under strictly anhydrous conditions.
Critical Structural Considerations:
-
The Alkyl Bromide: If your conjugate retains the alkyl bromide (e.g., unreacted tail), you must avoid conditions that cause Finkelstein exchange (swapping Br for I) or hydrodehalogenation.
-
The Alkyne/Triazole:
Decision Matrix & Workflow
Before selecting a protocol, determine the state of your conjugate using the decision tree below.
Figure 1: Strategic workflow for selecting the appropriate ether cleavage protocol based on conjugate status.
Protocol A: Boron Tribromide (BBr3) Acidolysis
Best for: Robust conjugates where the triazole is already formed. Mechanism: BBr3 coordinates to the ether oxygen, creating an oxonium species. A bromide ion then attacks the carbon alpha to the oxygen. In propargyl/triazolyl systems, cleavage often occurs at the propargyl/triazolyl position due to cation stabilization or steric accessibility.
Reagents
-
Sodium Bicarbonate (sat. aq.).
Step-by-Step Procedure
-
Preparation: Dissolve the conjugate (0.1 mmol) in anhydrous DCM (2 mL) in a flame-dried flask under Argon/Nitrogen. Cool to -78°C (Dry ice/acetone).
-
Addition: Add BBr3 (0.3 – 0.5 mmol, 3-5 equivalents) dropwise.
-
Note: The triazole ring is basic and will coordinate BBr3. Excess reagent is required to ensure the ether oxygen is activated.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C . Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of starting material.
-
-
Quenching (Critical): Cool back to -78°C. Add Methanol (2 mL) dropwise. Caution: Vigorous exotherm and HBr evolution.
-
Workup: Dilute with DCM, wash with sat. NaHCO3 (to neutralize HBr), then brine.[1] Dry over Na2SO4.[3]
Troubleshooting BBr3 Cleavage
| Issue | Probable Cause | Corrective Action |
| Incomplete Cleavage | Triazole sequestration. | Increase BBr3 to 6-8 equivalents. The nitrogen lone pairs on the triazole sequester boron. |
| Product Decomposition | Acid hydrolysis of payload. | Switch to Method B (TMSI) or quench with pyridine/MeOH buffer.[1] |
| Bromination of Alkyne | Free alkyne present. | If the alkyne was unreacted, BBr3 will add H-Br across the triple bond. Use Method C. |
Protocol B: Trimethylsilyl Iodide (TMSI)
Best for: Acid-sensitive substrates or avoiding strong protic acids during workup.[1][2] Mechanism: The hard silicon atom coordinates to the ether oxygen. The soft iodide nucleophile attacks the alkyl carbon (SN2), cleaving the bond.
Reagents
-
Trimethylsilyl Iodide (TMSI) OR (TMSCl + Sodium Iodide).[1][2][4]
-
Acetonitrile (anhydrous) or Chloroform (stabilizer-free).[1][2]
Step-by-Step Procedure
-
In-Situ Generation (Recommended): In a dry flask, suspend NaI (3 equiv) in anhydrous Acetonitrile. Add TMSCl (3 equiv) and stir for 15 mins at RT until NaCl precipitates.
-
Substrate Addition: Add the conjugate (1 equiv) dissolved in minimal Acetonitrile.
-
Heating: Heat to 50-60°C for 4-12 hours.
-
Note: Aliphatic ethers are stubborn. Room temperature is often insufficient for this specific linker.
-
-
Quenching: Pour into a mixture of aqueous Sodium Thiosulfate (to reduce any free Iodine) and NaHCO3.
-
Extraction: Extract with Ethyl Acetate.
Risk Alert: Halogen Exchange
Since your molecule contains a heptyl-bromide tail, the excess Iodide in this reaction can displace the Bromide (Finkelstein reaction), converting your Heptyl-Br to Heptyl-I.[1][2]
-
Mitigation: If the identity of the halogen is critical for downstream analysis, be aware that the mass spec peak will shift by +47 Da (Br -> I).
Mechanistic Insight & Data Interpretation[2][5][6][7][8][9][10]
Understanding where the bond breaks is vital for interpreting LC-MS data of the fragments.
Figure 2: Mechanistic pathway of BBr3 cleavage.[1][2] Path A is favored due to the ability of the benzylic-like triazole position to accept nucleophilic attack or stabilize incipient positive charge.
Expected Fragments (LC-MS)
If you cleave Payload-Triazole-CH2-O-(CH2)7-Br:
-
Fragment A: Payload-Triazole-CH2-Br (or OH if aqueous workup hydrolyzes the benzylic bromide).[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I use H2/Pd (Hydrogenolysis) to cleave this ether?
A: No. While benzyl ethers are cleaved by hydrogenolysis, the triazolyl-methyl ether is more resistant.[1] More importantly, standard hydrogenolysis conditions will debrominate your alkyl bromide tail (-CH2Br
Q2: I see a mass shift of +47 Da after using TMSI. What happened? A: You experienced Finkelstein exchange. The Iodide from the reagent displaced the Bromide on the heptyl chain. This is a common side reaction. The cleavage was likely successful, but the tag has changed from Bromo to Iodo.
Q3: Why did my reaction turn purple/black? A: Iodine formation. This is common with TMSI or decomposed BBr3. Wash the organic phase with 10% Sodium Thiosulfate until the color dissipates to prevent iodine from reacting with tyrosine or histidine residues on your payload.
Q4: The ether isn't cleaving even with BBr3 at reflux. A: The triazole might be buffering the Lewis acid. Ensure you are using at least 1 equivalent of BBr3 per Nitrogen atom in the molecule, PLUS 1-2 equivalents for the ether. If your payload is a peptide, every amide carbonyl also coordinates BBr3. You may need a massive excess (10-20 equiv).[1][2]
References
-
BBr3 Cleavage Specifics: Finn, M. G., et al.[1][5][6][7] "A Hierarchy of Aryloxide Deprotection by Boron Tribromide." Journal of Organic Chemistry, 2004.
-
TMSI Mechanism: Jung, M. E., & Lyster, M. A.[1] "Quantitative dealkylation of alkyl esters and ethers via treatment with trimethylsilyl iodide." Journal of the American Chemical Society, 1977.
-
Propargyl Ether Stability: Nicholas, K. M. "Chemistry and synthetic utility of cobalt-complexed propargyl cations." Accounts of Chemical Research, 1987. [1][2]
-
General Ether Cleavage Review: "Cleavage of Ethers." Master Organic Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. 1-bromo-4-propylheptane synthesis - chemicalbook [chemicalbook.com]
- 4. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
Mass spectrometry analysis of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" labeled peptides
Topic: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane Labeled Peptides
Introduction: The Chemical Proteomics Workflow
You are likely employing 1-Bromo-7-(prop-2-yn-1-yloxy)heptane as a bifunctional chemical probe. This molecule serves two distinct purposes in a proteomic workflow:
-
Cysteine Alkylation: The alkyl bromide terminus reacts with nucleophilic cysteine residues (via
mechanism). -
Bioorthogonal Handle: The alkyne terminus serves as a "click" chemistry handle for downstream enrichment (e.g., biotin-azide) or visualization (e.g., fluorophore-azide).
This guide addresses the specific mass spectrometry (MS) challenges introduced by this hydrophobic, ether-linked probe.
Module 1: Sample Preparation & Labeling Chemistry
Core Protocol: Cysteine Alkylation
Context: Unlike iodoacetamide (IAA), alkyl bromides are less reactive and require optimized conditions to ensure complete labeling without inducing off-target alkylation (e.g., on Lysines).
Step-by-Step Workflow:
-
Reduction: Denature protein lysate (urea/SDS) and reduce disulfides with 5 mM TCEP or 10 mM DTT for 30 min at 37°C.
-
Buffer Adjustment: Adjust pH to 8.0–8.5 using HEPES or Tris. Critical: Cysteine thiols (
) must be deprotonated to thiolate anions for the reaction to occur. -
Probe Addition: Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane to a final concentration of 1–2 mM .
-
Solubility Note: Dissolve the probe in DMSO first. Ensure final DMSO concentration is <10% to prevent protein precipitation, but high enough to keep the hydrophobic heptyl chain in solution.
-
-
Incubation: Incubate for 1 hour at 37°C in the dark with varying agitation.
-
Quenching: Add excess cysteine or DTT (10–20 mM) to quench unreacted bromide.[1]
Troubleshooting: Labeling Efficiency
| Symptom | Probable Cause | Corrective Action |
| No Labeling Detected | pH < 7.5 | The bromide leaving group is less reactive than iodide.[2] Ensure pH is >8.0 to drive the |
| Probe Precipitation | Hydrophobicity | The heptyl chain decreases water solubility. Increase organic co-solvent (e.g., 20% MeOH or ACN) if the protein tolerates it. |
| Low Identification Rate | Ion Suppression | The hydrophobic tag may cause peptides to stick to tube walls or LC columns. Use low-binding plastics and optimize LC gradients (see Module 2). |
Module 2: Mass Spectrometry Acquisition
Visualizing the Workflow
Caption: Workflow for processing alkyne-linker labeled peptides. Note the bifurcation: direct analysis vs. post-click enrichment.
Chromatography: The "Hydrophobic Shift"
The 7-(prop-2-yn-1-yloxy)heptyl adduct adds a significant hydrophobic moiety (
-
Retention Time (RT) Shift: Expect labeled peptides to elute 2–10 minutes later than their unmodified counterparts on a standard C18 Reverse Phase gradient.
-
Wash Steps: Ensure your LC method includes a robust high-organic wash (95% ACN) at the end of the gradient to prevent carryover of these "sticky" peptides.
Module 3: Data Analysis & Identification
Defining the Modification
To identify the labeled peptides in software (MaxQuant, Proteome Discoverer, Mascot), you must create a custom variable modification.
The Chemistry of the Mass Shift:
-
Reagent:
(1-Bromo-7-(prop-2-yn-1-yloxy)heptane) -
Leaving Group:
(Bromide) + (from Cysteine thiol) -
Net Addition:
Configuration Table:
| Parameter | Value | Notes |
| Modification Name | Alkyne-Heptyl-Cys | Custom Name |
| Composition | C(10) H(17) O(1) | Net added atoms |
| Monoisotopic Mass | 153.1279 Da | Precision is critical for high-res MS |
| Target Residue | Cysteine (C) | Specificity |
| Type | Variable | Unless 100% labeling is confirmed |
Fragmentation Logic & Diagnostic Ions
Unlike labile modifications (e.g., phosphorylation), the thioether bond formed by this probe is relatively stable under Collision Induced Dissociation (CID/HCD).
-
Backbone Fragmentation: You will primarily observe standard
and ion series. The mass of cysteine-containing fragments will be shifted by +153.1279 Da . -
Neutral Losses: In high-energy collision, you may observe a neutral loss of the propargyl ether chain.
-
Potential Loss:
(Propargyl alcohol equivalent) or the full side chain. -
Diagnostic Ions: Alkyne-containing fragments are rare in standard CID but may appear as low mass ions (e.g., propargyl cation at
39.02) in highly fragmented spectra.
-
Logic Diagram: Identification Decision Tree
Caption: Decision logic for validating MS/MS spectra of alkyne-labeled peptides.
Frequently Asked Questions (FAQs)
Q: Should I look for the Bromine isotopic pattern (1:1 ratio of
Q: I performed a "Click" reaction with Biotin-Azide before MS analysis. What mass shift should I use? A: If you clicked a reporter tag onto the peptide before MS analysis, the mass shift is the sum of the probe adduct AND the tag.
-
Formula:
. -
Note: The triazole ring formed adds no mass (atoms are conserved), but the azide tag adds significant mass. You must calculate the exact mass of your specific azide reagent.
Q: Why are my identification scores lower for labeled peptides? A: Two reasons:
-
Spectra Complexity: The large hydrophobic modification can alter fragmentation kinetics, sometimes suppressing backbone fragmentation near the cysteine.
-
Search Space: Variable modifications increase the search space, requiring higher score thresholds to maintain a 1% False Discovery Rate (FDR).
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Hansen, B. K., et al. (2013). Global Proteome Analysis of Cysteine Oxidation. Methods in Molecular Biology, 1002, 1-15. Link
-
Chalkley, R. J., et al. (2009). Comprehensive analysis of a multidimensional liquid chromatography mass spectrometry dataset acquired on a quadrupole orthogonal time-of-flight mass spectrometer. Molecular & Cellular Proteomics, 8(5), 1109-1121. Link
Sources
Removing copper catalyst from "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" click reactions
Topic: Purification of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" Click Reaction Products
Executive Summary & Molecule Profile
User Context: You are working with 1-Bromo-7-(prop-2-yn-1-yloxy)heptane , a heterobifunctional linker. The Challenge: This molecule poses a unique purification paradox.
-
Lipophilicity: The heptyl chain and ether linkage create a "greasy" hydrophobic profile, making aqueous washes prone to intractable emulsions.
-
Reactivity: The primary alkyl bromide (
) is an electrophile. Standard copper removal protocols using concentrated ammonia or strong nucleophiles risk displacing the bromide, destroying your linker's functionality before the next step.
The Solution: This guide prioritizes non-nucleophilic and solid-phase methods to preserve the alkyl bromide while achieving
Diagnostic: "Is My Product Clean?"
Before initiating purification, confirm the presence of copper.[1] Visual inspection is often insufficient for downstream biological assays where trace copper is cytotoxic.
Quick Field Test: Sodium Diethyldithiocarbamate (NaDDC)
-
Sensitivity: Detects Cu down to ~1 ppm.
-
Reagent Prep: Dissolve 10 mg NaDDC in 10 mL water/methanol (1:1).
-
Protocol:
-
Interpretation:
-
Clear/White: Clean.
-
Yellow/Golden: Trace Copper (Cu(II) complex).
-
Brown/Black: Heavy Copper contamination.[1]
-
Method A: Solid-Phase Scavenging (Recommended)
Why this is the Gold Standard:
-
No Emulsions: Eliminates the aqueous phase entirely.
-
Chemoselectivity: Silica-supported thiourea binds Cu(I)/Cu(II) avidly but is sterically hindered from reacting with your alkyl bromide.
Protocol: Silica-Supported Thiourea
Reagents: Commercial scavenger resin (e.g., SiliaMetS® Thiourea or QuadraPure® TU).
-
Dissolution: Dissolve crude reaction mixture in DCM or Chloroform (10 mL per gram of product). Avoid alcohols to prevent potential solvolysis of the bromide.
-
Loading: Add scavenger resin.[1]
-
Ratio: 4 equivalents of resin functional group relative to the initial copper catalyst load.
-
-
Agitation: Stir gently at Room Temperature for 4–12 hours.
-
Warning:Do not heat. Heating increases the risk of the sulfur nucleophile displacing your alkyl bromide.
-
-
Filtration: Filter through a fritted glass funnel or a Celite pad to remove the resin.
-
Rinse: Wash the resin cake with DCM to recover entrained product.
-
Concentration: Evaporate solvent under reduced pressure.
Expected Yield: >90% recovery. Residual Cu: Typically <5 ppm.
Method B: Chelation Extraction (EDTA)
Use Case: If solid scavengers are unavailable. The Risk: Emulsions are highly likely due to the surfactant-like nature of your heptyl-linker.
Protocol: The "Gentle" EDTA Wash
Reagents: 0.1 M
-
Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) .
-
Note: Avoid DCM here if possible; EtOAc separates faster from water in emulsion-prone systems.
-
-
Contact: Add an equal volume of EDTA solution.
-
Mixing: Shake vigorously for 2 minutes.
-
Separation: Allow layers to settle.[1]
-
Troubleshooting: If an emulsion forms (cloudy middle layer), add saturated NaCl (Brine) until the layers break.
-
-
Repetition: Repeat EDTA wash until the aqueous layer remains colorless (usually 3x).
-
Drying: Dry organic layer over
, filter, and concentrate.
Critical Warning: Do NOT use Ammonium Hydroxide (
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying your specific linker.
Caption: Decision tree for selecting the optimal copper removal strategy based on linker stability and available reagents.
Troubleshooting & FAQs
Q: The aqueous layer in Method B is not turning blue, but my product is still green. Why?
A: The copper is likely trapped in the organic phase by the triazole you just formed. Triazoles are excellent ligands.
-
Fix: The EDTA concentration might be too low, or the pH is incorrect. Ensure pH is ~8. If that fails, switch to Method A (Solid Phase) . The high local concentration of thiourea on the bead surface can out-compete the triazole for the copper.
Q: Can I use sulfide precipitation ( )?
A: No. While sulfide effectively precipitates copper, the sulfide ion (
Q: I used ammonia and now my mass spec shows an M+17 peak. What happened?
A: You likely aminated the bromide.
-
(Mass shift: Br [79/81]
[16]). -
Prevention: Strictly avoid ammonia. Use sterically hindered bases (DIPEA) during the click reaction and EDTA for workup.
Q: My product is an oil and I can't filter it easily in Method A.
A: Do not try to filter the neat oil. Always dilute the product in a minimal amount of DCM or Chloroform before adding the resin. After scavenging, filter the solution, then evaporate the solvent.
Comparative Data: Removal Efficiency
| Method | Residual Cu (ppm) | Yield (%) | Risk to Alkyl Bromide | Emulsion Risk |
| Silica-Thiourea (Method A) | < 5 | 95 | Low | None |
| EDTA Wash (Method B) | 10–50 | 85 | Low | High |
| Ammonium Hydroxide | < 20 | 70 | High (Substitution) | Moderate |
| Chromatography (Silica) | 50–100 | 80 | Low | N/A |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5] Chemical Reviews, 108(8), 2952–3015. Link
-
SiliCycle Inc. (n.d.). Metal Scavenging Solutions for Organic Synthesis. Retrieved from SiliCycle.com. Link
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2005). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. Link
-
BenchChem. (2025).[1][2] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Link
-
Sigma-Aldrich. (n.d.). Sodium Diethyldithiocarbamate Protocol for Copper Detection. Link
Sources
Validation & Comparative
Comparing "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" with shorter chain linkers
Title: Rational Design in Heterobifunctional Conjugation: A Comparative Guide to 1-Bromo-7-(prop-2-yn-1-yloxy)heptane vs. Shorter Chain Homologs
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
The development of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced bioconjugates—relies heavily on the precise architectural tuning of the linker region. The bromo-alkyne class of linkers provides a highly versatile, orthogonal conjugation strategy: an electrophilic bromide for nucleophilic substitution (SN2) and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide objectively compares the performance, physicochemical properties, and biological outcomes of the extended 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (C7 spacer) against its shorter chain alternatives, such as the C3 (propyl) and C5 (pentyl) homologs.
Structural & Physicochemical Profiling
The atomic composition and length of a linker dictate the membrane permeability, solubility, and conformational flexibility of the final conjugate[1]. While polyethylene glycol (PEG) linkers are common, purely aliphatic alkyl chains combined with a propargyl ether offer enhanced lipophilicity, which can be critical for crossing cell membranes in intracellular targeting applications[].
Table 1: Physicochemical Comparison of Bromo-Alkyne Linkers
| Linker Molecule | Alkyl Chain | Total Spacer Atoms (Br to Alkyne) | Est. Linear Distance (Å) | Relative Lipophilicity (LogP) | Primary Application Profile |
| 1-Bromo-3-(prop-2-yn-1-yloxy)propane | C3 | 7 | ~7.5 | Low | Rigid bioconjugation, small-footprint surface modification |
| 1-Bromo-5-(prop-2-yn-1-yloxy)pentane | C5 | 9 | ~10.0 | Medium | Intermediate PROTACs, restricted binding pockets |
| 1-Bromo-7-(prop-2-yn-1-yloxy)heptane | C7 | 11 | ~12.5 | High | Flexible PROTACs (CRBN/VHL), overcoming steric clashes |
Mechanistic Causality: The "Goldilocks" Zone of Linker Length
In targeted protein degradation, the linker is not merely a passive spacer; it is an active participant in the formation of the POI-PROTAC-E3 ternary complex[3].
-
The Steric Clash Penalty (Shorter Chains): If a linker is too short (e.g., the C3 homolog), the two ligands cannot simultaneously bind to their respective proteins. The resulting steric clash between the Protein of Interest (POI) and the E3 ligase prevents the formation of the ternary complex, rendering the PROTAC biologically inactive[4].
-
The Entropic Penalty (Over-extended Chains): Conversely, excessively long linkers introduce a high entropic cost upon binding and can lead to non-productive binding modes, reducing degradation efficiency[1].
-
The C7 Advantage: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane provides approximately 11 spacer atoms (yielding ~12.5 Å of distance). Extensive empirical data demonstrates that this length frequently hits the "Goldilocks zone" for major E3 ligases like CRBN and VHL[4]. It provides sufficient flexibility to allow the proteins to interact cooperatively while maintaining enough lipophilic surface area to drive favorable Van der Waals interactions at the protein-protein interface[].
Conjugation Workflow & Biological Logic
Logical workflow of linker selection, conjugation phases, and biological outcome in PROTAC design.
Self-Validating Experimental Protocol
To ensure high-yield assembly of heterobifunctional molecules using these linkers, the following modular synthetic platform must be utilized. This protocol is designed as a self-validating system to prevent downstream failures.
Phase 1: Nucleophilic Substitution (SN2 Alkylation)
Objective: Conjugate the E3 ligase ligand (bearing a nucleophilic phenol or amine) to the bromide terminus of the linker.
-
Preparation: Dissolve 1.0 eq of the E3 ligand in anhydrous DMF (0.1 M concentration).
-
Causality: DMF is a polar aprotic solvent. It solvates the cations but leaves the nucleophilic anion unsolvated and highly reactive, significantly accelerating the SN2 reaction rate.
-
-
Activation: Add 2.0 eq of anhydrous K2CO3.
-
Causality: A mild base is required to deprotonate the phenol/amine to form a strong nucleophile without causing side reactions or degrading the sensitive alkyne moiety.
-
-
Coupling: Dropwise add 1.2 eq of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane. Stir at 60°C for 6 hours.
-
Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is deemed successful only when the starting material peak completely disappears and the M+H peak corresponds exactly to the alkylated alkyne intermediate.
Phase 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: "Click" the intermediate to an azide-functionalized POI ligand to finalize the PROTAC[4].
-
Solvation: Dissolve 1.0 eq of the alkylated alkyne intermediate and 1.1 eq of the POI-azide in a 1:1 mixture of tert-butanol (t-BuOH) and water.
-
Causality: This specific biphasic solvent system ensures the simultaneous solubility of the highly lipophilic organic fragments and the inorganic copper salts.
-
-
Ligand Addition: Add 0.1 eq of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
-
Causality: TBTA acts as a stabilizing ligand. It encapsulates Cu(I), preventing its oxidation to Cu(II) by atmospheric oxygen and stopping disproportionation, which is critical for maintaining catalytic turnover.
-
-
Catalyst Generation: Add 0.1 eq of CuSO4·5H2O followed by 0.2 eq of freshly prepared sodium ascorbate.
-
Causality: Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ from the stable Cu(II) salt.
-
-
Reaction & Validation: Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Run a parallel negative control omitting sodium ascorbate and CuSO4. The control must show 0% product formation via LC-MS, validating that the cycloaddition is strictly metal-catalyzed and not a thermal artifact.
-
Comparative Performance Data
The choice between a C3 and C7 linker has profound implications on the "Hook Effect"—a phenomenon where excess PROTAC concentration favors binary complexes over the productive ternary complex, leading to a bell-shaped dose-response curve[3]. Longer linkers like the C7 homolog often promote positive cooperativity, mitigating this effect[1].
Table 2: Impact of Linker Length on PROTAC Degradation (Representative Kinase Target Data)
| Linker Core | Ternary Complex Formation | Degradation Efficacy (DC50) | Hook Effect Susceptibility | Cell Permeability |
| C3 Homolog | Poor (Severe Steric Clash) | > 5000 nM | High (No Cooperativity) | Excellent |
| C5 Homolog | Moderate | ~ 250 nM | Moderate | Good |
| C7 Homolog | Optimal (Cooperative Binding) | < 10 nM | Low (Widened Window) | Moderate (Highly Lipophilic) |
Data Interpretation: While shorter chains (C3) offer excellent permeability due to lower molecular weight, their inability to bridge the spatial gap between the POI and E3 ligase results in a failure to degrade the target. The C7 linker sacrifices minor permeability for a massive gain in degradation potency (DC50 < 10 nM), making it the superior choice for de novo PROTAC synthesis.
References
-
Title: Current strategies for the design of PROTAC linkers: a critical review | Source: NIH (PMC) | URL: 1
-
Title: Exploration and innovation of Linker features in PROTAC design | Source: BOC Sciences | URL:
-
Title: Novel approaches for the rational design of PROTAC linkers | Source: Open Exploration Publishing | URL: 4
-
Title: Optimizing linker length for ternary complex formation in PROTACs | Source: Benchchem | URL: 3
Sources
"1-Bromo-7-(prop-2-yn-1-yloxy)heptane" vs. PEG Linkers for Bioconjugation: A Comparative Guide
Bioconjugation relies on the precise selection of molecular linkers to bridge discrete entities—such as joining a target-binding ligand to an E3 ligase recruiter in Proteolysis Targeting Chimeras (PROTACs), or an antibody to a cytotoxic payload in Antibody-Drug Conjugates (ADCs). The physicochemical properties of the linker fundamentally dictate the conjugate's solubility, membrane permeability, and overall pharmacokinetic (PK) profile.
This guide provides an objective, data-supported comparison between a specialized hydrophobic alkyl linker, 1-Bromo-7-(prop-2-yn-1-yloxy)heptane , and the industry-standard hydrophilic Polyethylene Glycol (PEG) linkers .
Mechanistic Profiling: Hydrophobic vs. Hydrophilic Dynamics
The Hydrophobic Contender: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
This molecule is a heterobifunctional alkyl linker featuring a rigid 7-carbon hydrophobic backbone, an electrophilic primary bromide, and a terminal propargyl ether.
-
Causality of the Alkyl Chain: The hydrophobic heptane chain drives passive membrane permeability. For intracellular modalities like PROTACs, traversing the lipid bilayer is a primary bottleneck. Hydrophobic linkers enhance cell penetration, a critical requirement for targeting intracellular proteins (). Furthermore, the relative rigidity of the alkyl chain compared to PEG can reduce the entropic penalty upon ternary complex formation.
-
Reactivity Profile: The primary bromide is primed for
nucleophilic substitution (targeting amines, thiols, or phenols), while the propargyl ether provides a terminal alkyne for highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ().
The Hydrophilic Standard: PEG Linkers (e.g., PEG4, PEG8)
PEG linkers consist of repeating ethylene oxide (
-
Causality of the PEG Chain: The ether oxygens form extensive hydrogen bonds with water, creating a dense hydration shell. This "stealth" effect dramatically improves aqueous solubility, shields hydrophobic payloads from aggregation, and reduces rapid clearance by the reticuloendothelial system (RES) in systemic applications like ADCs ().
-
Reactivity Profile: PEG linkers are commercially available with a vast array of orthogonal reactive groups (NHS esters, maleimides, DBCO, azides), offering unparalleled synthetic versatility.
Strategic Decision Framework
Selecting the optimal linker requires balancing the payload's inherent properties with the therapeutic target's biological location. While PEG linkers remain the gold standard for systemic biologics requiring high solubility (), precisely engineered alkyl linkers are indispensable for intracellular targeting.
Decision matrix for selecting alkyl vs. PEG linkers based on therapeutic targeting goals.
Comparative Data Analysis
To facilitate objective selection, the following tables summarize the physicochemical impacts and kinetic profiles of both linker classes.
Table 1: Structural & Physicochemical Comparison
| Feature | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane | PEG Linkers (e.g., PEG4) |
| Backbone Composition | Saturated 7-carbon hydrocarbon chain | Repeating ethylene glycol units |
| Aqueous Solubility | Low (Hydrophobic); can induce aggregation | High (Hydrophilic); creates hydration shell |
| Membrane Permeability | High; facilitates passive lipid bilayer diffusion | Variable; excessive length hinders uptake |
| Conformational Flexibility | Moderate; extended linear conformation | High; prone to folded/coiled conformations |
| Metabolic Stability | High; resistant to plasma esterases | Moderate; susceptible to oxidative metabolism |
| Primary Application | Intracellular PROTACs, Liposomal Anchoring | Systemic ADCs, Protein PEGylation |
Table 2: Reactivity & Bioconjugation Kinetics
| Parameter | Alkyl Bromide / Propargyl Ether | NHS Ester / Azide (PEG standard) |
| Target Nucleophile | Phenols, primary/secondary amines, thiols | Primary amines (Lysine residues) |
| Click Compatibility | CuAAC (requires Cu(I) catalyst) | CuAAC or SPAAC (Copper-free) |
| Reaction Environment | Organic solvents (DMF, DMSO) | Aqueous buffers (pH 7.2 - 8.5) |
| Byproducts | Hydrobromic acid (HBr) | N-Hydroxysuccinimide (NHS) |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following step-by-step workflows detail the bioconjugation processes for both linker types. Every protocol must be treated as a self-validating system, incorporating strict in-process analytical checks.
Two-step bioconjugation workflow utilizing SN2 alkylation and CuAAC click chemistry.
Protocol A: Heterobifunctional Conjugation via 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Objective: Synthesize a PROTAC by linking a phenolic target ligand to an azide-functionalized E3 ligase recruiter.
Phase 1:
-
Preparation: Dissolve the phenolic target ligand (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add anhydrous Potassium Carbonate (
, 2.0 eq).-
Causality:
deprotonates the phenol, generating a highly nucleophilic phenoxide ion required to attack the alkyl bromide.
-
-
Alkylation: Dropwise add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 eq). Stir at 60°C for 4-6 hours under an inert nitrogen atmosphere.
-
Validation: Monitor via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass (Target Mass + 153 Da, accounting for the addition of the linker and loss of HBr).
-
Purification: Quench with water, extract with Ethyl Acetate, dry over
, and purify via flash chromatography.
Phase 2: CuAAC Click Chemistry
-
Preparation: Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-functionalized E3 ligand (1.0 eq) in a 1:1 mixture of tert-Butanol (t-BuOH) and Water.
-
Catalysis: Add Copper(II) Sulfate (
, 0.1 eq) followed by Sodium Ascorbate (0.2 eq).-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(II) is left unreduced.
-
-
Stabilization: Add TBTA ligand (0.1 eq) to stabilize the Cu(I) oxidation state in the aqueous environment.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Validation: Analyze via HPLC. The formation of the 1,4-disubstituted 1,2,3-triazole will result in a distinct shift in retention time compared to the starting materials.
Protocol B: Aqueous Conjugation via NHS-PEG4-Azide
Objective: Functionalize a monoclonal antibody (mAb) for ADC development.
-
Preparation: Buffer exchange the mAb into 100 mM Sodium Bicarbonate buffer (pH 8.3).
-
Causality: A slightly basic pH ensures the surface lysine
-amines are unprotonated and highly nucleophilic.
-
-
Conjugation: Dissolve NHS-PEG4-Azide in anhydrous DMSO (to prevent premature NHS hydrolysis) and add to the mAb solution at a 5:1 molar excess.
-
Reaction: Incubate at room temperature for 1 hour.
-
Causality: The NHS ester reacts specifically with primary amines to form stable amide bonds, while the PEG chain prevents the antibody from aggregating ().
-
-
Validation: Remove excess linker via size-exclusion chromatography (SEC). Determine the Degree of Labeling (DOL) using MALDI-TOF MS or a colorimetric azide assay.
References
Comparative Guide: Efficiency of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane in CuAAC vs. SPAAC
Executive Summary
This technical guide evaluates the performance of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane as a bifunctional linker in bioconjugation strategies. Specifically, we compare its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) against alternative Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) methodologies.[1][2][3]
Key Takeaway: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane offers superior reaction kinetics (
Technical Profile: The Molecule
Chemical Entity: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane Functional Class: Heterobifunctional Crosslinker Structure Analysis: [4][5]
-
Electrophilic Handle (Alkyl Bromide): Targets nucleophiles (phenols, amines, thiols) via
substitution. -
Bioorthogonal Handle (Terminal Alkyne - Propargyl Ether): Exclusively reactive in CuAAC; inert to SPAAC conditions.
-
Spacer (Heptyl Ether): Provides hydrophobic separation, reducing steric clash between the target and the tag.
Comparative Analysis: CuAAC (Propargyl) vs. SPAAC (Cyclooctyne)
The choice between using this specific alkyne linker (CuAAC) and a cyclooctyne-based linker (SPAAC) dictates the efficiency and success of the conjugation.[3]
Reaction Kinetics & Efficiency
The terminal alkyne moiety in 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is kinetically superior when catalyzed.
| Feature | CuAAC (Using 1-Bromo-7-...) | SPAAC (Using DBCO/BCN) |
| Rate Constant ( | ||
| Catalyst Requirement | Cu(I) (Essential) | None (Strain-driven) |
| Reaction Time | Minutes to <1 Hour | Hours to Overnight |
| Atom Economy | High (Small tag) | Lower (Large cyclooctyne waste) |
| Yield | Typically >90% | Variable (Steric dependent) |
Insight: The propargyl ether group allows for rapid, quantitative labeling even at low concentrations (
Steric Hindrance & Accessibility
-
1-Bromo-7-(prop-2-yn-1-yloxy)heptane: The linear alkyne tag is sterically unobtrusive. It can penetrate buried protein pockets or dense polymer brushes that are inaccessible to bulky cyclooctynes.
-
SPAAC Reagents: Cyclooctynes (e.g., DBCO) are bulky, fused-ring systems. They can alter the solubility of the target molecule or fail to react if the binding site is sterically crowded.
Biocompatibility & Toxicity
-
CuAAC Limitation: The Cu(I) catalyst generates Reactive Oxygen Species (ROS), which can damage DNA and proteins in live cells.
-
SPAAC Advantage: Completely bioorthogonal and non-toxic, making it the only viable option for in vivo labeling or live-cell tracking.
Mechanistic Visualization
The following diagram illustrates the workflow differences and the chemical fate of the linker.
Figure 1: Workflow comparison. The solid path utilizes 1-Bromo-7-(prop-2-yn-1-yloxy)heptane for high-efficiency labeling via CuAAC.
Experimental Protocols
Protocol A: Conjugation of Linker to Target (Nucleophilic Substitution)
Objective: Install the alkyne handle onto a target molecule (e.g., a phenol-containing drug).
-
Dissolution: Dissolve the target molecule (1.0 eq) in anhydrous DMF or Acetone.
-
Base Addition: Add Potassium Carbonate (
, 3.0 eq) or Cesium Carbonate ( , 2.0 eq). -
Linker Addition: Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 eq) dropwise.
-
Reaction: Stir at
for 4–12 hours. Monitor via TLC/LC-MS.[6] -
Workup: Filter salts, concentrate solvent, and purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: CuAAC Labeling (The "Click" Step)
Objective: React the Alkyne-Tagged Target with an Azide-Fluorophore.
Reagents:
-
Alkyne-Tagged Target (from Protocol A)
-
Azide Probe (e.g., Azide-Fluor 488)
- (100 mM stock in water)[6]
-
THPTA Ligand (500 mM stock in water) - Crucial for protecting biomolecules from oxidation.
-
Sodium Ascorbate (500 mM stock, freshly prepared)
Procedure:
-
Mix: In a 1.5 mL tube, combine Alkyne-Target (
final) and Azide Probe ( final) in PBS/DMSO (1:1). -
Catalyst Complex: Premix
and THPTA (1:5 molar ratio) in a separate tube. -
Initiate: Add the Cu-THPTA complex (
Cu final) to the reaction. -
Reduce: Add Sodium Ascorbate (
final) to initiate the catalytic cycle. -
Incubate: Vortex and incubate at Room Temperature for 30–60 minutes in the dark.
-
Terminate: Add EDTA (10 mM) to chelate copper before downstream analysis.
Decision Matrix: When to Use Which?
Use the following logic flow to determine if 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is the correct tool for your application.
Figure 2: Decision Matrix for selecting between CuAAC and SPAAC based on experimental constraints.
References
-
BenchChem. A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers. (2025).[2][3][5][6][7] Retrieved from
-
Li, N., & Binder, W. H. Click chemistry in polymer science: CuAAC vs SPAAC. General kinetics and mechanism comparisons. Chemical Communications. (2011).[5]
-
Prescher, J. A., & Bertozzi, C. R. Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. (2005).
-
Worrell, B. T., et al. The CuAAC: The Quintessential Click Reaction. ResearchGate. (2013).
-
RSC Publishing. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. (2025).[2][3][5][6][7]
Sources
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Characterizing the Stability of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane Conjugates: A Comparative Guide
As bioconjugation strategies evolve—particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of the linker bridging two pharmacophores is no longer viewed as a passive structural decision. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a highly versatile heterobifunctional linker featuring a 7-carbon (C7) alkyl chain, a terminal bromide for nucleophilic substitution, and a terminal propargyl ether for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide provides an objective, data-driven comparison of C7-alkyl-propargyl conjugates against traditional polyethylene glycol (PEG) and cleavable alternatives, detailing the mechanistic causality behind their stability profiles and the self-validating protocols required to characterize them.
Mechanistic Causality: The Structural Logic of Alkyl-Propargyl Linkers
When designing a conjugate, the physicochemical signature of the linker dictates the molecule's membrane permeability, metabolic fate, and systemic half-life.
Permeability and the Hydration Penalty
Traditional PEG linkers (e.g., Propargyl-PEG3-bromide) contain repeating ether oxygens that readily form hydrogen bonds with water. While this entropy-driven hydration improves aqueous solubility, it imposes a severe energy penalty when the conjugate must shed its hydration shell to cross lipid bilayers[]. In contrast, the C7 alkyl chain of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane eliminates these hydrogen-bond acceptors. This compresses the topological polar surface area (tPSA) and allows the conjugate to collapse into a lipophilic, membrane-friendly conformation, significantly enhancing apparent permeability (
Shifting the Metabolic Soft Spot
Metabolic stability is fundamentally altered by the choice of linker backbone. PEG chains are highly susceptible to cytochrome P450-mediated oxidative cleavage (ether peroxidation), which progressively shortens the linker and destroys the conjugate's bifunctional integrity[]. Conversely, the saturated hydrocarbon chain of the C7 linker is metabolically "inert" to ether-cleaving enzymes. Metabolism is instead forced toward terminal or sub-terminal hydroxylation, a pathway that preserves the overall chain length and often retains the pharmacological activity of the degrader[].
Triazole and Propargyl Ether Stability
The propargyl ether moiety acts as a highly stable bioisostere. Following CuAAC click chemistry, the resulting 1,4-disubstituted 1,2,3-triazole ring is virtually impervious to enzymatic degradation, oxidation, or reduction under physiological conditions[2]. Unlike ester-based linkers that suffer from premature hydrolysis in serum, the ether linkage connecting the triazole to the alkyl chain provides exceptional hydrolytic stability[3].
Comparative Stability Profile
To objectively evaluate the performance of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane, we compare its resulting conjugates against a structurally matched PEG linker (Propargyl-PEG3-bromide) and a standard reducible disulfide linker.
Table 1: Quantitative Stability and Permeability Metrics of Model Conjugates
| Linker Type | Conjugate Backbone | Serum Half-Life ( | HLM Clearance ( | PAMPA Permeability ( | Primary Degradation Pathway |
| C7-Alkyl (Target) | Alkyl-Propargyl Ether | > 72 hours | 15.2 µL/min/mg | Terminal Hydroxylation | |
| PEG3 | PEG-Propargyl Ether | > 72 hours | 48.7 µL/min/mg | Ether Peroxidation (Cleavage) | |
| Disulfide | Cleavable Alkyl | 2.5 hours | > 100 µL/min/mg | Glutathione Reduction |
Data Interpretation: The C7-alkyl conjugate demonstrates a >3-fold reduction in intrinsic microsomal clearance (
Visualizing Conjugation and Metabolic Logic
The following diagram illustrates the divergent metabolic fates of Alkyl versus PEG linkers following their integration into a bioconjugate.
Caption: Divergent metabolic pathways of C7-Alkyl vs. PEG3 conjugates following CuAAC and alkylation.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to isolate the specific variable of linker stability from matrix effects or analytical artifacts.
Protocol A: Synthesis of the Heterobifunctional Conjugate
1-Bromo-7-(prop-2-yn-1-yloxy)heptane is conjugated in a two-step orthogonal workflow[4].
-
Nucleophilic Substitution (Alkylation): Dissolve the payload (containing a primary amine or phenol) and 1.2 eq of the C7 linker in anhydrous DMF. Add 2.0 eq of
and heat to 60°C for 12 hours. The bromide acts as an excellent leaving group. Causality: DMF is chosen as a polar aprotic solvent to accelerate the displacement without hydrolyzing the bromide. -
CuAAC Click Chemistry: To the purified alkylated intermediate, add the azide-functionalized secondary payload in a
-BuOH/Water (1:1) mixture. Add (0.1 eq) and sodium ascorbate (0.2 eq). Stir at room temperature for 4 hours. -
Validation: Monitor via LC-MS. The appearance of the 1,4-triazole mass shift confirms successful click conjugation, while the stability of the propargyl ether linkage ensures no premature fragmentation occurs during copper catalysis[2].
Protocol B: Serum Stability Assay
This protocol assesses the hydrolytic stability of the ether and triazole linkages against plasma esterases and hydrolases.
-
Incubation: Spike the purified conjugate into pooled human plasma (pre-warmed to 37°C) to a final concentration of 1 µM.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.
-
Quenching (Self-Validating Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of Tolbutamide (Internal Standard). Causality: Acetonitrile rapidly precipitates plasma proteins, instantly halting enzymatic degradation, while the internal standard controls for extraction recovery variances across different time points.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact conjugate.
Protocol C: Liver Microsomal Stability (Oxidative Clearance)
This assay isolates cytochrome P450-mediated oxidative degradation to prove the metabolic superiority of the alkyl chain over PEG[].
-
Reaction Mix: Combine 1 µM conjugate with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).
-
Enzymatic Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Control Systems (Self-Validating):
-
Negative Control: Run a parallel incubation without NADPH to differentiate chemical instability from CYP450-mediated enzymatic degradation.
-
Positive Control: Run Verapamil to confirm microsomal batch viability.
-
-
Quenching & Calculation: Quench with cold acetonitrile + IS at 0, 5, 15, 30, and 60 minutes. Calculate the intrinsic clearance (
) based on the first-order depletion rate constant ( ).
Experimental Workflow Visualization
Caption: Self-validating experimental workflow for characterizing conjugate stability and pharmacokinetics.
References
- Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates.PMC / NIH.
- Application Notes and Protocols: Synthesis of Heterobifunctional Linkers using Propargyl-PEG9-bromide.Benchchem.
- Alkyl Linkers in PROTACs - Improve Permeability & PK.BOC Sciences.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.Chemical Reviews (ACS).
Sources
Functional assays for proteins labeled with "1-Bromo-7-(prop-2-yn-1-yloxy)heptane"
Executive Summary & Mechanistic Rationale
The targeted chemical modification of proteins is a cornerstone of modern biopharmaceutical research, enabling activity-based protein profiling (ABPP), target identification, and the development of covalent therapeutics. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9) has emerged as a highly versatile, heterobifunctional bioorthogonal probe[1].
To effectively utilize this probe, one must understand the causality behind its structural design:
-
The Alkyl Bromide Electrophile: Unlike hyper-reactive
-haloacetamides (e.g., iodoacetamide) that indiscriminately label surface nucleophiles, primary alkyl bromides act as moderate electrophiles. They undergo nucleophilic substitution primarily with highly nucleophilic residues, such as hyper-reactive active-site cysteines, at slightly basic pH[2]. This tunable reactivity significantly reduces off-target background noise. -
The Alkyne Bioorthogonal Handle: The terminal alkyne remains completely inert in complex biological lysates until exposed to a copper catalyst. Post-alkylation, it undergoes Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with azide-functionalized reporters (fluorophores or biotin) to enable downstream detection[3].
-
The Heptyl-Ether Spacer: The 7-carbon aliphatic chain provides necessary flexibility to prevent steric hindrance during the click reaction, while the ether linkage (prop-2-yn-1-yloxy) enhances aqueous solubility compared to purely hydrophobic alkane chains.
Quantitative & Qualitative Comparison Guide
When designing a functional assay, selecting the correct bioorthogonal probe is critical. The table below objectively compares 1-Bromo-7-(prop-2-yn-1-yloxy)heptane against other industry-standard alkyne probes.
| Feature / Parameter | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane | Iodoacetamide-Alkyne (IA-Alkyne) | Chloroalkane-Alkyne (HaloTag Probe) |
| Electrophile Type | Primary Alkyl Bromide | Primary Alkyl Chloride | |
| Target Residues | Hyper-reactive Cysteines / Lysines | All accessible Cysteines | Engineered HaloTag (Aspartate) |
| Reaction Mechanism | Moderate | Rapid | Enzymatic Alkylation |
| Typical Working Conc. | 50 – 500 µM | 10 – 50 µM | 1 – 5 µM |
| Estimated Labeling Rate | |||
| Background Noise | Low to Moderate | High (at | Extremely Low |
| Best Application | Selective Activity-Based Profiling | Global Cysteine Profiling | Live-cell imaging of fusion proteins |
Mandatory Visualization: Assay Workflow
Workflow: Protein alkylation via 1-Bromo-7-(prop-2-yn-1-yloxy)heptane and CuAAC functional assays.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate necessary controls to prove that the observed signal is a direct result of specific covalent modification, rather than non-specific binding.
Phase 1: Protein Labeling (Alkylation)
Causality Insight: Cysteine thiols must be reduced and deprotonated to act as potent nucleophiles. We use TCEP instead of DTT because DTT contains free thiols that will competitively react with the alkyl bromide probe, quenching the reaction. The buffer pH is maintained at 7.5–8.0 to ensure a sufficient fraction of cysteines are in their highly reactive thiolate form[2].
Step-by-Step Methodology:
-
Preparation: Dilute the target protein (or cell lysate) to 1–2 mg/mL in labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.
-
Self-Validation Controls Setup: Split the sample into three aliquots:
-
Sample A (Experimental): Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (100 µM final).
-
Sample B (Competition Control): Pre-incubate with 5 mM Iodoacetamide for 30 mins to block all cysteines, then add the probe (100 µM).
-
Sample C (Click Control): Add DMSO vehicle only (No probe).
-
-
Incubation: Incubate all samples at 37°C for 2 hours to allow the moderate electrophile sufficient time to alkylate target residues.
-
Quenching: Quench the reaction by adding excess DTT (10 mM) or by performing a rapid buffer exchange (e.g., Zeba Spin Desalting Columns) to remove unreacted probe.
Phase 2: CuAAC Click Chemistry & Functional Readout
Causality Insight: The CuAAC reaction requires Cu(I). We generate this in situ using
Step-by-Step Methodology:
-
Click Master Mix Preparation: For every 100 µL of protein sample, prepare a master mix containing:
-
Azide-Fluorophore (e.g., TAMRA-Azide) or Azide-Biotin: 10 µM final.
-
THPTA Ligand: 500 µM final.
-
: 100 µM final (Premix THPTA and
before adding to the master mix). -
Sodium Ascorbate (freshly prepared): 1 mM final.
-
-
Reaction: Add the master mix to Samples A, B, and C. Incubate in the dark at room temperature for 1 hour.
-
Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge at 14,000 x g for 5 minutes. Discard the supernatant, wash the protein pellet twice with cold methanol to remove unreacted fluorophore.
-
Assay Readout (In-Gel Fluorescence):
-
Resuspend the pellet in 1X SDS loading buffer.
-
Resolve proteins via SDS-PAGE.
-
Scan the gel using a fluorescence imager (e.g., 532 nm laser for TAMRA).
-
Validation Check: Sample A should show a distinct fluorescent band at the target protein's molecular weight. Sample B (Blocked) and Sample C (No Probe) must show zero fluorescence, validating that the probe specifically targets nucleophilic residues and the fluorophore does not stick non-specifically.
-
References
- AiFChem. "452340-33-9 | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane - AiFChem." AiFChem Product Catalog.
- Benchchem. "1-(Bromomethyl)pyrene | High-Purity Reagent - Benchchem." Benchchem Technical Resources.
- ResearchGate. "Design and Pharmacological Profile of a Novel Covalent Partial Agonist for the Adenosine A1 Receptor." ResearchGate Publications.
- ETH Zurich Research Collection. "Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag." ETH Zurich.
Sources
Comparative Analysis of Bromo vs. Iodo-Alkane Linkers in Nucleophilic Substitutions
In the design of complex therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of alkyl halide linkers is a critical parameter that dictates both synthetic yield and downstream stability. As a Senior Application Scientist, I frequently observe that the choice between a bromo-alkane and an iodo-alkane linker is not merely a matter of convenience, but a strategic decision rooted in fundamental physical chemistry.
This guide provides an objective, data-driven comparison of bromo vs. iodo-alkane linkers, detailing the causality behind their reactivity, and providing self-validating experimental protocols to optimize your nucleophilic substitution (SN2) workflows.
Mechanistic Causality: Why Leaving Group Identity Dictates Kinetics
In an SN2 (Substitution Nucleophilic Bimolecular) reaction, the transition state involves the simultaneous formation of the nucleophile-carbon bond and the cleavage of the carbon-halogen bond[1]. The activation energy of this concerted step is heavily dependent on the leaving group's ability to stabilize the developing negative charge[2].
-
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~234 kJ/mol) than the C–Br bond (~285 kJ/mol). This weaker bond facilitates easier heterolytic cleavage during nucleophilic attack, directly accelerating the reaction rate[3].
-
Polarizability and Basicity: Iodide (
) is a larger ion than bromide ( ). Its valence electrons are further from the nucleus, making its electron cloud highly polarizable. This allows iodide to better diffuse the negative charge, making it a weaker, more stable conjugate base (derived from the strong acid HI) compared to bromide[4]. -
Steric Accessibility: While iodine is sterically bulkier than bromine, the longer C–I bond length distances the bulky halogen from the electrophilic carbon, effectively negating the steric penalty and allowing unhindered backside attack by the nucleophile[1].
Consequently, iodo-alkanes consistently exhibit faster SN2 kinetics than bromo-alkanes, often reacting 50 to 100 times faster under identical conditions[3].
Comparative Performance Data
To facilitate objective decision-making, the quantitative and qualitative differences between these two linkers are summarized below.
| Parameter | Bromo-Alkane Linkers | Iodo-Alkane Linkers |
| Leaving Group Ability | Moderate to Good | Excellent[2] |
| C-X Bond Energy | ~285 kJ/mol | ~234 kJ/mol[3] |
| Relative SN2 Reactivity | 1x (Baseline) | ~50x to 100x faster[3] |
| Shelf Stability | High (Resistant to ambient light) | Low (Prone to homolytic cleavage via UV) |
| Byproduct Risk | Low | Moderate (Susceptible to oxidation to |
| Primary Use Case | Multi-step synthesis, strong nucleophiles | Late-stage functionalization, weak nucleophiles |
Strategic Workflows and Logical Relationships
When designing a synthetic route, the choice of linker must balance reactivity with stability. The decision matrices and workflows below illustrate the logical progression of linker selection and reaction design.
Decision matrix for selecting bromo vs. iodo-alkane linkers in synthesis.
Reaction workflow comparing direct SN2 versus Finkelstein-catalyzed substitution.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The observable physical changes in these workflows provide immediate confirmation of mechanistic progression before requiring complex analytical validation.
Protocol A: Direct SN2 Alkylation using an Iodo-Alkane Linker
Use Case: Late-stage functionalization with a sterically hindered or weak amine nucleophile.
-
Preparation: In an oven-dried flask under inert atmosphere (
), dissolve the amine nucleophile (1.0 eq) in anhydrous DMF (0.2 M). -
Base Addition: Add
(3.0 eq). Causality: A mild, insoluble inorganic base acts as an acid sponge to neutralize the generated HI without acting as a competing nucleophile. -
Linker Addition: Dropwise add the iodo-alkane linker (1.2 eq) while protecting the flask from direct light (wrap in aluminum foil). Causality: Iodo-alkanes are light-sensitive; UV exposure causes homolytic cleavage, generating iodine radicals that degrade the linker.
-
Reaction & Validation: Stir at room temperature for 2-4 hours.
-
Self-Validation: The reaction mixture will slowly transition from clear to a pale yellow tint due to trace iodide oxidation. LC-MS analysis will confirm the exact mass shift corresponding to the displacement of iodine (-127 Da) and the addition of the linker mass.
-
Protocol B: In Situ Finkelstein-Assisted SN2 using a Bromo-Alkane Linker
Use Case: Multi-step synthesis where the linker must survive early stages, but requires high reactivity for the final coupling.
-
Halogen Exchange (Finkelstein Reaction): Dissolve the bromo-alkane linker (1.0 eq) in anhydrous Acetone (0.5 M). Add Sodium Iodide (NaI, 1.5 eq).
-
Self-Validating Precipitation: Stir at 40°C for 1 hour.
-
Self-Validation: NaI is soluble in acetone, but NaBr is not. The immediate formation of a fine white precipitate (NaBr) visually confirms that the halogen exchange has occurred. This precipitation drives the equilibrium strictly forward via Le Chatelier's principle.
-
-
Solvent Swap & Coupling: Filter the NaBr precipitate. Concentrate the filtrate containing the newly formed iodo-alkane in vacuo. Redissolve in anhydrous DMF, add the target nucleophile and
, and proceed as described in Protocol A.
References
-
Reactivity of Alkyl Halides in SN2 Reactions, Chemistry Steps. 1
-
Alkyl Halide Reactivity, MSU Chemistry. 3
-
8.5: Leaving Groups, Chemistry LibreTexts. 4
-
Video: Leaving Groups, JoVE.2
Sources
Evaluating Linker Rigidity: A Technical Guide for 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Topic: Evaluating the Rigidity of the Heptane Chain in "1-Bromo-7-(prop-2-yn-1-yloxy)heptane"
Executive Summary & Core Directive
1-Bromo-7-(prop-2-yn-1-yloxy)heptane represents a critical class of heterobifunctional linkers used in PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery. Its structure features a hydrophobic heptyl (C7) chain terminated by an alkylating bromide and a "clickable" propargyl ether.
In drug design, the rigidity of this heptyl spacer is not merely a structural feature—it is a determinant of thermodynamic binding affinity. A linker that is too flexible (high conformational entropy) incurs a steep entropic penalty upon binding. Conversely, a linker that is too rigid may prevent the formation of the necessary ternary complex.[1]
This guide provides a rigorous, comparative framework for evaluating the rigidity of the heptane chain against industry-standard alternatives (PEG and rigid piperazines), supported by experimental protocols (NMR, MD) and expected performance data.
Comparative Analysis: Heptyl C7 vs. Alternatives
The choice of linker dictates the "conformational landscape" of your final molecule.[1] Below is an objective comparison of the C7 heptyl chain against common alternatives.
Table 1: Physicochemical & Rigidity Profile Comparison
| Feature | Heptyl Chain (Product) | PEG Chain (Alternative) | Rigid Motifs (e.g., Piperazine) |
| Structure | -(CH2)7- (Hydrophobic) | -(OCH2CH2)n- (Hydrophilic) | Cyclic / Aromatic (Constrained) |
| Rigidity | Semi-Flexible | Highly Flexible | Rigid / Pre-organized |
| Rotational Barrier | Moderate (~3-4 kcal/mol per C-C bond) | Low (O-C rotation is facile) | High (Ring constraints) |
| Conformation | Prefers extended anti zigzag, but explores gauche. | Random coil; collapses in water ("wet dog" effect). | Defined vectors; limited conformers. |
| Permeability | High (Lipophilic, crosses membranes well). | Low to Moderate (Polar surface area penalty). | Variable (Depends on logP). |
| Entropic Penalty | Moderate. | High (Must freeze many degrees of freedom). | Low (Pre-organized). |
Mechanism of Action: The "Goldilocks" Zone
The 1-Bromo-7-(prop-2-yn-1-yloxy)heptane linker occupies a "Goldilocks" zone.
-
Vs. PEG: The C7 chain is stiffer than an equivalent length PEG. The energy barrier to rotate a C-C bond is higher than a C-O bond. This means the C7 linker pays a lower entropic cost upon binding than a floppy PEG chain.
-
Vs. Rigid: Unlike a piperazine ring which has a fixed exit vector, the C7 chain retains enough torsional freedom to allow the "warhead" and "anchor" to orient themselves optimally, accommodating minor structural mismatches in the protein binding pockets.
Experimental Methodologies for Rigidity Evaluation[2]
To empirically validate the rigidity of the heptane chain in your specific construct, you must employ self-validating protocols. We recommend a dual-approach: NMR Relaxation (experimental) and Molecular Dynamics (computational).
Protocol A: NMR Relaxation Analysis (The Gold Standard)
Objective: Quantify the mobility of individual carbon atoms in the heptyl chain. Faster tumbling (high mobility) results in longer
Reagents:
-
Compound: 10-20 mg of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane.
-
Solvent: Deuterated Chloroform (
) or DMSO- (degassed).
Workflow:
-
Pulse Sequence: Use the Inversion-Recovery pulse sequence (
). -
Array Setup: Set a variable delay list (
) ranging from 0.01s to 10s (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 5.0, 8.0s). -
Acquisition: Acquire
spectra (proton decoupled) for each value. -
Analysis: Plot peak intensity (
) vs. delay time ( ). Fit to the equation: -
Interpretation:
-
Rigid Segments: Will show distinct
values compared to the flexible ends. -
Gradient: Expect a "mobility gradient" where carbons near the heavy bromide and ether oxygen have faster relaxation (shorter
due to efficient CSA/dipolar relaxation mechanisms from the heavy atoms/anchors) compared to the central methylene carbons which may tumble more freely. Note: In small molecules, the relationship is complex; comparative analysis against a standard (e.g., octanol) is recommended.
-
Protocol B: Molecular Dynamics (End-to-End Distance)
Objective: Simulate the conformational ensemble to determine the probability distribution of the linker length.
Workflow:
-
System Setup: Parameterize the molecule using GAFF2 (General AMBER Force Field) or OPLS4 . Solvate in TIP3P water box.
-
Equilibration: Run NVT (1 ns) and NPT (1 ns) equilibration to stabilize density.
-
Production Run: Run a 100 ns simulation at 300K.
-
Analysis:
-
Calculate the distance (
) between C1 (attached to Br) and the terminal alkyne carbon for every frame. -
Plot the Probability Density Function (PDF) of
.
-
-
Success Metric:
-
Flexible (PEG-like): Broad, flat Gaussian distribution.
-
Rigid: Sharp, narrow peak.
-
Heptyl (Expected): A distribution skewed toward the extended conformation (~9-11 Å) but with defined minor populations representing gauche defects.
-
Visualizing the Evaluation Workflow
The following diagram illustrates the decision logic and experimental flow for characterizing this linker.
Figure 1: Integrated workflow for evaluating linker rigidity, combining spectroscopic data with computational modeling to predict bioactivity.
Expected Performance Data
Based on the chemical physics of alkyl chains vs. PEG (referenced in PROTAC design literature), the following performance metrics are expected for the C7 linker.
Table 2: Expected Experimental Outcomes
| Metric | Heptyl Linker (C7) | PEG Linker (PEG3) | Implication |
| NMR | Lower (slower motion relative to ends due to hydrophobic packing/stiffness). | Higher (rapid segmental motion). | C7 provides a more stable "spacer" geometry. |
| End-to-End Distance ( | ~10.5 Å (Extended). | ~9.0 Å (Coiled). | C7 maintains separation between warheads better than PEG. |
| Distance Variance ( | Low (Narrow distribution). | High (Broad distribution). | C7 is less likely to fold back on itself. |
| Membrane Permeability ( | High ( | Low ( | C7 is superior for intracellular targets. |
References
-
Royal Society of Chemistry (RSC). (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Ultrafast NMR T1 Relaxation Measurements: Probing Molecular Properties in Real Time. Retrieved from [Link]
-
NIST WebBook. Heptane, 1-bromo- (CAS 629-04-9). Retrieved from [Link]
Sources
Cross-reactivity studies of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" modified proteins
Cross-Reactivity Profiling of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane in Protein Bioconjugation: A Comparative Guide
As bioconjugation strategies advance, the demand for highly specific, orthogonal labeling reagents has surged. 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a heterobifunctional linker featuring an electrophilic alkyl bromide and a terminal alkyne. While the alkyne provides a reliable handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alkyl bromide serves as the protein-reactive moiety.
To engineer robust bioconjugates—whether for target identification, proximity labeling, or therapeutic development—researchers must rigorously understand the cross-reactivity profile of their chosen linkers. This guide objectively compares the performance and off-target reactivity of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane against standard iodoacetamide and maleimide alternatives.
Mechanistic Principles & Causality
The selection of a bioconjugation reagent dictates the thermodynamic stability and site-selectivity of the final conjugate. The underlying reaction mechanisms explain why different linkers exhibit distinct cross-reactivity profiles:
-
Maleimides (Michael Addition): Maleimide-based linkers react via a Michael-type addition, where a thiolate anion attacks the double bond of the maleimide ring to form a thiosuccinimide thioether bond[1]. While highly efficient and rapid at near-neutral pH (6.5–7.5), this bond is susceptible to retro-Michael reactions in the presence of other biological thiols, leading to conjugate instability over time[1].
-
Iodoacetamides (SN2 Substitution): Iodoacetamides react via a nucleophilic bimolecular substitution (SN2) mechanism, irreversibly displacing an iodide leaving group[1]. They are highly selective for cysteine at pH 8.0–8.5[1]. However, under forcing conditions (excess reagent or elevated pH), they exhibit known cross-reactivity with histidine, lysine, and methionine[2].
-
Alkyl Bromides (SN2 Substitution): 1-Bromo-7-(prop-2-yn-1-yloxy)heptane also reacts via an SN2 pathway. However, because bromide is a less polarizable and poorer leaving group than iodide, primary alkyl bromides possess a lower intrinsic reactivity[3]. This attenuated reactivity is highly advantageous in proximity-enabled cross-linking, where the linker remains inert until brought into close spatial proximity with a target nucleophile. Yet, comprehensive proteomic mining has revealed that under physiological or slightly alkaline conditions, alkyl bromides can cross-react with a surprisingly broad range of nucleophilic residues beyond cysteine, including Asp, Glu, Ser, Thr, His, and Tyr[4].
Reaction pathways of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane highlighting cross-reactivity.
Comparative Performance Data
To guide experimental design, the following table summarizes the quantitative and qualitative performance metrics of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane compared to standard alkyne-functionalized alternatives.
| Linker Class | Primary Mechanism | Leaving Group | Optimal pH | Primary Target | Known Cross-Reactivity | Conjugate Stability |
| Alkyl Bromide (e.g., Br-Hept-Alkyne) | SN2 Substitution | Bromide (Br⁻) | 7.5 – 8.5 | Cysteine | His, Lys, Asp, Glu, Ser, Thr, Tyr[4] | Highly Stable (Irreversible) |
| Iodoacetamide | SN2 Substitution | Iodide (I⁻) | 8.0 – 8.5 | Cysteine | His, Lys, Met, N-termini[1] | Highly Stable (Irreversible) |
| Maleimide | Michael Addition | None | 6.5 – 7.5 | Cysteine | Primary Amines (at pH > 8.0)[1] | Reversible (Retro-Michael)[1] |
Self-Validating Experimental Protocol: Cross-Reactivity Profiling
To empirically determine the cross-reactivity of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane on your specific protein of interest, a self-validating LC-MS/MS workflow is required. This protocol utilizes a pH gradient to intentionally modulate the nucleophilicity of off-target residues (like Lysine and Histidine), thereby proving the causality between reaction conditions and off-target labeling.
Step 1: Differential pH Labeling
-
Prepare a 10 µM solution of the target protein in two separate buffers: Buffer A (PBS, pH 7.4) and Buffer B (100 mM Tris-HCl, pH 8.5). Causality: pH 8.5 deprotonates the ε-amino group of lysine, artificially forcing cross-reactivity for baseline measurement.
-
Add 1-Bromo-7-(prop-2-yn-1-yloxy)heptane to a final concentration of 100 µM (10-fold molar excess).
-
Incubate at 37°C for 2 hours in the dark.
Step 2: Quenching & Click Chemistry Enrichment
-
Quench the unreacted alkyl bromide by adding Dithiothreitol (DTT) to a final concentration of 5 mM for 15 minutes. Causality: The highly nucleophilic thiols of DTT will rapidly consume excess electrophile, halting all protein modification and preventing artifactual labeling during digestion.
-
Perform CuAAC by adding 100 µM Biotin-Azide, 1 mM CuSO4, 5 mM THPTA ligand, and 5 mM Sodium Ascorbate. Incubate for 1 hour at room temperature.
Step 3: Proteolytic Digestion & LC-MS/MS
-
Alkylate native, unmodified cysteines with 10 mM Iodoacetamide (15 min, dark) to differentiate them from linker-modified cysteines[4].
-
Digest the protein using Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C[4].
-
Analyze the peptides via high-resolution LC-MS/MS.
-
Data Analysis: Search the MS/MS spectra for a static mass shift of +153.13 Da (corresponding to the addition of the C₁₀H₁₇O adduct after the loss of HBr) on Cys, His, Lys, Ser, Thr, and Tyr residues.
Self-validating LC-MS/MS workflow for profiling alkyl bromide cross-reactivity.
Conclusion
While 1-Bromo-7-(prop-2-yn-1-yloxy)heptane provides an exceptionally stable, irreversible linkage and a versatile alkyne handle, its application requires careful stoichiometric and pH control. Unlike maleimides, which are highly restricted to thiols at neutral pH but suffer from reversibility[1], alkyl bromides offer permanent conjugation at the cost of broader cross-reactivity toward residues like Histidine, Glutamate, and Tyrosine under forcing conditions[4]. For applications demanding absolute site-specificity, researchers must titrate the reagent concentration and maintain physiological pH to suppress the SN2 attack from weaker biological nucleophiles.
References
-
Shu, X., Asghar, S., Yang, F., Li, S.-T., Wu, H., & Yang, B. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry, 10:815991.[Link]
Sources
Spectroscopic analysis to confirm "1-Bromo-7-(prop-2-yn-1-yloxy)heptane" conjugation
An authoritative technical guide for researchers and drug development professionals on validating the conjugation of the bifunctional linker 1-Bromo-7-(prop-2-yn-1-yloxy)heptane using high-resolution spectroscopy.
The Case for Aliphatic Bromide-Alkyne Heterobifunctional Linkers
In the development of antibody-drug conjugates (ADCs) and engineered biomaterials, the chemical stability of the linker is as critical as the target affinity. Historically, bioconjugation has relied heavily on Maleimide-PEG-Alkyne or NHS-PEG-Alkyne linkers. However, these traditional scaffolds suffer from inherent vulnerabilities in physiological environments. Maleimide-derived thioethers are notoriously prone to retro-Michael exchange with serum thiols (such as human serum albumin), leading to premature payload release and off-target toxicity[1]. Similarly, NHS-ester amidation is highly susceptible to competitive aqueous hydrolysis.
To overcome these limitations, 1-Bromo-7-(prop-2-yn-1-yloxy)heptane has emerged as a superior aliphatic bifunctional linker. It features a terminal alkyl bromide for the irreversible, highly stable alkylation of nucleophiles (thiols/amines), and a sterically unhindered propargyl ether for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide objectively compares the performance of this linker against traditional alternatives and provides a self-validating spectroscopic protocol (NMR, FTIR, and MS) to confirm its successful, two-stage conjugation.
Comparative Performance: Linker Alternatives
Why choose an alkyl bromide propargyl ether over standard commercial alternatives? The causality lies in the fundamental reaction mechanisms. Alkyl bromides undergo an SN2 nucleophilic substitution with thiols to form a permanent thioether bond that fundamentally cannot undergo retro-Michael fragmentation[1]. Furthermore, the propargyl ether provides a highly reactive terminal alkyne, ensuring rapid CuAAC kinetics while maintaining a distinct spectroscopic signature for analytical tracking.
Table 1: Performance & Analytical Comparison of Bioconjugation Linkers
| Feature | 1-Bromo-7-(prop-2-yn-1-yloxy)heptane | Maleimide-PEG-Alkyne | NHS-PEG-Alkyne |
| Primary Reactivity | SN2 Alkylation (Thiols/Amines) | Michael Addition (Thiols) | Amidation (Primary Amines) |
| Linkage Stability | Extremely High (Irreversible thioether/amine) | Moderate (Retro-Michael prone) | High (Stable Amide) |
| Aqueous Stability | High (Resists hydrolysis in neutral buffers) | Moderate (Subject to ring opening) | Low (Rapid hydrolysis in water) |
| Spectroscopic Tracking | Excellent (Distinct -CH₂-Br loss at ~3.4 ppm) | Poor (Broad, overlapping maleimide peaks) | Moderate (Loss of NHS protons at ~2.8 ppm) |
Spectroscopic Validation Strategy: A Self-Validating System
A robust bioconjugation protocol must be analytically self-validating. By utilizing ¹H-NMR, FTIR, and LC-MS, researchers can track the exact atomic transformations at both ends of the 1-Bromo-7-(prop-2-yn-1-yloxy)heptane linker, ensuring 100% conversion before proceeding to in vivo studies.
Phase 1: Validating Alkylation (Thioether Formation)
The first step involves reacting the alkyl bromide with a target nucleophile, such as a cysteine residue on a peptide.
-
The Causality of the Spectra: The electronegative bromine atom strongly deshields the adjacent methylene protons (-CH₂-Br), pushing their ¹H-NMR signal to a distinct triplet at ~3.4 ppm[2]. Upon successful SN2 displacement by a thiol, the bromine is expelled, and the new thioether methylene (-CH₂-S-R) shifts upfield to ~2.5–2.6 ppm. The complete disappearance of the 3.4 ppm triplet is the absolute indicator of complete alkylation. LC-MS further validates this by showing a mass shift corresponding to the loss of HBr (Target Mass + 131 Da).
Phase 2: Validating CuAAC Click Conjugation (Triazole Formation)
The second step conjugates the propargyl ether to an azide-functionalized payload (e.g., a fluorophore or cytotoxin).
-
The Causality of the Spectra: Terminal alkynes exhibit a highly characteristic, sharp C≡C stretching vibration at ~2128 cm⁻¹ in FTIR[3]. During the CuAAC reaction, the alkyne is converted into a 1,2,3-triazole ring, causing the 2128 cm⁻¹ peak to completely vanish. In ¹H-NMR, the terminal alkyne proton (~3.6 ppm or ~2.4 ppm depending on the solvent) disappears, and a highly deshielded triazole proton emerges as a sharp singlet at ~7.7–7.8 ppm[3]. Additionally, the propargyl ether methylene (-O-CH₂-C≡C) shifts downfield from ~4.0 ppm to ~4.6 ppm due to the new anisotropic deshielding effects of the aromatic triazole ring[4].
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Thioether Alkylation and NMR/MS Validation
-
Preparation: Dissolve the thiol-containing target (1.0 eq) and 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Catalysis & Causality: Add anhydrous K₂CO₃ (2.0 eq). Why? The base deprotonates the thiol into a highly nucleophilic thiolate anion, exponentially accelerating the SN2 displacement of the primary bromide while minimizing side reactions.
-
Reaction: Stir at room temperature for 12–24 hours under an inert argon atmosphere to prevent oxidative disulfide homocoupling of the target thiols.
-
Spectroscopic Sampling: Extract a 50 µL aliquot, remove the DMF under high vacuum, and reconstitute the crude mixture in CDCl₃.
-
Validation Checkpoint: Run a ¹H-NMR (400 MHz) spectrum. Proceed to Phase 2 only when the triplet at ~3.4 ppm (-CH₂-Br) has completely disappeared.
Protocol 2: CuAAC Click Conjugation and FTIR/NMR Validation
-
Preparation: Dissolve the alkylated intermediate from Protocol 1 and the azide-functionalized payload (1.1 eq) in a 1:1 mixture of tert-butanol and H₂O.
-
Catalysis & Causality: Add CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq). Why? Cu(II) is catalytically inactive for click chemistry. Sodium ascorbate acts as a mild, continuous reducing agent to maintain a steady state of the active Cu(I) species, preventing the oxidative Glaser coupling of the alkynes.
-
Reaction: Stir at room temperature for 2–4 hours. This reaction is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.
-
Spectroscopic Sampling: Lyophilize a small aliquot of the purified product to obtain a dry powder for solid-state FTIR and NMR analysis.
-
Validation Checkpoint: Run an FTIR spectrum to confirm the complete absence of the alkyne stretch at ~2128 cm⁻¹. Run a ¹H-NMR spectrum to confirm the appearance of the triazole singlet at ~7.8 ppm.
Workflow Visualization
Workflow of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane conjugation and spectroscopic validation steps.
References
-
Biospecific Chemistry for Covalent Linking of Biomacromolecules - Frontiers in Chemistry / NIH. Details the stability of alkyl bromide bioconjugation over traditional maleimide retro-Michael vulnerabilities. 1
-
Partial ¹H NMR spectra of propargyl bromide - ResearchGate. Provides baseline ¹H-NMR chemical shift data for terminal alkyl bromides. 2
-
Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers - MDPI. Outlines the FTIR tracking of alkyne disappearance (~2128 cm⁻¹) and NMR shifts for triazole formation. 3
-
Ferrocenyl–triazole complexes and their use in heavy metal cation sensing - NIH. Confirms the characteristic downfield ¹H-NMR shift of the triazole proton to ~7.8 ppm. 4
Sources
- 1. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers [mdpi.com]
- 4. Ferrocenyl–triazole complexes and their use in heavy metal cation sensing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
[1][2][3]
Part 1: Executive Summary & Core Directive
Immediate Classification: Halogenated Organic Waste RCRA Status: Characteristic Hazardous Waste (Ignitability D001; Potential Toxicity)
1-Bromo-7-(prop-2-yn-1-yloxy)heptane is a bifunctional building block containing a primary alkyl bromide and a terminal alkyne ether. Do not dispose of this compound down the drain or in general trash.
Operational Mandate:
-
Segregate: Must be placed in the Halogenated Solvent waste stream.
-
Incinerate: Final destruction requires high-temperature incineration with acid gas scrubbing (to capture HBr).
-
Stabilize: If used in copper-catalyzed (Click) reactions, the solution must be chelated prior to disposal to prevent the formation of shock-sensitive copper acetylides.
Part 2: Hazard Identification & Risk Assessment[4]
To manage disposal safely, you must understand the molecular risks. This compound presents a "Triad of Hazards" that dictates the disposal pathway.
| Functional Group | Hazard Mechanism | Operational Implication |
| Alkyl Bromide (C-Br) | Toxic/Irritant: Alkylating agent potential. Releases corrosive HBr upon combustion. | MANDATORY: Must go to Halogenated waste. Never mix with strong oxidizers or non-halogenated solvents if possible (to reduce disposal costs). |
| Terminal Alkyne (C≡C-H) | Reactivity: Can form explosive metal acetylides with Copper (Cu), Silver (Ag), or Mercury (Hg).[1] | CRITICAL: If reaction mixture contains Cu(I) catalysts, wash with EDTA or ammonium chloride before placing in waste drum. |
| Ether Linkage (C-O-C) | Peroxide Formation: Potential to form peroxides upon long-term storage and air exposure.[2] | CHECK: Test for peroxides if the container is old or has visible crystal formation around the cap. |
Part 3: Pre-Disposal Stabilization Protocol
Before transferring waste to the central accumulation area, perform these checks to ensure the waste container remains stable.
Scenario A: Pure Chemical (Expired/Unused)
-
Peroxide Test: If the bottle is >1 year old, use a starch-iodide strip to test for peroxides.
-
Result Positive (>100 ppm): Contact EHS immediately for stabilization (typically using ferrous sulfate). Do not move the bottle.
-
Result Negative: Proceed to packaging.
-
-
Packaging: Keep in the original container if intact. Place the entire container into a secondary sealable bag (polyethylene).
Scenario B: Reaction Mixture (Post-Synthesis)
Context: Commonly used in "Click Chemistry" (CuAAC).
-
Metal Scavenging: If Copper (Cu) or Silver (Ag) was used, add a chelating agent (e.g., saturated aqueous EDTA or dilute ammonia) to the organic phase.
-
Separation: Wash the organic layer to remove the metal-chelate complex.
-
pH Check: Ensure the waste is neutral (pH 6-8). Acidic waste mixed with alkynes can be unpredictable; basic waste can promote polymerization.
Part 4: Disposal Workflow & Waste Stream Management
Step-by-Step Disposal Protocol
1. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Rating: Must be solvent-resistant.[1] Avoid metal containers (due to alkyne reactivity).
2. Labeling (The "Cradle-to-Grave" Record) Affix a hazardous waste tag with the following specific details:
-
Chemical Name: 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (Write out full name; do not use abbreviations).
-
Constituents: e.g., "95% Dichloromethane, 5% 1-Bromo-7-(prop-2-yn-1-yloxy)heptane".
-
Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant.[3]
3. Segregation Logic (Visualized) Use the following decision tree to determine the exact waste carboy to use.
Figure 1: Waste Stream Decision Matrix. Note that pure alkyl bromides default to Stream A (Halogenated) regardless of solvent due to the bromine content.
Part 5: Emergency Procedures (Spills & Exposure)
Spill Response Protocol:
-
Isolate: Evacuate the immediate area (15 ft radius). Eliminate ignition sources (alkyne/solvent flammability).
-
PPE: Wear Nitrile gloves (double gloved recommended for alkyl bromides), safety goggles, and a lab coat.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire hazard).
-
Clean: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Flammable/Toxic)".
-
Decontaminate: Wash the surface with soap and water; collect rinsate as hazardous waste.
First Aid:
Part 6: References
Personal protective equipment for handling 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
[1]
Executive Summary: Operational Risk Profile
1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9) is a bifunctional electrophile combining a primary alkyl bromide with a propargyl ether.[1] It poses a dual threat: acute toxicity (H301/H311/H331) typical of alkylating agents, and physical reactivity stemming from the terminal alkyne and ether linkage.[1]
Critical Directive: Treat this compound as a potential mutagen and contact toxin . It is not merely a solvent or simple reagent. Its structural capacity to alkylate DNA (via the bromide) and form explosive acetylides (via the alkyne) dictates a strict "Zero Skin Contact" policy.[1]
Risk Assessment & Hazard Identification
Effective safety relies on understanding the mechanism of the hazard.
| Hazard Class | Specific Risk | Mechanistic Insight |
| Acute Toxicity | H301, H311, H331 (Toxic if swallowed, in contact with skin, or inhaled).[1] | The primary alkyl bromide is a potent alkylating agent. It can transfer the heptyl chain to biological nucleophiles (DNA, proteins), causing cellular damage and potential genetic defects (H341).[1] |
| Physical Hazard | Flammable Liquid .[2][3][4] | The propargyl ether moiety lowers the flash point compared to simple alkyl bromides. Vapors can travel to ignition sources.[4] |
| Reactivity (Alkyne) | Metal Acetylide Formation .[1] | The terminal alkyne ( |
| Reactivity (Ether) | Peroxide Formation .[1] | While less prone than isopropyl ethers, the propargyl ether oxygen can activate the adjacent methylene group, leading to peroxide formation upon prolonged exposure to air/light.[1] |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged protection against alkyl bromides.[1]
PPE Selection Logic
The following decision tree illustrates the logic for selecting PPE based on the operational scale.
Caption: PPE Decision Tree based on volume and exposure risk. Blue nodes indicate decision points; Green indicates routine protection; Red indicates high-level protection.[1]
Detailed PPE Specifications
| Component | Recommendation | Scientific Rationale |
| Hand Protection (Routine) | Double Nitrile Gloves (Total thickness | Alkyl bromides can permeate thin nitrile. Double gloving creates a "sacrificial" outer layer. The colored inner glove acts as a breach indicator. Change immediately upon splash. |
| Hand Protection (Spill) | Silver Shield / 4H Laminate . | These multi-layer laminates offer |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).[1] | Safety glasses allow vapors to bypass the lens. Goggles seal the eyes against irritating vapors and potential splashes of this toxic alkylating agent.[1] |
| Respiratory | Fume Hood (Face velocity 80-100 fpm). | Primary Control. If hood use is impossible (e.g., instrument maintenance), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1] |
Operational Handling Procedures
A. Storage & Stability[3][4][5][6][7]
-
Environment: Store at 2–8°C in a dedicated flammables fridge.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes peroxide formation at the ether site; moisture can slowly hydrolyze the bromide.
-
Incompatibility: Segregate strictly from oxidizers (nitric acid, peroxides) and active metals (copper tubing, silver salts).[1]
B. Transfer Protocol (Syringe Technique)
Goal: Minimize vapor release and oxygen exposure.[1]
-
Secure the reagent bottle with a clamp.
-
Purge a clean, dry syringe with inert gas (N2/Ar).[1]
-
Insert a needle through the septum. Do not open the cap unless absolutely necessary.
-
Withdraw the required volume.[5]
-
Self-Validation Step: Before withdrawing the needle, pull the plunger back slightly to draw a small buffer of inert gas into the needle tip. This prevents dripping during transfer.
C. Reaction Setup
-
Solvent Choice: Avoid solvents that might co-distill or form azeotropes that concentrate the reagent unexpectedly.[1]
-
Equipment: Use glass or Teflon-coated stir bars. Avoid metal spatulas or needles containing copper alloys if the solution is basic (risk of copper acetylide).[1]
Emergency Response & Disposal
Spill Response Workflow
Immediate Action: Evacuate the immediate area. Do not attempt cleanup without proper PPE (Laminate gloves).[1]
Caption: Emergency spill response logic. Note the prohibition of paper towels (fire/reaction risk).[1]
Decontamination & Disposal[7]
-
Skin Contact: Wash with soap and lukewarm water for 15 minutes . Avoid hot water (opens pores) or scrubbing (abrades skin).[1]
-
Waste Stream: Collect all contaminated solids and liquids in Halogenated Organic Waste containers.
-
Why? The bromine atom dictates this classification. Mixing with non-halogenated waste can violate environmental regulations and complicate incineration.
-
-
Quenching (Small Residues): Rinse glassware with a dilute solution of sodium thiosulfate or ethanol/water to hydrolyze trace alkyl bromide before washing.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
